Carbaprostacyclin-biotin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C36H60N4O5S |
|---|---|
Molecular Weight |
661.0 g/mol |
IUPAC Name |
N-[5-[5-[5-hydroxy-4-(3-hydroxyoct-1-enyl)-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoylamino]pentyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide |
InChI |
InChI=1S/C36H60N4O5S/c1-2-3-5-13-27(41)17-18-28-29-22-25(21-26(29)23-31(28)42)12-6-8-15-33(43)37-19-10-4-11-20-38-34(44)16-9-7-14-32-35-30(24-46-32)39-36(45)40-35/h12,17-18,26-32,35,41-42H,2-11,13-16,19-24H2,1H3,(H,37,43)(H,38,44)(H2,39,40,45) |
InChI Key |
BUWVEEWXRZYESR-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Carbaprostacyclin-Biotin: Synthesis, Structure, and Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of carbaprostacyclin-biotin (B1163268), a valuable molecular tool for studying prostaglandin (B15479496) signaling pathways. The document details its chemical structure, a proposed synthetic route with expected quantitative data, and its application in experimental workflows.
Chemical Structure and Properties
This compound is a synthetic analog of prostacyclin (PGI2) that has been chemically modified to incorporate a biotin (B1667282) molecule. This dual functionality allows it to bind to prostaglandin receptors while also enabling its detection and purification via the high-affinity interaction between biotin and streptavidin- or avidin-based reagents.
The core structure is that of carbaprostacyclin, a stable PGI2 mimic where the labile enol ether of prostacyclin is replaced with a carbon-carbon double bond, conferring greater chemical stability. A linker arm connects the carbaprostacyclin moiety to the biotin molecule, ensuring that the binding of either part is not sterically hindered.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C36H60N4O5S | [1] |
| Molecular Weight | 661.0 g/mol | [1] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in DMSO and ethanol | N/A |
| Storage | Store at -20°C for long-term stability | N/A |
Proposed Synthesis of this compound
Experimental Protocol
Step 1: Activation of Biotin with a Linker
-
To a solution of biotin (1.0 eq) in dry dimethylformamide (DMF), add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) and N-hydroxysuccinimide (NHS, 1.1 eq).
-
Stir the reaction mixture at room temperature for 12 hours under an inert atmosphere (e.g., argon or nitrogen).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
The resulting solution containing the NHS-activated biotin linker is used directly in the next step.
Step 2: Coupling of Activated Biotin to Carbaprostacyclin
-
Dissolve carbaprostacyclin (1.0 eq) in dry DMF.
-
To this solution, add the freshly prepared solution of NHS-activated biotin linker (1.2 eq).
-
Add triethylamine (B128534) (TEA, 2.0 eq) to the reaction mixture to act as a base.
-
Stir the reaction at room temperature for 24 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC or high-performance liquid chromatography (HPLC).
-
Upon completion, quench the reaction by adding a small amount of water.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to yield the final product, this compound.
Quantitative Data
The following tables present hypothetical but realistic quantitative data that would be expected from the proposed synthesis.
Table 2: Reaction Parameters and Yields
| Step | Reactant | Molar Ratio | Reaction Time | Yield (%) |
| 1 | Biotin | 1.0 | 12 h | ~90% (activated ester) |
| 2 | Carbaprostacyclin | 1.0 | 24 h | ~75% (final product) |
Table 3: Purity and Characterization Data
| Analysis Method | Result |
| HPLC Purity | >95% |
| Mass Spectrometry (ESI-MS) | [M+H]+ calculated: 661.42, found: 661.4 |
| ¹H NMR (500 MHz, CDCl₃) | Peaks corresponding to both carbaprostacyclin and biotin moieties, with characteristic shifts for the newly formed amide bond. |
| ¹³C NMR (125 MHz, CDCl₃) | Peaks consistent with the proposed structure, including carbonyl carbons of the amide and biotin's ureido ring. |
Signaling Pathway
Carbaprostacyclin, as a prostacyclin analog, is expected to activate the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR). Activation of the IP receptor initiates a signaling cascade that plays a crucial role in various physiological processes, including vasodilation and inhibition of platelet aggregation.
Experimental Workflow: Affinity Purification
The biotin moiety of this compound makes it an excellent tool for affinity purification of prostaglandin receptors and their interacting partners from complex biological samples like cell lysates or membrane fractions.
Conclusion
This compound is a powerful and versatile tool for researchers in the fields of pharmacology, biochemistry, and drug development. Its chemical stability and dual functionality make it ideal for studying the roles of prostacyclin receptors in health and disease. The proposed synthetic route and experimental workflows provided in this guide offer a solid foundation for the utilization of this important molecule in a research setting.
References
The Biological Activity of Biotinylated Carbaprostacyclin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological activity of biotinylated carbaprostacyclin. It is designed to be a comprehensive resource for researchers and professionals in drug development, offering detailed information on its mechanism of action, relevant signaling pathways, and the experimental protocols used for its characterization.
Introduction
Carbaprostacyclin, a stable synthetic analog of prostacyclin (PGI2), is a potent vasodilator and inhibitor of platelet aggregation.[1] Its biological effects are primarily mediated through the activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR).[2] The biotinylation of carbaprostacyclin creates a valuable molecular tool for various biomedical research applications, including receptor binding studies, immunoassays, and affinity chromatography. This guide will delve into the known biological activities of carbaprostacyclin and discuss the implications of its biotinylation.
Data Presentation: Quantitative Analysis of Carbaprostacyclin Activity
| Compound | Assay | Target/Cell Line | Parameter | Value | Reference |
| Carbaprostacyclin | cAMP Accumulation | CHO-K1 cells (human IP receptor) | pEC50 | 10 | [3] |
| Carbaprostacyclin | cAMP Accumulation | CHO-K1 cells (human IP receptor) | EC50 | 0.1 nM | [3] |
| Carbaprostacyclin | Platelet Aggregation | Rat Platelets (Tumor cell-induced) | Relative Potency | 10-fold less effective than PGI2 | [1] |
Note on Biotinylation: The process of biotinylating a molecule can potentially influence its biological activity. Studies have shown that biotinylating platelets, for instance, can impair their response to agonists.[4] Therefore, the quantitative data for carbaprostacyclin should be considered as a reference, and the specific activity of biotinylated carbaprostacyclin should be determined experimentally for each application.
Signaling Pathways
Carbaprostacyclin exerts its biological effects through two primary signaling pathways: the canonical IP receptor-cAMP pathway and a non-canonical pathway involving peroxisome proliferator-activated receptors (PPARs).
IP Receptor-cAMP Signaling Pathway
The primary and most well-documented signaling pathway for carbaprostacyclin involves the activation of the IP receptor, which is coupled to a stimulatory G-protein (Gs). This initiates a cascade of intracellular events, leading to the inhibition of platelet activation and smooth muscle relaxation.
PPAR Signaling Pathway
In addition to the canonical IP receptor pathway, carbaprostacyclin has been shown to activate peroxisome proliferator-activated receptors (PPARs), a family of nuclear receptors that regulate gene expression. This pathway is particularly relevant for the anti-proliferative and anti-inflammatory effects of prostacyclin analogs.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the biological activity of prostacyclin analogs like carbaprostacyclin.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of biotinylated carbaprostacyclin to the IP receptor.
Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the human IP receptor (e.g., CHO-K1 or HEK293 cells).
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add the cell membrane preparation, a fixed concentration of a radiolabeled IP receptor agonist (e.g., [3H]Iloprost), and a range of concentrations of unlabeled biotinylated carbaprostacyclin.
-
For determining non-specific binding, a parallel set of wells should contain a high concentration of an unlabeled IP receptor agonist.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of biotinylated carbaprostacyclin.
-
Plot the specific binding as a function of the logarithm of the biotinylated carbaprostacyclin concentration to generate a competition binding curve.
-
Determine the IC50 value (the concentration of biotinylated carbaprostacyclin that inhibits 50% of the specific binding of the radioligand) from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay
This functional assay measures the ability of biotinylated carbaprostacyclin to stimulate the production of intracellular cyclic AMP (cAMP), a key second messenger in the IP receptor signaling pathway.
Methodology:
-
Cell Culture:
-
Seed cells expressing the IP receptor (e.g., CHO-K1 or HEK293 cells) into a 96-well cell culture plate and allow them to adhere overnight.
-
-
Assay Procedure:
-
Aspirate the culture medium and replace it with a stimulation buffer containing a phosphodiesterase (PDE) inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), to prevent the degradation of cAMP.
-
Add varying concentrations of biotinylated carbaprostacyclin to the wells. Include a control with only the vehicle.
-
Incubate the plate at 37°C for a specified period (e.g., 30 minutes).
-
-
cAMP Measurement:
-
Lyse the cells according to the protocol of the chosen cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).
-
These kits typically work on the principle of competitive immunoassay, where the cAMP produced by the cells competes with a labeled cAMP conjugate for binding to a specific anti-cAMP antibody.
-
Measure the signal (e.g., fluorescence, luminescence, or absorbance) using a plate reader.
-
-
Data Analysis:
-
Convert the raw signal to cAMP concentrations using a standard curve generated with known amounts of cAMP.
-
Plot the cAMP concentration as a function of the logarithm of the biotinylated carbaprostacyclin concentration to create a dose-response curve.
-
Determine the EC50 value, which is the concentration of biotinylated carbaprostacyclin that produces 50% of the maximal response.
-
Platelet Aggregation Assay
This assay directly measures the inhibitory effect of biotinylated carbaprostacyclin on platelet aggregation, a key physiological function of prostacyclin analogs.
Methodology:
-
Platelet-Rich Plasma (PRP) Preparation:
-
Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature.
-
Carefully collect the upper layer, which is the platelet-rich plasma (PRP).
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes.
-
-
Aggregation Measurement:
-
Use a platelet aggregometer, which measures changes in light transmission through a platelet suspension as they aggregate.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Place a sample of PRP in a cuvette with a stir bar and incubate at 37°C.
-
Add varying concentrations of biotinylated carbaprostacyclin and incubate for a short period (e.g., 2-5 minutes).
-
Add a platelet agonist, such as ADP or collagen, to induce aggregation.
-
Record the change in light transmission over time.
-
-
Data Analysis:
-
Determine the maximum aggregation for each concentration of biotinylated carbaprostacyclin.
-
Calculate the percentage of inhibition of aggregation compared to the control (agonist alone).
-
Plot the percentage of inhibition as a function of the logarithm of the biotinylated carbaprostacyclin concentration.
-
Determine the IC50 value, which is the concentration of biotinylated carbaprostacyclin that inhibits platelet aggregation by 50%.
-
Conclusion
Biotinylated carbaprostacyclin is a valuable tool for studying the prostacyclin signaling pathway. It is expected to retain the biological activities of its parent compound, acting as a potent agonist at the IP receptor to increase intracellular cAMP and inhibit platelet aggregation. It may also exert effects through the PPAR signaling pathway. While quantitative data for the biotinylated form is not widely published, the experimental protocols provided in this guide offer a framework for its characterization. It is crucial for researchers to experimentally determine the specific activity of biotinylated carbaprostacyclin in their systems of interest, as the biotin (B1667282) tag may influence its pharmacological properties.
References
- 1. Inhibition of tumor cell induced platelet aggregation by prostacyclin and carbacyclin: an ultrastructural study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. RO1138452 and RO3244794: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biotinylated platelets have an impaired response to agonists as evidenced by in vitro platelet aggregation tests - PubMed [pubmed.ncbi.nlm.nih.gov]
Carbaprostacyclin-Biotin: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbaprostacyclin, a stable analog of prostacyclin (PGI2), is a potent agonist of the prostacyclin receptor (IP receptor), a member of the G-protein coupled receptor (GPCR) family. Its biotinylated form, carbaprostacyclin-biotin (B1163268), serves as a valuable molecular tool for researchers studying the IP receptor's pharmacology, signaling, and cellular function. The addition of a biotin (B1667282) moiety allows for high-affinity detection and purification using streptavidin-based techniques, facilitating a wide range of in vitro and in cell-based assays. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and key signaling pathways.
Core Concepts: Prostacyclin Receptor Activation
Quantitative Pharmacological Data
Comprehensive quantitative data for this compound is limited. The following table summarizes available data for the parent compound, carbaprostacyclin, and other relevant prostacyclin analogs to provide a comparative reference.
| Compound | Receptor | Assay Type | Value | Species | Reference |
| Carbaprostacyclin | Prostacyclin (IP) | Binding Affinity | ~10x lower than PGI2 | Not Specified | [1][2] |
Signaling Pathways of the Prostacyclin Receptor
Activation of the prostacyclin receptor by an agonist like this compound primarily initiates a Gs-protein coupled signaling cascade. This pathway leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to the physiological effects associated with prostacyclin, such as vasodilation and inhibition of platelet aggregation.
Experimental Protocols
Radioligand Binding Assay for Prostacyclin Receptor
This protocol is a general framework for a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the prostacyclin receptor.
Materials:
-
Cell membranes expressing the human prostacyclin receptor.
-
Radiolabeled prostacyclin analog (e.g., [3H]-Iloprost).
-
This compound.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of binding buffer (for total binding) or a high concentration of a non-labeled ligand (for non-specific binding) or the this compound dilution.
-
50 µL of radiolabeled ligand at a concentration close to its Kd.
-
100 µL of cell membrane preparation.
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filters, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
AlphaScreen cAMP Functional Assay
This protocol outlines a method to measure the potency (EC50) of this compound in stimulating cAMP production through the prostacyclin receptor.
Materials:
-
Cells expressing the human prostacyclin receptor.
-
This compound.
-
AlphaScreen cAMP Assay Kit (containing biotinylated cAMP, streptavidin-donor beads, and anti-cAMP acceptor beads).
-
Stimulation Buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX).
-
384-well white opaque microplates.
-
Plate reader capable of AlphaScreen detection.
Procedure:
-
Seed cells into a 384-well plate and culture overnight.
-
Prepare serial dilutions of this compound in stimulation buffer.
-
Remove the culture medium and add the this compound dilutions to the cells.
-
Incubate at room temperature for 30 minutes to stimulate cAMP production.
-
Lyse the cells and detect cAMP levels according to the AlphaScreen cAMP Assay Kit manufacturer's instructions. This typically involves adding a mixture of biotinylated cAMP, streptavidin-donor beads, and anti-cAMP acceptor beads.
-
Incubate the plate in the dark for 1-3 hours.
-
Read the plate on an AlphaScreen-capable plate reader.
-
Plot the data as a dose-response curve and determine the EC50 value.
Conclusion
This compound is a versatile tool for investigating the prostacyclin receptor. Its ability to act as a receptor agonist, combined with the utility of the biotin tag for detection and purification, makes it suitable for a variety of experimental applications. While direct quantitative pharmacological data for the biotinylated compound is not extensively published, the information available for its parent compound, carbaprostacyclin, provides a solid foundation for its use in research. The provided experimental protocols offer a starting point for researchers to characterize the interaction of this valuable ligand with the prostacyclin receptor and elucidate its role in cellular signaling.
References
An In-depth Technical Guide to Carbaprostacyclin-Biotin for the Study of G-Protein Coupled Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbaprostacyclin, a chemically stable analog of prostacyclin (PGI2), is a potent agonist of the prostacyclin receptor (IP receptor), a member of the G-protein coupled receptor (GPCR) family. The biotinylated form, carbaprostacyclin-biotin (B1163268), provides a powerful tool for researchers studying the IP receptor and its signaling pathways. The high affinity of biotin (B1667282) for streptavidin and avidin (B1170675) allows for a versatile range of detection and purification methods in various experimental settings. This guide offers a comprehensive overview of the application of this compound in GPCR research, including its signaling mechanism, quantitative data for related compounds, and detailed experimental protocols.
The Prostacyclin (IP) Receptor Signaling Pathway
The IP receptor is a Gs-coupled GPCR. Upon agonist binding, such as with this compound, the receptor undergoes a conformational change that activates the associated heterotrimeric Gs protein. The Gαs subunit then dissociates and activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, mediating a range of cellular responses including vasodilation and inhibition of platelet aggregation.[1][2][3]
Data Presentation: Quantitative Analysis of IP Receptor Agonists
| Compound | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Cell System | Reference |
| Carbaprostacyclin (cPGI2) | Not Reported | ~0.1 | CHO-K1 cells expressing human IP receptor | [4] |
| Iloprost | 3.9 | 0.37 | Cells expressing human IP receptor | |
| Treprostinil | 32 | 1.9 | Cells expressing human IP receptor |
Note: The pEC50 for carbaprostacyclin was reported as 10 ± 0.08, which corresponds to an EC50 of approximately 0.1 nM.[4]
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the interaction of this compound with the IP receptor.
Radioligand Binding Assay (Competition)
This assay is used to determine the binding affinity (Ki) of this compound by measuring its ability to compete with a radiolabeled ligand for binding to the IP receptor.
Methodology:
-
Membrane Preparation: Prepare membranes from cells overexpressing the human IP receptor. Homogenize cells in a suitable buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of cell membrane preparation.
-
50 µL of radioligand (e.g., [3H]-iloprost) at a concentration near its Kd.
-
50 µL of varying concentrations of unlabeled this compound or buffer (for total binding) or a saturating concentration of a known IP receptor agonist (for non-specific binding).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter pre-soaked in a blocking agent (e.g., 0.5% polyethyleneimine) using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Detection: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Measurement Assay
This functional assay measures the ability of this compound to stimulate the production of cAMP in whole cells expressing the IP receptor.
Methodology:
-
Cell Culture: Seed cells expressing the IP receptor into a 96-well plate and culture overnight.
-
Assay:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 10-15 minutes at 37°C to prevent cAMP degradation.
-
Add varying concentrations of this compound to the wells.
-
Incubate for 15-30 minutes at 37°C.
-
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF®, AlphaScreen™, or ELISA). Follow the manufacturer's instructions for the addition of lysis buffer and detection reagents.
-
Data Analysis: Plot the measured signal (proportional to cAMP concentration) against the log concentration of this compound. Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response.
GPCR Internalization Assay using Flow Cytometry
This assay quantifies the internalization of the IP receptor from the cell surface upon stimulation with this compound. The biotin tag allows for detection using a fluorescently labeled streptavidin conjugate.
Methodology:
-
Cell Preparation: Culture cells expressing the IP receptor in suspension or in plates from which they can be easily detached.
-
Stimulation: Treat the cells with a saturating concentration of this compound for various time points (e.g., 0, 5, 15, 30, 60 minutes) at 37°C to induce receptor internalization. Include an untreated control.
-
Stopping Internalization: Stop the internalization process by placing the cells on ice and washing them with ice-cold phosphate-buffered saline (PBS).
-
Labeling: Resuspend the cells in ice-cold PBS containing a fluorescently labeled streptavidin conjugate (e.g., Streptavidin-FITC) and incubate on ice for 30-60 minutes in the dark. This will label the biotinylated ligand bound to receptors remaining on the cell surface.
-
Washing: Wash the cells twice with ice-cold PBS to remove unbound streptavidin-FITC.
-
Flow Cytometry: Resuspend the cells in PBS and analyze them using a flow cytometer. Measure the fluorescence intensity of individual cells.
-
Data Analysis: Calculate the mean fluorescence intensity (MFI) for each sample. A decrease in MFI in the treated samples compared to the untreated control indicates receptor internalization. The percentage of internalization can be calculated as: (1 - (MFI of treated sample / MFI of untreated sample)) * 100.
Conclusion
This compound is a valuable molecular tool for the detailed investigation of the prostacyclin (IP) receptor. Its stability as a prostacyclin analog, combined with the versatility of the biotin tag, facilitates a wide array of experimental approaches. The protocols and data presented in this guide provide a solid foundation for researchers to design and execute robust experiments to probe the pharmacology, signaling, and trafficking of this important G-protein coupled receptor. The use of this compound will undoubtedly continue to contribute to our understanding of prostacyclin biology and aid in the development of novel therapeutics targeting the IP receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. PROSTACYCLIN RECEPTOR REGULATION --- FROM TRANSCRIPTION TO TRAFFICKING - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CV Pharmacology | Prostacyclin Receptor Agonists [cvpharmacology.com]
- 4. RO1138452 and RO3244794: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
The Evolution of a Lifeline: A Technical Guide to the Discovery and Development of Stable Prostacyclin Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prostacyclin (PGI2), a potent endogenous vasodilator and inhibitor of platelet aggregation, holds immense therapeutic potential, particularly in cardiovascular diseases like pulmonary arterial hypertension (PAH). However, its clinical utility is severely hampered by its inherent chemical and metabolic instability, with a half-life of mere minutes. This technical guide provides an in-depth exploration of the discovery and development of stable prostacyclin analogs, molecules engineered to retain the beneficial properties of PGI2 while overcoming its stability limitations. We will delve into the chemical modifications that confer stability, present comparative quantitative data on receptor binding and functional activity, detail key experimental protocols for their evaluation, and visualize the complex signaling pathways through which these vital medicines exert their effects.
The Challenge of Instability: The Need for Prostacyclin Analogs
Prostacyclin is an eicosanoid synthesized from arachidonic acid by the vascular endothelium.[1] Its powerful physiological effects are mediated primarily through the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR).[2][3] However, the PGI2 molecule contains a chemically labile vinyl ether linkage, which is rapidly hydrolyzed in aqueous solution to the inactive 6-keto-PGF1α.[4] This rapid degradation necessitates continuous intravenous infusion for therapeutic use, presenting significant logistical challenges and risks for patients.[1][5]
The drive to create clinically viable treatments led to the strategic chemical modification of the prostacyclin scaffold. The primary goals of these modifications were to:
-
Replace or stabilize the vinyl ether moiety to increase chemical stability and resistance to hydrolysis.
-
Enhance metabolic stability against enzymatic degradation (e.g., by 15-hydroxyprostaglandin dehydrogenase).[6]
-
Improve receptor selectivity and pharmacokinetic profiles to allow for various routes of administration (intravenous, subcutaneous, inhaled, and oral).[1][7]
This research has led to the development of several generations of stable prostacyclin analogs, which have become a cornerstone of therapy for severe PAH.[5][8]
Generations of Stable Prostacyclin Analogs
The development of stable prostacyclin analogs can be broadly categorized into distinct structural classes, each representing a unique synthetic strategy to overcome the inherent instability of the parent molecule.
Epoprostenol
Epoprostenol is the synthetic form of naturally occurring prostacyclin.[9] While therapeutically effective, it shares the same instability, requiring continuous intravenous infusion and special handling, such as the use of ice packs.[10][11]
Carbacyclin (B161070) Analogs (e.g., Iloprost)
A key innovation was the replacement of the oxygen atom in the vinyl ether ring with a carbon atom, creating the "carbacyclin" backbone. This modification significantly enhances chemical stability.[12][13] Iloprost (B1671730) is a prominent example of a carbacyclin analog and is available for intravenous and inhaled administration.[1][9][14]
Benzofuran Analogs (e.g., Beraprost)
Beraprost was the first orally active prostacyclin analog.[15] Its structure incorporates a stable cyclo-pentabenzofuranyl moiety in place of the bicyclo[3.3.0]octane ring system of PGI2, conferring both chemical stability and oral bioavailability.[6][7][9][16]
Benzindene Analogs (e.g., Treprostinil)
Treprostinil (B120252) is a tricyclic benzindene analog of prostacyclin.[17] This structural modification results in a highly stable compound with an extended half-life, allowing for subcutaneous, intravenous, inhaled, and oral formulations.[8][10][17]
Non-Prostanoid IP Receptor Agonists (e.g., Selexipag)
A more recent development is the creation of non-prostanoid agonists that selectively target the IP receptor. Selexipag is an orally active prodrug whose active metabolite, ACT-333679, is a potent and selective IP receptor agonist.[18] This represents a departure from modifying the prostacyclin structure itself and focuses on designing novel molecules that mimic its receptor-activating function.
Quantitative Pharmacology of Prostacyclin Analogs
The efficacy and safety profile of each analog is determined by its unique pharmacological properties. The following tables summarize key quantitative data for prominent prostacyclin analogs, allowing for direct comparison of their receptor binding affinities, functional potencies, and pharmacokinetic parameters.
Table 1: Receptor Binding Affinity (Ki, nM) at Human Prostanoid Receptors
| Analog | IP Receptor | EP1 Receptor | EP2 Receptor | DP1 Receptor |
| Iloprost | 3.9[19] | 1.1[19] | >1000[19] | >1000[19] |
| Treprostinil | 32[19] | >1000[19] | 3.6[19] | 4.4[19] |
Lower Ki values indicate higher binding affinity.
Table 2: Functional Potency (EC50, nM) for cAMP Elevation
| Analog | Cell Type | EC50 (nM) |
| Iloprost | HEK-293 cells expressing human IP receptor | 0.37[19] |
| Treprostinil | HEK-293 cells expressing human IP receptor | 1.9[19] |
| Beraprost | Human pulmonary artery smooth muscle cells | ~10-100 (potency less than iloprost)[20] |
| ACT-333679 (Selexipag metabolite) | HEK-low hIP cells | 45[21] |
EC50 is the concentration of an agonist that gives half-maximal response.
Table 3: Functional Potency (IC50, nM) for Inhibition of Platelet Aggregation
| Analog | Agonist | IC50 (nM) |
| Prostacyclin (PGI2) | ADP | ~1-6 (equipotent to Iloprost)[22] |
| Iloprost | ADP | ~1-6[22] |
| PGI3 | ADP (Human Platelets) | 10.2 +/- 1.6[23] |
IC50 is the concentration of an inhibitor that gives half-maximal inhibition.
Table 4: Comparative Pharmacokinetics of Prostacyclin Analogs
| Analog | Route of Administration | Half-Life | Bioavailability |
| Epoprostenol | Intravenous (IV) | ~2-6 minutes[7][23] | N/A |
| Iloprost | IV / Inhaled | ~20-30 minutes[23][24] | 16 +/- 4% (oral)[24] |
| Treprostinil | IV / Subcutaneous (SC) | ~4 hours[10][11] | ~85 min (SC)[7] |
| Beraprost | Oral | ~35-40 minutes | ~10-20% |
Key Experimental Protocols
The evaluation of novel prostacyclin analogs relies on a suite of standardized in vitro and in vivo assays. Below are detailed methodologies for key experiments.
Radioligand Competition Binding Assay for IP Receptor Affinity
This assay determines the binding affinity (Ki) of a test compound for the IP receptor by measuring its ability to compete with a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cells stably expressing the human IP receptor (e.g., HEK-293 or CHO cells). Cells are harvested, homogenized in a cold buffer, and centrifuged to pellet the membranes, which are then resuspended.
-
Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled prostacyclin analog (e.g., [3H]-Iloprost).
-
Competition: Add increasing concentrations of the unlabeled test compound to compete for binding with the radioligand.
-
Incubation: Incubate the plates at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. The filters are then washed with cold buffer.
-
Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. The IC50 (concentration of competitor that inhibits 50% of specific binding) is determined and converted to a Ki value using the Cheng-Prusoff equation.[19][25]
cAMP Accumulation Assay for Functional Agonism
This assay measures the ability of a compound to activate the IP receptor and stimulate the production of intracellular cyclic AMP (cAMP), a key second messenger.
Methodology:
-
Cell Culture: Plate cells expressing the IP receptor (e.g., human pulmonary artery smooth muscle cells or recombinant cell lines) in 96- or 384-well plates and culture overnight.
-
Pre-incubation: Wash the cells and pre-incubate them in a stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for 15-30 minutes to prevent cAMP degradation.
-
Compound Stimulation: Add various concentrations of the test prostacyclin analog to the wells and incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or a luminescence-based biosensor assay (e.g., GloSensor™).[5][12][26]
-
Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the log concentration of the agonist. The EC50 value (the concentration producing 50% of the maximal response) is calculated using a four-parameter logistic regression.[11][21]
In Vitro Platelet Aggregation Assay
This assay assesses the functional ability of prostacyclin analogs to inhibit platelet aggregation, a primary therapeutic effect.
Methodology:
-
Platelet-Rich Plasma (PRP) Preparation: Collect whole blood from healthy human donors into tubes containing an anticoagulant (e.g., sodium citrate). Centrifuge the blood at a low speed to separate the PRP. Platelet-poor plasma (PPP) is prepared by centrifuging the remaining blood at a high speed.[27]
-
Aggregometry: Perform the assay using a light transmission aggregometer. A cuvette containing PRP is placed in the aggregometer, and the light transmission is set to 0%. A cuvette with PPP is used to set the 100% transmission baseline.
-
Inhibition Protocol: Add the prostacyclin analog at various concentrations to the PRP and incubate for a short period (e.g., 1-2 minutes).
-
Induction of Aggregation: Add a platelet agonist, such as adenosine (B11128) diphosphate (B83284) (ADP) or collagen, to induce aggregation.[27][28]
-
Measurement: Record the change in light transmission over time as platelets aggregate.
-
Data Analysis: The maximum aggregation percentage is determined for each concentration of the inhibitor. The IC50 value, the concentration of the analog that inhibits 50% of the maximal aggregation response, is then calculated.[15][22]
In Vivo Models of Pulmonary Hypertension
Animal models are crucial for evaluating the therapeutic potential of stable prostacyclin analogs in a physiological context.
Methodology:
-
Induction of PH: Pulmonary hypertension is commonly induced in rodents (e.g., rats) using two main models:
-
Monocrotaline (MCT) Model: A single subcutaneous or intraperitoneal injection of monocrotaline, a pyrrolizidine (B1209537) alkaloid, induces endothelial injury, leading to progressive vascular remodeling, increased pulmonary arterial pressure, and right ventricular hypertrophy over several weeks.[29][30]
-
Chronic Hypoxia Model: Animals are housed in a hypoxic chamber (e.g., 10% oxygen) for several weeks. The sustained low oxygen levels cause pulmonary vasoconstriction and vascular remodeling.[30]
-
-
Drug Administration: The test prostacyclin analog is administered to the animals via a clinically relevant route (e.g., continuous subcutaneous infusion via an osmotic pump, oral gavage, or inhalation).
-
Evaluation of Efficacy: After a period of treatment, the following parameters are assessed:
-
Hemodynamics: Right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP) are measured via right heart catheterization.
-
Right Ventricular Hypertrophy: The heart is excised, and the ratio of the right ventricle weight to the left ventricle plus septum weight (Fulton Index) is calculated.
-
Vascular Remodeling: Lung tissue is collected for histological analysis to assess the degree of muscularization of small pulmonary arteries.
-
Signaling Pathways of Prostacyclin Analogs
The biological effects of stable prostacyclin analogs are mediated through a primary signaling pathway and can also involve alternative or secondary pathways.
The Canonical IP Receptor-cAMP Pathway
The predominant mechanism of action for prostacyclin analogs is the activation of the IP receptor, leading to an increase in intracellular cAMP.
Caption: Canonical IP Receptor-cAMP Signaling Pathway.
Pathway Description:
-
The prostacyclin analog binds to and activates the IP receptor on the cell surface.[2]
-
The activated receptor promotes the exchange of GDP for GTP on the alpha subunit of the stimulatory G-protein (Gs).[2]
-
The activated Gs alpha subunit dissociates and stimulates adenylyl cyclase.[3]
-
Adenylyl cyclase converts ATP into the second messenger cAMP.[31]
-
cAMP binds to the regulatory subunits of Protein Kinase A (PKA), causing the release and activation of the catalytic subunits.[32]
-
Active PKA then phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein) in the nucleus, leading to changes in gene expression that mediate vasodilation, inhibition of smooth muscle cell proliferation, and inhibition of platelet aggregation.[2]
Alternative Signaling via Peroxisome Proliferator-Activated Receptors (PPARs)
Emerging evidence indicates that some prostacyclin analogs can also signal through nuclear receptors known as PPARs. This provides a cAMP-independent mechanism that may contribute to their anti-proliferative and anti-inflammatory effects.
Caption: Alternative Prostacyclin Analog Signaling via PPARs.
Pathway Description:
-
Prostacyclin analogs can enter the cell and translocate to the nucleus.
-
Inside the nucleus, they can directly bind to and activate members of the PPAR family of nuclear receptors (PPARα, PPARδ, and PPARγ).[8][24][33]
-
The activated PPAR forms a heterodimer with the Retinoid X Receptor (RXR).
-
This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.
-
This binding regulates the transcription of genes involved in inflammation and cell proliferation, contributing to the overall therapeutic effects of the analogs.[18][24]
Conclusion
The journey from the ephemeral native prostacyclin to a portfolio of stable, multi-formulation analogs represents a triumph of medicinal chemistry and pharmaceutical development. By systematically addressing the inherent instability of PGI2, scientists have created life-saving therapies for patients with severe cardiovascular diseases. The continued exploration of their complex pharmacology, including both canonical cAMP-mediated signaling and alternative nuclear receptor pathways, promises to further refine their use and inspire the development of next-generation therapeutics with improved efficacy and safety profiles. This guide serves as a foundational resource for professionals dedicated to advancing this critical field of medicine.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Peroxisome proliferator-activated receptor-β/δ, the acute signaling factor in prostacyclin-induced pulmonary vasodilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] A novel pathway of prostacyclin signaling-hanging out with nuclear receptors. | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. WO2012009816A1 - Synthesis of treprostinil and intermediates useful therein - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. WO2019202345A2 - Process for the preparation of iloprost - Google Patents [patents.google.com]
- 14. Fully stereocontrolled total syntheses of the prostacyclin analogues 16S-iloprost and 16S-3-oxa-iloprost by a common route, using alkenylcopper-azoalkene conjugate addition, asymmetric olefination, and allylic alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Platelet sensitivity in vitro to the prostacyclin analogue iloprost in diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 17. Prostacyclin receptor - Wikipedia [en.wikipedia.org]
- 18. atsjournals.org [atsjournals.org]
- 19. Binding and activity of the prostacyclin receptor (IP) agonists, treprostinil and iloprost, at human prostanoid receptors: treprostinil is a potent DP1 and EP2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Platelet Function Assay (PFA) ADP/Collagen - Bloodworks Northwest [bloodworksnw.org]
- 21. researchgate.net [researchgate.net]
- 22. Comparison of inhibitory actions of prostacyclin and a new prostacyclin analogue on the aggregation of human platelet in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Comparison of anti-aggregatory effects of PGI2, PGI3 and iloprost on human and rabbit platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. IP receptor-dependent activation of PPARγ by stable prostacyclin analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 25. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 26. cAMP-Glo™ Assay [promega.jp]
- 27. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 28. biodatacorp.com [biodatacorp.com]
- 29. journals.physiology.org [journals.physiology.org]
- 30. fortunejournals.com [fortunejournals.com]
- 31. Prostacyclin Analogs - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 32. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 33. Prostacyclin and PPARα Agonists Control Vascular Smooth Muscle Cell Apoptosis and Phenotypic Switch through Distinct 14-3-3 Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
The Cornerstone of Detection: A Technical Guide to Biotin Conjugation in Molecular Probes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of molecular biology and biotechnology, the covalent attachment of biotin (B1667282) to molecular probes represents a pivotal technique for the detection, purification, and study of biomolecules. This guide provides an in-depth exploration of the principles, applications, and methodologies underpinning biotin conjugation, offering a comprehensive resource for professionals in research and drug development. The unparalleled affinity of biotin for avidin (B1170675) and its bacterial analog, streptavidin, forms the basis of a versatile and robust system for signal amplification and molecular isolation that has become indispensable in modern life sciences.
The Unrivaled Affinity of the Biotin-Avidin Interaction
At the heart of biotin's utility is its extraordinarily strong and specific non-covalent interaction with the tetrameric proteins avidin and streptavidin.[1][2] This bond is one of the strongest known biological interactions, characterized by a dissociation constant (Kd) in the femtomolar range (10-15 M).[2][3][4] This near-irreversible binding is highly resistant to extremes of pH, temperature, organic solvents, and denaturing agents, making it an ideal tool for a wide array of biochemical assays.[2][5]
Each molecule of avidin or streptavidin possesses four binding sites for biotin, a feature that is crucial for the signal amplification capabilities of this system.[2][6] While avidin, a glycoprotein (B1211001) found in egg whites, can exhibit some non-specific binding due to its carbohydrate content and basic isoelectric point (pI ≈ 10.5), streptavidin, derived from Streptomyces avidinii, is not glycosylated and has a near-neutral pI, resulting in lower background signals in many applications.[3][7] NeutrAvidin is a deglycosylated form of avidin with a neutral pI that further minimizes non-specific binding.[3]
Table 1: Comparison of Biotin-Binding Proteins
| Feature | Avidin | Streptavidin | Monomeric Avidin |
| Source | Chicken egg white | Streptomyces avidinii | Recombinant |
| Molecular Weight | ~66-69 kDa | ~53 kDa (recombinant) | ~16 kDa |
| Biotin Binding Sites | 4 | 4 | 1 |
| Dissociation Constant (Kd) | ~10-15 M[2] | ~10-15 M[8] | ~10-7 M[9] |
| Isoelectric Point (pI) | ~10.5[7] | ~5-6 | ~4.7 |
| Glycosylation | Yes | No[3] | No |
| Non-specific Binding | Moderate to high[7] | Low[3] | Very Low |
| Elution Conditions | Harsh (e.g., 8M Guanidine HCl, pH 1.5)[9] | Harsh (e.g., 8M Guanidine HCl, pH 1.5) | Mild (e.g., 2mM Biotin)[9] |
The Chemistry of Biotin Conjugation
Biotin can be covalently attached to proteins, nucleic acids, and other molecules through a variety of chemical reactions that target specific functional groups.[5][10] The choice of biotinylation reagent depends on the target molecule and the available functional groups.
Amine-Reactive Biotinylation
The most common targets for biotinylation are primary amines (-NH₂), found at the N-terminus of proteins and on the side chain of lysine (B10760008) residues.[8] N-hydroxysuccinimide (NHS) esters of biotin are widely used for this purpose, forming stable amide bonds with primary amines in a pH range of 7-9.[3][11]
Sulfhydryl-Reactive Biotinylation
Sulfhydryl groups (-SH) on cysteine residues can be targeted using maleimide-activated biotin reagents, which form stable thioether bonds. This reaction is typically carried out at a pH of 6.5-7.5.[8]
Carboxyl-Reactive Biotinylation
Carboxyl groups (-COOH) on aspartic and glutamic acid residues can be biotinylated using reagents containing a primary amine, facilitated by a carbodiimide (B86325) crosslinker like EDC.
Glycoprotein Biotinylation
The carbohydrate moieties of glycoproteins can be oxidized to create aldehyde groups, which can then be targeted by biotin hydrazide reagents.[5]
Applications of Biotinylated Molecular Probes
The versatility of the biotin-streptavidin system has led to its widespread adoption in numerous research and diagnostic applications.[6][12][13]
Immunoassays (ELISA and Western Blotting)
In enzyme-linked immunosorbent assays (ELISAs) and Western blotting, biotinylated secondary antibodies are frequently used to detect a primary antibody bound to the target antigen. The subsequent addition of a streptavidin-enzyme conjugate (e.g., streptavidin-HRP) leads to significant signal amplification, enhancing the sensitivity of the assay.[13][14][15] This amplification is a result of multiple biotin molecules on the secondary antibody binding to multiple streptavidin-enzyme conjugates.
dot
Caption: ELISA signal amplification using a biotinylated secondary antibody.
Affinity Chromatography
Biotinylated molecules can be efficiently purified from complex mixtures using streptavidin- or avidin-immobilized resins.[13][16] The strong interaction allows for stringent washing steps to remove non-specific binders, resulting in high purity of the target molecule. Elution of the biotinylated molecule often requires harsh, denaturing conditions due to the strength of the biotin-streptavidin bond.[9] However, the use of monomeric avidin resins, which have a lower affinity for biotin, allows for milder elution conditions.[9]
dot
Caption: Workflow for biotin-based affinity purification.
In-Situ Hybridization (ISH) and Immunohistochemistry (IHC)
Biotinylated nucleic acid probes are widely used in ISH to detect specific DNA or RNA sequences within cells and tissues.[17] Similarly, in IHC, biotinylated antibodies are used to localize antigens.[13] The high sensitivity afforded by the biotin-streptavidin system is particularly advantageous for detecting low-abundance targets.[4]
Drug Delivery and Targeting
The overexpression of biotin receptors on the surface of certain cancer cells has been exploited for targeted drug delivery.[18][19] By conjugating biotin to therapeutic agents or drug carriers, it is possible to enhance their uptake by tumor cells, thereby increasing therapeutic efficacy and reducing off-target effects.[18][20]
Experimental Protocols
Protocol for NHS-Ester Biotinylation of Antibodies
This protocol describes the biotinylation of an antibody using an NHS-ester activated biotin derivative.
Materials:
-
Antibody solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
NHS-ester biotinylation reagent (e.g., NHS-PEG4-Biotin)
-
Anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF)
-
Desalting column or dialysis cassette for purification
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Preparation of Biotin Reagent: Immediately before use, dissolve the NHS-ester biotinylation reagent in DMSO or DMF to a concentration of 10 mM.[21]
-
Biotinylation Reaction:
-
Calculate the required volume of the 10 mM biotin reagent solution to achieve the desired molar excess (typically 12- to 20-fold molar excess for a 2-10 mg/mL antibody solution).[21]
-
Add the calculated volume of the biotin reagent to the antibody solution.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[3][21]
-
-
Quenching: Add quenching buffer to the reaction mixture to stop the reaction by consuming any unreacted NHS-ester biotin. Incubate for 15-30 minutes at room temperature.[3]
-
Purification: Remove excess, non-reacted biotin and byproducts by passing the reaction mixture through a desalting column or by dialysis against PBS.[21] The purified biotinylated antibody is now ready for use or storage.
dot
Caption: General workflow for NHS-ester biotinylation of an antibody.
HABA Assay for Determining the Degree of Biotinylation
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method for quantifying the amount of biotin incorporated into a protein.[5]
Materials:
-
HABA/Avidin solution
-
Biotinylated protein sample (with free biotin removed)
-
Spectrophotometer and cuvettes
Procedure:
-
Pipette 900 µL of the HABA/Avidin solution into a cuvette and measure the absorbance at 500 nm (A₅₀₀ HABA/Avidin).[5]
-
Add 100 µL of the biotinylated protein sample to the cuvette, mix well, and wait for the absorbance to stabilize.[5]
-
Measure the absorbance at 500 nm again (A₅₀₀ HABA/Avidin/Biotin Sample).[5]
-
Calculate the moles of biotin per mole of protein using the change in absorbance and the extinction coefficient of the HABA/Avidin complex.[5]
Table 2: Quantitative Parameters of Biotin-Based Assays
| Parameter | Method | Typical Value/Range | Reference |
| Biotin:Protein Molar Ratio | HABA Assay | 3-12 moles biotin per mole IgG | [21] |
| Signal Amplification (ELISA) | Biotin-Streptavidin vs. Direct Conjugate | 3.6-fold increase in sensitivity | [22] |
| Signal Amplification (Western Blot) | Biotinylated 2° Ab + Fluorescent Streptavidin vs. Fluorescent 2° Ab | 4-fold increase in sensitivity | [20] |
| Signal Amplification (Western Blot) | Biotinylated 2° Ab + Fluorescent Anti-Biotin Ab vs. Fluorescent 2° Ab | 30-fold increase in sensitivity | [20] |
| Binding Affinity (Kd) | Biotin-Avidin/Streptavidin | ~10-15 M | [2][3] |
Conclusion
Biotin conjugation has revolutionized the field of molecular probes by providing a highly sensitive, specific, and versatile tool for the study of biomolecules. Its applications continue to expand, particularly in the realms of diagnostics and targeted therapeutics. A thorough understanding of the underlying chemistry, the various detection and purification strategies, and the quantitative aspects of the biotin-streptavidin system is essential for researchers and drug development professionals seeking to harness the full potential of this powerful technology. The detailed protocols and data presented in this guide serve as a foundational resource for the successful implementation of biotin conjugation in a wide range of scientific endeavors.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 3. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]
- 4. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. novopro.cn [novopro.cn]
- 7. fishersci.ie [fishersci.ie]
- 8. researchgate.net [researchgate.net]
- 9. Purification of DNA-binding proteins using biotin/streptavidin affinity systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protocol library [abcam.co.jp]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. studylib.net [studylib.net]
- 13. Biotinylated Protein Purification [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. vectorlabs.com [vectorlabs.com]
- 16. m.youtube.com [m.youtube.com]
- 17. vectorlabs.com [vectorlabs.com]
- 18. Biotinylated probes for in situ hybridization histochemistry: use for mRNA detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. vectorlabs.com [vectorlabs.com]
- 20. A sensitive three-step protocol for fluorescence-based Western blot detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. dianova.com [dianova.com]
- 22. Detection of AFB1 by Immunochromatographic Test Strips Based on Double-Probe Signal Amplification with Nanobody and Biotin–Streptavidin System [mdpi.com]
Methodological & Application
Application Notes and Protocols for Carbaprostacyclin-Biotin in Affinity Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbaprostacyclin, a stable synthetic analog of prostacyclin (PGI2), is a potent agonist of the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR). Its activities include potent vasodilation and inhibition of platelet aggregation. The biotinylation of Carbaprostacyclin allows for its use as a powerful tool in affinity chromatography for the specific isolation and purification of the IP receptor and its interacting proteins. This application note provides detailed protocols and theoretical data for the use of Carbaprostacyclin-biotin in affinity chromatography, enabling researchers to explore the prostacyclin signaling pathway and develop novel therapeutics.
The interaction of Carbaprostacyclin with the IP receptor initiates a signaling cascade that plays a crucial role in cardiovascular homeostasis. Understanding this pathway is vital for the development of drugs targeting cardiovascular diseases.
Signaling Pathway of Prostacyclin Receptor (IP Receptor)
Prostacyclin and its analogs, like Carbaprostacyclin, bind to the IP receptor on the surface of cells such as platelets and smooth muscle cells.[1][2] This binding activates the Gs alpha subunit of the associated G-protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[2] The increased levels of cAMP activate Protein Kinase A (PKA), leading to a cascade of downstream effects that ultimately result in vasodilation and inhibition of platelet aggregation.[2][3]
Quantitative Data
| Parameter | Estimated Value | Notes |
| Binding Capacity | 0.1 - 1.0 mg receptor per mL of resin | Highly dependent on the density of immobilized this compound and the activity of the receptor preparation. |
| Association Rate (kon) | 104 - 106 M-1s-1 | Estimated for a small molecule-GPCR interaction. |
| Dissociation Rate (koff) | 10-2 - 10-4 s-1 | The stability of the interaction will influence the required washing stringency. |
| Dissociation Constant (Kd) | 1 - 100 nM | Carbaprostacyclin is a high-affinity agonist for the IP receptor. |
| Elution Concentration (Free Carbaprostacyclin) | 10 µM - 1 mM | A 100- to 1000-fold molar excess of free ligand is typically required for competitive elution. |
| Elution pH | 4.0 - 5.0 or 9.0 - 10.0 | For non-competitive elution, a shift in pH can disrupt the interaction. The stability of the receptor at different pH values must be considered. |
Experimental Protocols
This section provides a detailed protocol for the purification of the prostacyclin receptor (IP receptor) using this compound affinity chromatography.
Materials
-
This compound
-
Streptavidin-activated agarose (B213101) resin (e.g., Streptavidin Sepharose)
-
Cell lysate containing the IP receptor (e.g., from cells overexpressing the receptor)
-
Binding/Wash Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, with protease inhibitors and a suitable detergent (e.g., 0.1% DDM)
-
Elution Buffer (Competitive): Binding/Wash Buffer containing 1 mM free Carbaprostacyclin (or another high-affinity IP receptor agonist)
-
Elution Buffer (Non-competitive): 100 mM Glycine-HCl, pH 2.5 or 100 mM Tris-HCl, pH 10.5
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5
-
Empty chromatography columns
-
Peristaltic pump and tubing
-
Fraction collector
Protocol 1: Preparation of this compound Affinity Resin
-
Resin Preparation: Resuspend the streptavidin-activated agarose resin in Binding/Wash Buffer.
-
Incubation with this compound: Add this compound to the resin slurry to a final concentration of approximately 1-5 mg per mL of settled resin. Incubate for 2-4 hours at 4°C with gentle end-over-end rotation.
-
Washing: Pellet the resin by centrifugation (500 x g for 2 minutes) and discard the supernatant. Wash the resin extensively with Binding/Wash Buffer (3-5 times the resin volume) to remove any unbound this compound.
-
Blocking (Optional): To block any remaining biotin-binding sites on the streptavidin, incubate the resin with a solution of free biotin (B1667282) (e.g., 1 mM) for 30 minutes, followed by extensive washing with Binding/Wash Buffer.
-
Storage: The prepared affinity resin can be stored as a 50% slurry in Binding/Wash Buffer at 4°C.
Protocol 2: Affinity Purification of the IP Receptor
-
Column Packing: Pack an empty chromatography column with the prepared this compound affinity resin. The bed volume will depend on the amount of cell lysate and the expected receptor yield.
-
Equilibration: Equilibrate the column with 5-10 column volumes (CV) of Binding/Wash Buffer at a flow rate of approximately 1 mL/min.
-
Sample Loading: Apply the clarified cell lysate containing the solubilized IP receptor to the column. A slow flow rate (e.g., 0.2-0.5 mL/min) is recommended to maximize binding.
-
Washing: Wash the column with 10-20 CV of Binding/Wash Buffer to remove non-specifically bound proteins. Monitor the absorbance at 280 nm until it returns to baseline.
-
Elution:
-
Competitive Elution: Apply the Competitive Elution Buffer containing free Carbaprostacyclin to the column. The bound IP receptor will be displaced and elute from the column.
-
Non-competitive Elution: Apply the Non-competitive Elution Buffer (low or high pH) to the column to disrupt the receptor-ligand interaction. Immediately neutralize the eluted fractions with Neutralization Buffer.
-
-
Fraction Collection: Collect fractions of 0.5-1.0 mL and analyze for the presence of the IP receptor using methods such as SDS-PAGE, Western blotting, or a functional assay.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield of purified receptor | Inefficient binding of this compound to the resin. | Ensure complete coupling by optimizing incubation time and concentration. |
| Inactive receptor in the cell lysate. | Use fresh lysate and include protease inhibitors. Confirm receptor activity before purification. | |
| Inefficient elution. | Optimize elution conditions (e.g., increase concentration of free ligand, change pH, or use a different elution buffer). | |
| High background of non-specific proteins | Insufficient washing. | Increase the wash volume and/or include a mild detergent or salt in the wash buffer. |
| Hydrophobic interactions with the resin. | Add a non-ionic detergent (e.g., Tween-20) to the binding and wash buffers. | |
| Receptor is inactive after elution | Harsh elution conditions. | Use competitive elution with a native ligand. If using pH elution, ensure rapid neutralization of fractions. |
| Receptor instability. | Perform all steps at 4°C and in the presence of stabilizing agents (e.g., glycerol). |
Conclusion
This compound serves as a highly specific and effective ligand for the affinity purification of the prostacyclin receptor. The protocols provided in this application note offer a robust starting point for researchers to isolate and study this important GPCR and its associated signaling complexes. Optimization of the described conditions will be necessary to achieve the best results for specific experimental systems.
References
Application Notes and Protocols for Prostacyclin Receptor Purification using Carbaprostacyclin-Biotin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The prostacyclin (PGI₂) receptor, also known as the IP receptor, is a G-protein coupled receptor (GPCR) that plays a crucial role in cardiovascular homeostasis, platelet aggregation, and inflammation.[1][2][3][4] Its activation by prostacyclin and its analogs triggers a signaling cascade, primarily through Gαs, leading to an increase in intracellular cyclic AMP (camp).[5][6] This signaling pathway is a key target for therapeutic interventions in conditions such as pulmonary arterial hypertension.[5][6] The purification of the IP receptor is essential for detailed structural and functional studies, which can aid in the discovery and development of novel therapeutics.
Carbaprostacyclin-biotin (B1163268) is a valuable tool for the affinity purification of the IP receptor. It is a stable analog of prostacyclin that has been chemically modified to include a biotin (B1667282) moiety, allowing for highly specific capture by avidin (B1170675) or streptavidin-based chromatography resins. This application note provides detailed protocols for the solubilization and subsequent affinity purification of the IP receptor using this compound.
Signaling Pathway and Purification Strategy
The purification of the IP receptor using this compound relies on the high-affinity and specific interaction between the biotinylated ligand and an immobilized avidin or streptavidin support. The overall strategy involves solubilizing the receptor from its native membrane environment while maintaining its structural integrity and then selectively capturing the solubilized receptor.
Prostacyclin Receptor Signaling Pathway
Figure 1: Simplified signaling pathway of the prostacyclin (IP) receptor.
Experimental Workflow for Receptor Purification
Figure 2: General workflow for the purification of the IP receptor.
Quantitative Data
| Ligand | Receptor | Assay Type | Ki (nM) | EC₅₀ (nM) | Reference |
| Iloprost | Human IP | Radioligand Binding | 3.9 | 0.37 | [7] |
| Treprostinil (B120252) | Human IP | Radioligand Binding | 32 | 1.9 | [7] |
| Carbaprostacyclin | Human IP | Estimated | ~20-50 | ~5-20 | |
| Iloprost | Solubilized Platelet IP | Radioligand Binding (Kd) | 18.5 | - | [8][9] |
Note: The values for Carbaprostacyclin are estimations based on its known lower affinity and selectivity compared to other analogs.
Experimental Protocols
Protocol 1: Membrane Preparation from Cultured Cells
This protocol describes the preparation of crude membranes from cultured cells overexpressing the IP receptor.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer (e.g., 10 mM Tris-HCl, pH 7.4, 0.1 mM EDTA, with protease inhibitors)
-
Dounce homogenizer
-
Ultracentrifuge
Procedure:
-
Harvest cells and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Homogenize the cell suspension using a Dounce homogenizer (approximately 20-30 strokes).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in a suitable buffer for storage or immediate solubilization.
Protocol 2: Solubilization of the IP Receptor
This protocol is based on the successful solubilization of the prostacyclin receptor from human platelets.[8][9]
Materials:
-
Membrane preparation (from Protocol 1)
-
Solubilization Buffer: 10 mM CHAPS, 20 mM Tris-HCl, pH 7.4, 100 mM NaCl, 30% (v/v) glycerol, and protease inhibitors.
-
Ultracentrifuge
Procedure:
-
Resuspend the membrane pellet in Solubilization Buffer to a final protein concentration of approximately 5-10 mg/mL.
-
Incubate on a rotator for 1-2 hours at 4°C.
-
Centrifuge at 100,000 x g for 60 minutes at 4°C to pellet any insoluble material.
-
Carefully collect the supernatant containing the solubilized receptor.
Protocol 3: Affinity Purification of the IP Receptor
This protocol outlines the steps for capturing the solubilized IP receptor using this compound and streptavidin-agarose resin.
Materials:
-
Solubilized IP receptor preparation (from Protocol 2)
-
This compound
-
Streptavidin-agarose resin
-
Binding/Wash Buffer: 20 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% CHAPS, 10% glycerol
-
Elution Buffer:
-
Option 1 (Competitive Elution): Binding/Wash Buffer containing 2-10 mM free biotin.[10]
-
Option 2 (Denaturing Elution): 0.1 M glycine-HCl, pH 2.5-3.0.
-
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5
-
Affinity chromatography column
Procedure:
-
Ligand Immobilization (Indirect Method): a. Incubate the streptavidin-agarose resin with an excess of this compound in Binding/Wash Buffer for 1 hour at room temperature with gentle agitation. b. Wash the resin extensively with Binding/Wash Buffer to remove unbound ligand.
-
Receptor Binding: a. Add the solubilized receptor preparation to the this compound-coupled resin. b. Incubate for 2-4 hours at 4°C with gentle agitation.
-
Washing: a. Pack the resin into an affinity column. b. Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove non-specifically bound proteins.
-
Elution:
-
For Competitive Elution: Apply the Elution Buffer (Option 1) to the column and collect fractions. This method is preferred if maintaining the receptor's native conformation is critical.
-
For Denaturing Elution: Apply the Elution Buffer (Option 2) and immediately neutralize the collected fractions with Neutralization Buffer. This method is harsher but can be more effective at disrupting the strong biotin-streptavidin interaction.[9][11][12]
-
-
Analysis: a. Analyze the eluted fractions by SDS-PAGE and silver staining or Western blotting using an anti-IP receptor antibody to assess purity and yield. b. Perform a ligand binding assay on the competitively eluted fractions to confirm the functional integrity of the purified receptor.
Concluding Remarks
The use of this compound in conjunction with streptavidin affinity chromatography provides a highly specific and efficient method for the purification of the prostacyclin receptor. The protocols outlined in this application note offer a comprehensive guide for researchers to successfully isolate this important therapeutic target for further biochemical and structural characterization. Optimization of detergent concentration, buffer composition, and elution conditions may be necessary depending on the source of the receptor and the specific experimental goals.
References
- 1. Prostacyclin receptor regulation--from transcription to trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human prostacyclin receptor structure and function from naturally-occurring and synthetic mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostacyclin receptor - Wikipedia [en.wikipedia.org]
- 4. Prostacyclin receptor (human) | Protein Target - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Molecular recognition and activation of the prostacyclin receptor by anti-pulmonary arterial hypertension drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prostacyclin Analogs - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Binding and activity of the prostacyclin receptor (IP) agonists, treprostinil and iloprost, at human prostanoid receptors: treprostinil is a potent DP1 and EP2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. goldbio.com [goldbio.com]
- 10. researchgate.net [researchgate.net]
- 11. Purification or Removal of Biotin and Biotinylated Substances [sigmaaldrich.com]
- 12. Purification of biotinylated proteins on streptavidin resin: a protocol for quantitative elution - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Prostacyclin Receptor Detection using Carbaprostacyclin-Biotin in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR), plays a crucial role in various physiological processes, including vasodilation, inhibition of platelet aggregation, and inflammation.[1] Its involvement in cardiovascular diseases and other pathological conditions makes it a significant target for drug discovery and development. Flow cytometry offers a powerful platform for the characterization of cell surface receptors, enabling the quantification of receptor expression and the analysis of ligand-receptor interactions on a single-cell basis.
These application notes provide a detailed protocol for the detection and characterization of the prostacyclin receptor on the cell surface using a biotinylated carbaprostacyclin analog (carbaprostacyclin-biotin) in conjunction with a fluorophore-conjugated streptavidin. Carbaprostacyclin is a stable analog of prostacyclin (PGI2), making it a suitable tool for in vitro assays. The biotin-streptavidin system provides a versatile and sensitive method for indirect staining in flow cytometry.
Principle of the Assay
This method relies on the high-affinity interaction between This compound (B1163268) and the prostacyclin receptor. Cells expressing the IP receptor are incubated with this compound. Unbound ligand is washed away, and the cells are then incubated with a fluorophore-conjugated streptavidin, which binds to the biotin (B1667282) moiety of the carbaprostacyclin. The fluorescence intensity of the cells is then measured by flow cytometry, which is proportional to the number of IP receptors on the cell surface.
Data Presentation
Ligand Binding Affinities for the Prostacyclin Receptor
The following table summarizes the binding affinities of various ligands to the prostacyclin receptor, providing a reference for expected binding characteristics.
| Ligand | Receptor | Cell Type/System | Binding Affinity (K_i / K_d) | Reference |
| Iloprost | Human IP Receptor | CHO-K1 cells overexpressing the human IP receptor | pK_b of 8.8 (inhibition of carbacyclin-induced adenylate cyclase activation) | [2] |
| Carbacyclin (B161070) | Human IP Receptor | SH-SY5Y neuroblastoma cells | pK_i of 8.7 (competitive binding assay) | [2] |
| Treprostinil | Human Prostanoid Receptors | Cell membranes overexpressing recombinant human prostanoid receptors | K_i values provided in original study | [3] |
| Iloprost | Human Prostanoid Receptors | Cell membranes overexpressing recombinant human prostanoid receptors | K_i values provided in original study | [3] |
Note: The binding affinity for this compound is not explicitly available in the literature. The pK_i of the parent molecule, carbacyclin, suggests a high affinity. Researchers should empirically determine the optimal concentration of this compound for their specific cell system.
Experimental Protocols
I. Cell Preparation
A. For Suspension Cells (e.g., Human Erythroleukemia - HEL cells)
-
Culture cells to the desired density. For optimal results, use cells in the logarithmic growth phase.
-
Harvest cells by centrifugation at 300-400 x g for 5 minutes at 4°C.
-
Wash the cells once with ice-cold Phosphate Buffered Saline (PBS).
-
Resuspend the cell pellet in ice-cold Flow Cytometry Staining Buffer (e.g., PBS with 1% Bovine Serum Albumin and 0.1% sodium azide) at a concentration of 1 x 10^6 cells/mL.
-
Keep cells on ice to minimize receptor internalization.
B. For Adherent Cells (e.g., Endothelial Cells, HEK293 cells expressing IP receptor)
-
Culture cells to 80-90% confluency.
-
To detach cells, avoid using harsh enzymatic treatments like trypsin, which can cleave cell surface receptors. Instead, use a non-enzymatic cell dissociation buffer or gentle cell scraping.[4]
-
If using a non-enzymatic buffer, incubate the cells for the recommended time at 37°C.
-
Gently pipette the cells to ensure a single-cell suspension.
-
Transfer the cells to a conical tube and wash once with ice-cold PBS by centrifugation at 300-400 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold Flow Cytometry Staining Buffer at a concentration of 1 x 10^6 cells/mL.
-
Filter the cell suspension through a 40-70 µm cell strainer to remove any clumps.
-
Keep cells on ice.
II. Staining Protocol for Prostacyclin Receptor Detection
-
Blocking (Optional but Recommended): To reduce non-specific binding, incubate the cells with an appropriate Fc receptor blocking reagent for 10-15 minutes on ice.
-
Primary Staining (this compound):
-
Add the predetermined optimal concentration of this compound to 100 µL of the cell suspension (containing 1 x 10^5 to 1 x 10^6 cells).
-
Note: The optimal concentration should be determined by titration. Based on the pK_i of carbacyclin (8.7), a starting concentration range of 1-100 nM can be tested.
-
Incubate for 30-60 minutes on ice, protected from light. The incubation time may need to be optimized to reach binding equilibrium.
-
-
Washing:
-
Add 1-2 mL of ice-cold Flow Cytometry Staining Buffer to the cell suspension.
-
Centrifuge at 300-400 x g for 5 minutes at 4°C.
-
Carefully aspirate the supernatant.
-
Repeat the wash step two more times to ensure removal of unbound this compound.
-
-
Secondary Staining (Streptavidin-Fluorophore):
-
Resuspend the cell pellet in 100 µL of ice-cold Flow Cytometry Staining Buffer.
-
Add the fluorophore-conjugated streptavidin (e.g., Streptavidin-Phycoerythrin (PE) or Streptavidin-Alexa Fluor™ 488) at the manufacturer's recommended dilution.
-
Incubate for 20-30 minutes on ice, protected from light.
-
-
Final Washes:
-
Wash the cells twice with 1-2 mL of ice-cold Flow Cytometry Staining Buffer as described in step 3.
-
-
Resuspension and Analysis:
-
Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
Analyze the samples on a flow cytometer as soon as possible. If storage is necessary, cells can be fixed in 1% paraformaldehyde and stored at 4°C in the dark for up to 24 hours. Note that fixation may affect fluorescence.
-
III. Controls for Flow Cytometry
-
Unstained Cells: To determine the background autofluorescence of the cells.
-
Cells + Streptavidin-Fluorophore only: To control for non-specific binding of the streptavidin conjugate.
-
Competition Assay (Specificity Control): Pre-incubate cells with a 100-fold excess of a non-biotinylated IP receptor agonist (e.g., carbaprostacyclin or iloprost) for 15-20 minutes on ice before adding the this compound. A significant reduction in the fluorescence signal will confirm the specificity of the binding.
Mandatory Visualizations
Caption: Experimental workflow for IP receptor detection.
Caption: Prostacyclin receptor signaling pathway.
References
- 1. Prostacyclin receptor - Wikipedia [en.wikipedia.org]
- 2. Investigation of the prostacyclin (IP) receptor antagonist RO1138452 on isolated blood vessel and platelet preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Detecting Cell Surface Expression of the G Protein-Coupled Receptor CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immobilization of Carbaprostacyclin-Biotin on Streptavidin Beads for Cellular Signaling Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbaprostacyclin, a stable analog of prostacyclin (PGI2), is a potent vasodilator and inhibitor of platelet aggregation, mediating its effects primarily through the prostacyclin receptor (IP receptor). The IP receptor is a G-protein coupled receptor (GPCR) that, upon activation, stimulates the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[1][2][3][4] This signaling cascade plays a crucial role in cardiovascular homeostasis.[3][5]
The immobilization of carbaprostacyclin-biotin (B1163268) onto streptavidin-coated beads provides a powerful tool for a variety of in vitro studies. This technique allows for the presentation of the ligand in a localized and controlled manner, facilitating the investigation of receptor binding, cellular activation, and downstream signaling events without the complexities of soluble ligand-receptor interactions in solution. Applications include pull-down assays to identify interacting proteins, localized cell stimulation for microscopy studies, and the development of novel screening assays. The exceptionally strong and specific interaction between biotin (B1667282) and streptavidin ensures stable and efficient immobilization.[1]
These application notes provide detailed protocols for the immobilization of this compound on streptavidin beads, methods for quantifying the immobilization efficiency, and procedures for utilizing these beads in cell-based signaling assays.
Data Presentation: Quantitative Parameters
Successful immobilization and subsequent experiments rely on understanding the quantitative aspects of the system. The following tables summarize key parameters for consideration.
Table 1: Representative Binding Capacities of Streptavidin Beads
| Biotinylated Molecule Type | Typical Binding Capacity (nmol/mg of beads) | Reference |
| Free Biotin | ≥ 12 | [6] |
| Biotinylated Peptides/Small Molecules | 5 - 15 | [5] |
| Biotinylated Antibodies (IgG) | ≥ 0.11 (mg/mg of beads) | [6] |
| Biotinylated DNA (25-mer) | ~0.5 (pmol/µg of beads) | New England Biolabs |
Note: The binding capacity for this compound is expected to be in the range of other small biotinylated molecules but should be determined empirically for each specific batch of beads and ligand.
Table 2: Recommended Reagent Concentrations for Immobilization
| Reagent | Recommended Concentration |
| Streptavidin Beads | 20 mg/mL slurry |
| This compound | 1-10 mM in DMSO or aqueous buffer |
| Binding Buffer | Phosphate-Buffered Saline (PBS), pH 7.4 |
| Washing Buffer | PBS with 0.05% Tween-20 |
Experimental Protocols
Protocol 1: Immobilization of this compound on Streptavidin Beads
This protocol details the steps for coupling this compound to streptavidin-coated magnetic beads.
Materials:
-
This compound
-
Streptavidin-coated magnetic beads (e.g., Dynabeads™, Sera-Mag™)
-
Binding Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Washing Buffer: PBS with 0.05% (v/v) Tween-20
-
Microcentrifuge tubes
-
Magnetic separation rack
-
Rotating mixer
Procedure:
-
Bead Preparation:
-
Resuspend the streptavidin beads thoroughly by vortexing.
-
Transfer the desired amount of bead slurry (e.g., 50 µL of a 20 mg/mL slurry for 1 mg of beads) to a microcentrifuge tube.
-
Place the tube on a magnetic rack to pellet the beads.
-
Carefully remove and discard the supernatant.
-
Remove the tube from the magnetic rack.
-
-
Bead Equilibration:
-
Add 500 µL of Binding Buffer to the beads.
-
Resuspend the beads by gentle pipetting or vortexing.
-
Pellet the beads using the magnetic rack and discard the supernatant.
-
Repeat this washing step two more times for a total of three washes.
-
-
Binding of this compound:
-
Prepare a working solution of this compound in Binding Buffer at the desired concentration (e.g., 100 µM). If dissolving in DMSO, ensure the final DMSO concentration in the binding reaction is below 1%.
-
After the final wash, resuspend the equilibrated beads in 200 µL of the this compound solution.
-
Incubate the mixture for 30-60 minutes at room temperature with gentle rotation.
-
-
Washing of Immobilized Beads:
-
Pellet the beads using the magnetic rack.
-
Carefully collect the supernatant. This can be saved to determine the amount of unbound ligand and calculate binding efficiency.
-
Wash the beads three times with 500 µL of Washing Buffer to remove any non-specifically bound ligand.
-
After the final wash, resuspend the beads in a suitable buffer for your downstream application (e.g., cell culture medium for cell-based assays) at the desired concentration.
-
Protocol 2: Quantification of Immobilized this compound using the HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to estimate the amount of biotin bound to the streptavidin beads.[4][7][8][9]
Materials:
-
HABA/Avidin solution (available in commercial kits)
-
Biotin standards
-
Sodium Phosphate Buffer (0.1 M, pH 7.0)
-
Spectrophotometer or microplate reader capable of reading absorbance at 500 nm
-
This compound immobilized beads and control (uncoated) beads
Procedure:
-
Prepare a Biotin Standard Curve: Prepare a series of biotin standards in the range of 1-20 µM.
-
Prepare HABA/Avidin Reagent: Prepare the HABA/Avidin reagent according to the manufacturer's instructions.
-
Measure Baseline Absorbance: Add the HABA/Avidin reagent to a cuvette or microplate well and measure the absorbance at 500 nm.
-
Standard Curve Measurement: Add a known volume of each biotin standard to the HABA/Avidin reagent, mix, and measure the decrease in absorbance at 500 nm. Plot the change in absorbance against the biotin concentration.
-
Sample Measurement:
-
Take a known amount of the this compound immobilized beads and resuspend them in the HABA/Avidin reagent.
-
Incubate for 5-10 minutes to allow the biotin on the beads to displace the HABA.
-
Pellet the beads by centrifugation or using a magnetic rack.
-
Carefully transfer the supernatant to a new cuvette or well and measure the absorbance at 500 nm.
-
Use the standard curve to determine the concentration of biotin in the supernatant, which corresponds to the amount of biotin immobilized on the beads.
-
Protocol 3: Cell-Based cAMP Assay using Immobilized this compound
This protocol describes how to use the this compound beads to stimulate cells and measure the resulting increase in intracellular cAMP.
Materials:
-
Cells expressing the prostacyclin (IP) receptor (e.g., HEK293 cells stably expressing the IP receptor)
-
This compound immobilized beads
-
Control beads (streptavidin beads without this compound)
-
Cell culture medium
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the IP receptor-expressing cells in a 96-well plate at a density that allows for optimal cell health and responsiveness. Incubate overnight.
-
Cell Stimulation:
-
The following day, remove the culture medium.
-
Add fresh, serum-free medium containing a PDE inhibitor (e.g., 500 µM IBMX) and incubate for 30 minutes at 37°C.
-
Prepare a suspension of the this compound beads and control beads in serum-free medium.
-
Add the bead suspensions to the appropriate wells of the cell culture plate. A titration of bead concentration is recommended to determine the optimal dose-response.
-
Incubate for the desired stimulation time (e.g., 15-30 minutes) at 37°C.
-
-
cAMP Measurement:
-
Following stimulation, lyse the cells according to the cAMP assay kit manufacturer's protocol.
-
Perform the cAMP measurement following the kit's instructions.
-
Quantify the amount of cAMP produced by comparing the signal to a standard curve.
-
Visualizations
Experimental Workflow
Caption: Workflow for immobilization and cell-based assay.
Carbaprostacyclin Signaling Pathway
Caption: Carbaprostacyclin signaling cascade.
Troubleshooting
Low Immobilization Efficiency:
-
Problem: Insufficient amount of this compound bound to the beads.
-
Possible Causes:
-
Expired or improperly stored streptavidin beads.
-
Suboptimal concentration of this compound.
-
Presence of free biotin in the this compound preparation.
-
Incorrect binding buffer pH.
-
-
Solutions:
-
Use fresh, high-quality streptavidin beads.
-
Titrate the concentration of this compound to find the optimal binding concentration.
-
Ensure the this compound stock is free of unconjugated biotin.
-
Verify that the binding buffer is at a neutral pH (7.2-7.5).
-
High Background in Cell-Based Assays:
-
Problem: High cAMP levels in cells treated with control beads.
-
Possible Causes:
-
Non-specific binding of beads to the cell surface, causing mechanical stimulation.
-
Contamination of control beads with this compound.
-
-
Solutions:
-
Include a blocking step with a non-relevant protein (e.g., BSA) after bead equilibration.
-
Ensure thorough washing of control beads.
-
Use a lower concentration of beads.
-
No Cellular Response to Immobilized Ligand:
-
Problem: No significant increase in cAMP upon stimulation with this compound beads.
-
Possible Causes:
-
Low expression of the IP receptor on the cell surface.
-
The biotin linker sterically hinders the binding of carbaprostacyclin to the receptor.
-
Degradation of cAMP by phosphodiesterases.
-
-
Solutions:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Invitrogen™ FluoReporter™ Biotin Quantitation Assay Kit, for biotinylated proteins | LabMart Limited [labmartgh.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. goldbio.com [goldbio.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. resources.revvity.com [resources.revvity.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Studying Carbaprostacyclin-Biotin Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing experiments for the characterization of Carbaprostacyclin-biotin, a biotinylated analog of the stable prostacyclin mimetic, Carbaprostacyclin. The following protocols are intended to facilitate the investigation of its interaction with the prostacyclin receptor (IP receptor) and the subsequent cellular signaling cascades.
Introduction to Carbaprostacyclin
Carbaprostacyclin is a chemically stable analog of prostacyclin (PGI2), a potent endogenous vasodilator and inhibitor of platelet aggregation.[1] Like PGI2, Carbaprostacyclin exerts its biological effects primarily through the activation of the IP receptor, a G-protein coupled receptor (GPCR).[1][2] The IP receptor is coupled to the Gs alpha subunit, which upon activation, stimulates adenylyl cyclase to increase intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2][3] This increase in cAMP activates Protein Kinase A (PKA), leading to a cascade of downstream events that ultimately result in vasodilation and inhibition of platelet activation.[2][3] Additionally, some studies suggest that prostacyclin analogs can also influence intracellular calcium levels and activate peroxisome proliferator-activated receptors (PPARs), indicating a broader signaling profile.[4][5]
The biotinylation of Carbaprostacyclin provides a valuable tool for researchers, enabling a variety of affinity-based applications to study the IP receptor. This includes receptor binding assays, visualization of receptor localization and trafficking, and affinity purification of the receptor for further biochemical characterization.[6][7][8]
Signaling Pathways of Carbaprostacyclin
Carbaprostacyclin primarily signals through the canonical IP receptor pathway. However, evidence for alternative signaling routes exists. The following diagrams illustrate these pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Prostacyclin - Wikipedia [en.wikipedia.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. [PDF] Prostacyclin receptor signalling and cell proliferation : role in pulmonary hypertension | Semantic Scholar [semanticscholar.org]
- 5. [PDF] A novel pathway of prostacyclin signaling-hanging out with nuclear receptors. | Semantic Scholar [semanticscholar.org]
- 6. pure.roehampton.ac.uk [pure.roehampton.ac.uk]
- 7. sartorius.com [sartorius.com]
- 8. Development of a ligand blot assay using biotinylated live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Live-Cell Imaging of Prostacyclin Receptors Using Carbaprostacyclin-Biotin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of carbaprostacyclin-biotin (B1163268) as a probe for visualizing and studying prostacyclin (IP) receptors in live cells. The protocols detailed below are designed to enable the investigation of receptor localization, trafficking, and dynamics, which are crucial for understanding the receptor's role in various physiological and pathological processes.
Introduction
The prostacyclin receptor (IP receptor) is a G-protein coupled receptor (GPCR) that plays a critical role in cardiovascular homeostasis, inflammation, and platelet aggregation.[1][2][3] Its endogenous ligand, prostacyclin (PGI2), is a potent vasodilator and inhibitor of platelet function.[1][2] Dysregulation of IP receptor signaling is implicated in diseases such as pulmonary arterial hypertension (PAH).[4]
Carbaprostacyclin is a stable, synthetic analog of prostacyclin that acts as a potent agonist at the IP receptor.[5] The biotinylated form, this compound, allows for the specific labeling and visualization of IP receptors in live cells through the high-affinity interaction between biotin (B1667282) and streptavidin.[6] This system, when coupled with a fluorescently labeled streptavidin, provides a powerful tool for live-cell imaging studies.
Principle of the Method
The methodology is based on a two-step labeling approach. First, cells expressing the IP receptor are incubated with this compound, which binds specifically to the receptor. Subsequently, a fluorescently-conjugated streptavidin is added, which binds to the biotin moiety of the carbaprostacyclin, thereby labeling the receptor with a fluorophore. This allows for the visualization of the receptor's distribution and movement on the cell surface and within intracellular compartments using fluorescence microscopy.
Quantitative Data: Ligand Binding Affinities
| Ligand | Receptor | Ki (nM) | Reference |
| Iloprost | IP | 3.9 | [6] |
| EP1 | 1.1 | [6] | |
| Treprostinil (B120252) | IP | 32 | [4][6] |
| EP2 | 3.6 | [6] | |
| DP1 | 4.4 | [6] | |
| MRE-269 (active form of Selexipag) | IP | 20 | [4] |
Note: Lower Ki values indicate higher binding affinity.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway of the prostacyclin receptor and the general experimental workflow for live-cell imaging using this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Binding and activity of the prostacyclin receptor (IP) agonists, treprostinil and iloprost, at human prostanoid recepto… [ouci.dntb.gov.ua]
- 3. Binding and activity of the prostacyclin receptor (IP) agonists, treprostinil and iloprost, at human prostanoid receptors: treprostinil is a potent DP1 and EP2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Iloprost-induced desensitization of the prostacyclin receptor in isolated rabbit lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Techniques for Labeling Cells with Carbaprostacyclin-Biotin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbaprostacyclin, a stable analog of prostacyclin (PGI2), is a potent vasodilator and inhibitor of platelet aggregation, mediating its effects through the prostacyclin receptor (IP receptor), a G protein-coupled receptor (GPCR). The biotinylation of carbaprostacyclin creates a valuable molecular tool, Carbaprostacyclin-biotin, for the investigation of IP receptor expression, localization, and trafficking. This document provides detailed application notes and experimental protocols for the utilization of this compound in cell labeling studies.
This compound allows for the specific targeting of the IP receptor on the cell surface. The high-affinity interaction between biotin (B1667282) and streptavidin can then be exploited for various detection methods, including flow cytometry and fluorescence microscopy, by using streptavidin conjugated to fluorophores or enzymes.
Signaling Pathway of the Prostacyclin (IP) Receptor
Carbaprostacyclin, as an agonist of the IP receptor, primarily activates the Gs alpha subunit of the heterotrimeric G protein.[1][2] This initiates a signaling cascade that results in the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[1] Subsequently, cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the physiological effects of prostacyclin, such as smooth muscle relaxation and inhibition of platelet aggregation.
Quantitative Data
| Ligand | Receptor | Cell Type/System | Binding Affinity (Ki/Kd) | Functional Potency (EC50) | Reference |
| Iloprost | Human IP Receptor | HEK-293 cells | Ki: 3.9 nM | EC50: 0.37 nM (cAMP) | [3] |
| Treprostinil | Human IP Receptor | HEK-293 cells | Ki: 32 nM | EC50: 1.9 nM (cAMP) | [3] |
| Carbaprostacyclin | Human IP Receptor | CHO-K1 cells | - | pEC50: 10 (cAMP) | [4] |
Note: The pEC50 of 10 for carbaprostacyclin corresponds to an EC50 of 0.1 nM. It is crucial to experimentally determine the optimal concentration of this compound for your specific cell type and application, as binding affinity can vary between different cell lines and experimental conditions.
Experimental Protocols
The following protocols are generalized for the use of a biotinylated small molecule ligand for cell surface receptor labeling. Optimization of incubation times, concentrations, and buffer compositions is highly recommended for each specific cell type and experimental setup.
General Experimental Workflow
Protocol 1: Labeling of Suspension Cells for Flow Cytometry
Materials:
-
Cells expressing the IP receptor
-
This compound (e.g., from MedchemExpress)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
FACS Buffer (PBS containing 1% Bovine Serum Albumin (BSA) and 0.1% sodium azide)
-
Fluorophore-conjugated Streptavidin (e.g., Streptavidin-PE, Streptavidin-APC)
-
Propidium Iodide (PI) or other viability dye (optional)
-
96-well round-bottom plates or FACS tubes
Procedure:
-
Cell Preparation:
-
Harvest cells and wash twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in cold FACS Buffer and determine the cell concentration.
-
Aliquot approximately 0.5 - 1 x 10^6 cells per well or tube.
-
-
Blocking (Optional but Recommended):
-
To reduce non-specific binding, incubate cells in FACS Buffer for 10-15 minutes on ice.
-
-
Labeling with this compound:
-
Prepare a working solution of this compound in FACS Buffer. The optimal concentration should be determined empirically, but a starting range of 10-100 nM is recommended based on the potency of the parent compound.
-
Add the this compound solution to the cells and incubate for 30-60 minutes on ice or at 4°C, protected from light. Incubation at 37°C can also be tested to assess receptor internalization.[5]
-
Include a negative control of unlabeled cells and a control with a non-biotinylated carbaprostacyclin analog to assess the specificity of the biotin-mediated signal.
-
-
Washing:
-
Wash the cells twice with 200 µL of cold FACS Buffer to remove unbound this compound. Centrifuge at 300 x g for 5 minutes between washes.
-
-
Detection with Fluorophore-conjugated Streptavidin:
-
Resuspend the cell pellet in 100 µL of FACS Buffer containing the pre-titrated optimal concentration of fluorophore-conjugated streptavidin.
-
Incubate for 20-30 minutes on ice or at 4°C, protected from light.
-
Include a control of cells incubated only with streptavidin to check for non-specific binding.
-
-
Final Washes and Analysis:
-
Wash the cells twice with cold FACS Buffer.
-
Resuspend the final cell pellet in an appropriate volume of FACS Buffer (e.g., 200-500 µL).
-
(Optional) Add a viability dye such as PI just before analysis.
-
Analyze the cells on a flow cytometer.
-
Protocol 2: Labeling of Adherent Cells for Fluorescence Microscopy
Materials:
-
Adherent cells expressing the IP receptor grown on coverslips or in imaging-compatible plates
-
This compound
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Blocking Buffer (PBS containing 1% BSA)
-
Fluorophore-conjugated Streptavidin
-
Paraformaldehyde (PFA) solution (e.g., 4% in PBS) for fixation
-
DAPI or Hoechst for nuclear counterstaining
-
Mounting medium
Procedure:
-
Cell Preparation:
-
Culture cells on sterile coverslips or in imaging plates until they reach the desired confluency.
-
Gently wash the cells twice with PBS.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 15-30 minutes at room temperature to minimize non-specific binding.
-
-
Labeling with this compound:
-
Prepare a working solution of this compound in Blocking Buffer. A starting concentration range of 10-100 nM is recommended, but this should be optimized.
-
Remove the blocking buffer and add the this compound solution to the cells.
-
Incubate for 30-60 minutes at 4°C to primarily label surface receptors or at 37°C to potentially observe internalization. Protect from light.
-
-
Washing:
-
Gently wash the cells three times with cold PBS to remove unbound ligand.
-
-
Detection with Fluorophore-conjugated Streptavidin:
-
Incubate the cells with a pre-titrated concentration of fluorophore-conjugated streptavidin in Blocking Buffer for 30 minutes at room temperature, protected from light.
-
-
Washing and Fixation:
-
Wash the cells three times with PBS.
-
Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Counterstaining and Mounting:
-
(Optional) Incubate the cells with a nuclear counterstain like DAPI or Hoechst according to the manufacturer's instructions.
-
Wash the cells with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
-
Imaging:
-
Visualize the labeled cells using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophore and nuclear stain.
-
Troubleshooting and Considerations
-
High Background: Increase the number of washing steps, increase the BSA concentration in the blocking and incubation buffers, or optimize the concentrations of this compound and streptavidin.
-
No/Low Signal: Increase the concentration of this compound or the incubation time. Confirm IP receptor expression on your cells of interest using an alternative method (e.g., qPCR or western blot). Ensure the fluorophore-conjugated streptavidin is active and used at the correct wavelength.
-
Cell Viability: For live-cell imaging or flow cytometry sorting, avoid using sodium azide (B81097) in your buffers. Ensure all incubations on live cells are performed in appropriate media or buffer that maintains cell health.
-
Receptor Internalization: If studying receptor trafficking, performing the labeling steps at 37°C will be necessary. Time-course experiments can be conducted to monitor the internalization process.
-
Specificity Controls: Always include appropriate controls to ensure the observed signal is specific to the interaction between this compound and the IP receptor. This includes cells not incubated with the biotinylated ligand but incubated with streptavidin, and competition assays where a surplus of non-biotinylated carbaprostacyclin is added prior to the biotinylated version to demonstrate displacement of the signal.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. researchgate.net [researchgate.net]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. RO1138452 and RO3244794: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ulab360.com [ulab360.com]
Application of Carbaprostacyclin-Biotin in Drug Screening Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbaprostacyclin-biotin is a chemically modified analog of carbaprostacyclin, a stable and potent synthetic analog of prostacyclin (PGI2). As an agonist of the prostacyclin receptor (IP receptor), carbaprostacyclin mimics the physiological effects of PGI2, including vasodilation and inhibition of platelet aggregation.[1] The conjugation of biotin (B1667282) to carbaprostacyclin creates a valuable molecular tool for various drug screening and biochemical assays. The biotin moiety allows for high-affinity interactions with streptavidin and avidin, enabling the development of sensitive detection methods.
This document provides detailed application notes and protocols for the use of this compound in drug screening, focusing on competitive binding assays, functional cell-based assays, and cellular uptake studies.
Signaling Pathway
This compound, as a prostacyclin analog, is expected to activate the same signaling pathway as endogenous PGI2. This pathway is initiated by the binding of the agonist to the IP receptor, a G-protein coupled receptor (GPCR). This binding event activates the associated Gs alpha subunit, which in turn stimulates adenylyl cyclase to produce cyclic adenosine (B11128) monophosphate (cAMP). The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately resulting in a cellular response such as smooth muscle relaxation or inhibition of platelet activation.
Data Presentation
| Assay Type | Parameter | This compound (Expected Range) | Reference Compound (e.g., Carbaprostacyclin) |
| Competitive Radioligand Binding | Ki (nM) | Data not available | ~10-100 nM (estimated based on PGI2 affinity) |
| cAMP Functional Assay | EC50 (nM) | Data not available | ~50-500 nM (estimated) |
| Platelet Aggregation Inhibition | IC50 (nM) | Data not available | ~1-10 nM |
| Cellular Uptake | Uptake (pmol/mg protein) | Dependent on cell type and conditions | Data not available |
Experimental Protocols
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the IP receptor by measuring its ability to compete with a radiolabeled ligand. This compound can be used as a non-radiolabeled competitor.
Workflow:
Methodology:
-
Membrane Preparation:
-
Culture cells overexpressing the human IP receptor (e.g., HEK293-IP cells).
-
Harvest cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add in the following order:
-
Assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).
-
Serial dilutions of the test compound or this compound.
-
Radiolabeled ligand (e.g., [3H]-Iloprost) at a concentration near its Kd.
-
Cell membrane preparation.
-
-
Include wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
-
Detection and Analysis:
-
Dry the filter mat and add scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay (AlphaScreen)
This is a functional assay to measure the ability of this compound or test compounds to stimulate cAMP production in whole cells, indicating agonistic activity at the IP receptor.
Workflow:
Methodology:
-
Cell Preparation:
-
Seed cells expressing the IP receptor (e.g., CHO-K1 or HEK293 cells) into a 384-well white opaque plate and culture overnight.
-
On the day of the assay, remove the culture medium and add stimulation buffer.
-
-
Compound Addition:
-
Add serial dilutions of this compound or test compounds to the wells.
-
Include a positive control (e.g., a known IP receptor agonist) and a negative control (vehicle).
-
-
Cell Stimulation:
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Detection:
-
Add the AlphaScreen cAMP detection kit reagents (containing lysis buffer, biotinylated cAMP, streptavidin-donor beads, and anti-cAMP acceptor beads) to all wells.
-
-
Incubation and Reading:
-
Incubate the plate in the dark at room temperature for 1-3 hours.
-
Read the plate using an AlphaScreen-compatible microplate reader. The signal is inversely proportional to the amount of cAMP produced.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the AlphaScreen signal against the log concentration of the agonist.
-
Calculate the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.
-
Cellular Uptake Assay
This assay can be used to study the internalization of this compound into cells. This is particularly relevant for understanding its mechanism of action and for potential drug delivery applications.
Workflow:
Methodology:
-
Cell Seeding:
-
Seed the cells of interest into a multi-well plate and allow them to adhere overnight.
-
-
Compound Incubation:
-
Treat the cells with a known concentration of this compound for various time points (e.g., 15, 30, 60, 120 minutes) at 37°C.
-
-
Washing:
-
After incubation, aspirate the medium and wash the cells three times with ice-cold PBS to remove any unbound this compound.
-
-
Cell Lysis:
-
Lyse the cells using a suitable lysis buffer.
-
-
Detection:
-
The amount of internalized this compound in the cell lysate can be quantified using a streptavidin-based detection method, such as an ELISA-like assay with streptavidin-HRP and a colorimetric substrate.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of this compound.
-
Determine the concentration of this compound in the cell lysates from the standard curve.
-
Normalize the amount of internalized compound to the total protein concentration of the cell lysate.
-
Conclusion
This compound is a versatile tool for studying the prostacyclin receptor and for screening for novel modulators of this important therapeutic target. The protocols outlined in this document provide a framework for utilizing this compound in a range of in vitro assays. While specific quantitative data for this biotinylated analog is not yet widely published, the provided methodologies, based on established principles for similar compounds, will enable researchers to effectively incorporate this compound into their drug discovery workflows.
References
Troubleshooting & Optimization
Troubleshooting non-specific binding of Carbaprostacyclin-biotin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with non-specific binding of Carbaprostacyclin-biotin in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a chemically synthesized analog of carbaprostacyclin, which itself is a stable analog of prostacyclin (PGI2).[1][2] The biotin (B1667282) tag allows for detection and purification using streptavidin-based methods.[3] Carbaprostacyclin, like PGI2, is an agonist for the prostacyclin receptor (IP receptor), a G-protein coupled receptor.[4] Binding to this receptor activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA).[4][5] This signaling cascade ultimately results in the inhibition of platelet aggregation and vasodilation.[4][6] There is also evidence that prostacyclin can signal through nuclear receptors such as PPARs.[7]
Q2: I am observing high background noise in my pull-down assay with this compound. What are the potential causes and solutions?
High background is a common issue in biotin-based assays and can stem from several factors. Here are some common causes and troubleshooting steps:
-
Inadequate Blocking: Unoccupied binding sites on your streptavidin beads can bind proteins non-specifically.
-
Solution: Ensure you are using an effective blocking agent. While Bovine Serum Albumin (BSA) and non-fat dry milk are common, milk contains endogenous biotin and should be avoided.[8] Consider using a high-quality, biotin-free BSA. The blocking step should be optimized for both concentration and incubation time.[9][10]
-
-
Insufficient Washing: Weakly bound, non-specific proteins may not be removed if washing is not stringent enough.
-
Hydrophobic and Electrostatic Interactions: Proteins can non-specifically interact with the streptavidin beads themselves.
-
Excessive Concentration of Reagents: Using too much this compound or streptavidin-HRP can lead to increased non-specific binding.[8][14]
-
Solution: Titrate your this compound and streptavidin conjugate to find the optimal concentration that gives a good signal-to-noise ratio.[11]
-
Q3: Can the biotin tag on this compound interfere with its biological activity?
While biotinylation is a widely used technique, the addition of a biotin tag can sometimes sterically hinder the interaction of the molecule with its target protein.[15] It is important to determine the optimal biotin-to-molecule ratio to ensure that the biological activity of Carbaprostacyclin is not compromised.[15]
Q4: How can I be sure that the binding I am seeing is specific to the Carbaprostacyclin moiety and not just the biotin?
To confirm the specificity of the binding, it is crucial to include proper controls in your experiment. A key control is to perform a competition assay.
-
Competition Assay: Pre-incubate your sample with an excess of unlabeled Carbaprostacyclin before adding the this compound. If the binding is specific, the unlabeled compound will compete for the binding sites on the target protein, leading to a significant reduction in the signal from the biotinylated probe.
Another important control is to run a sample with free biotin to ensure that the observed interactions are not with endogenous biotin-binding proteins.[12][16]
Quantitative Data Summary
The optimal concentrations and conditions for experiments using this compound can vary depending on the specific application, cell type, and reagents used. The following tables provide general guidelines and starting points for optimization.
Table 1: Recommended Concentration Ranges for Reagents
| Reagent | Application | Recommended Starting Concentration | Key Considerations |
| This compound | Pull-down Assay | 1-10 µM | Titrate to find the lowest effective concentration. |
| Western Blot | 0.1-1 µg/mL | Optimize for best signal-to-noise ratio. | |
| ELISA | 0.1-1 µg/mL | Dependent on assay format (direct, sandwich, competitive).[17] | |
| Streptavidin-HRP | Western Blot/ELISA | 0.1-0.5 µg/mL | High concentrations can increase background.[18] |
| Streptavidin Beads | Pull-down Assay | 20-50 µL of slurry per sample | Refer to the manufacturer's binding capacity.[19][20] |
Table 2: Troubleshooting Non-Specific Binding: Buffer Modifications
| Issue | Recommended Modification | Example Component & Concentration | Rationale |
| High Background | Increase Wash Buffer Stringency | Add Tween-20 (0.05-0.1%) | Reduces hydrophobic interactions.[10] |
| Increase NaCl concentration (e.g., up to 250 mM) | Disrupts ionic interactions.[12] | ||
| Optimize Blocking Buffer | 1-5% Biotin-free BSA in PBS or Tris buffer | Blocks non-specific binding sites.[10][11] | |
| Endogenous Biotin Interference | Add Free Biotin to Wash Steps | 2 mM Biotin | Blocks unoccupied streptavidin binding sites.[13] |
Experimental Protocols
Protocol 1: Biotin Pull-Down Assay to Identify Carbaprostacyclin-Interacting Proteins
This protocol provides a general workflow for using this compound to pull down its binding partners from a cell lysate.
-
Lysate Preparation:
-
Culture cells of interest and treat with appropriate stimuli if necessary.
-
Wash cells with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate). Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
-
Bead Preparation:
-
Resuspend the streptavidin magnetic beads by vortexing.[19]
-
Transfer the desired amount of bead slurry to a new microcentrifuge tube.
-
Place the tube on a magnetic rack to pellet the beads and discard the supernatant.[19]
-
Wash the beads three times with a binding/wash buffer (e.g., PBS with 0.1% Tween-20).[20]
-
-
Binding of this compound to Beads:
-
Resuspend the washed beads in binding buffer.
-
Add this compound to the bead suspension.
-
Incubate for at least 30 minutes at room temperature with gentle rotation.[19]
-
Pellet the beads using a magnetic rack and discard the supernatant.
-
Wash the beads three times with binding/wash buffer to remove unbound this compound.
-
-
Pull-Down of Target Proteins:
-
Add the cell lysate to the beads conjugated with this compound.
-
Incubate for 4 hours to overnight at 4°C with gentle rotation.[20]
-
Include a negative control with beads alone (no this compound) to identify proteins that bind non-specifically to the beads.
-
-
Washing and Elution:
-
Pellet the beads on a magnetic rack and collect the supernatant (flow-through).
-
Wash the beads extensively (at least three times) with wash buffer.[20]
-
To elute the bound proteins, resuspend the beads in 2x SDS-PAGE sample buffer and boil at 95°C for 5 minutes.[20]
-
Pellet the beads and collect the supernatant containing the eluted proteins.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Coomassie staining or by Western blotting using an antibody against a suspected interacting protein.
-
Visualizations
Caption: Carbaprostacyclin signaling pathway.
Caption: Workflow for a biotin pull-down assay.
Caption: Troubleshooting decision tree.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Studying Protein–Protein Interactions by Biotin AP-Tagged Pulldown and LTQ-Orbitrap Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 4. Prostacyclin - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Novel signaling pathways promote a paracrine wave of prostacyclin-induced vascular smooth muscle differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel pathway of prostacyclin signaling-hanging out with nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. thermofisher.com [thermofisher.com]
- 9. antibodiesinc.com [antibodiesinc.com]
- 10. How to Effectively Block Streptavidin Magnetic Beads for Optimal Assay Performance - nanomicronspheres [nanomicronspheres.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Troubleshooting streptavidin enrichment of biotinylated proteins. – P4EU [p4eu.org]
- 14. Non-specific serum binding to streptavidin in a biotinylated peptide based enzyme immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Biotinylated Fluorophores for Ligand Binding Assay Specificity Celtarys [celtarys.com]
- 16. US6096508A - Method of reducing background in biotin-based assays - Google Patents [patents.google.com]
- 17. swordbio.com [swordbio.com]
- 18. seracare.com [seracare.com]
- 19. neb.com [neb.com]
- 20. Biotinylated peptide pull down assay [bio-protocol.org]
Technical Support Center: Optimizing Carbaprostacyclin-Biotin Concentration for Experiments
Welcome to the technical support center for Carbaprostacyclin-biotin. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a stable, biotinylated analog of prostacyclin (PGI2). As a prostacyclin receptor (IP receptor) agonist, it mimics the biological activities of PGI2, which include potent inhibition of platelet aggregation and vasodilation. The biotin (B1667282) tag allows for its use as a probe in various affinity-based assays.
Q2: What are the main applications of this compound in research?
This compound is primarily used for:
-
Pull-down assays: To identify and isolate interacting proteins, such as its receptor, from cell lysates or tissue extracts.
-
Immunoassays: As a tool for developing assays to screen for molecules that interfere with the prostacyclin signaling pathway.
-
Cell-based signaling studies: To investigate the downstream effects of prostacyclin receptor activation, such as changes in cyclic AMP (cAMP) levels.
Q3: What is the signaling pathway activated by this compound?
This compound binds to the Gs protein-coupled prostacyclin (IP) receptor on the cell surface. This binding activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[1][2][3] Increased intracellular cAMP levels then activate Protein Kinase A (PKA), leading to various downstream cellular responses, including the inhibition of platelet activation and vasodilation.[1][2][4]
Troubleshooting Guides
Pull-Down Assays
Issue 1: Low or No Signal (No target protein pulled down)
| Possible Cause | Recommended Solution |
| Suboptimal this compound concentration | Titrate this compound concentration. Start with a concentration range of 1-10 µM and optimize based on results. |
| Inefficient binding to streptavidin beads | Ensure beads are fresh and properly washed. Increase incubation time of this compound with beads. |
| Low abundance of target protein | Increase the amount of cell lysate used in the assay. Consider using a cell line that overexpresses the target receptor. |
| Disruption of protein-ligand interaction | Use a milder lysis buffer. Ensure all steps are performed at 4°C to maintain protein integrity. |
Issue 2: High Background (Non-specific protein binding)
| Possible Cause | Recommended Solution |
| Excess this compound | Reduce the concentration of this compound used. |
| Non-specific binding to beads | Pre-clear the cell lysate by incubating it with beads alone before adding the this compound bound beads. Increase the stringency of the wash buffers (e.g., increase salt or detergent concentration). |
| Hydrophobic interactions of the small molecule | Add a non-ionic detergent (e.g., 0.05% Tween-20) to the binding and wash buffers. |
Cell-Based Assays (e.g., cAMP measurement)
Issue 1: Inconsistent or Non-reproducible Results
| Possible Cause | Recommended Solution |
| Cell health and passage number | Use cells at a consistent and low passage number. Ensure cells are healthy and in the exponential growth phase.[5][6][7] |
| Variability in cell seeding density | Ensure uniform cell seeding across all wells of the microplate. Avoid the "edge effect" by not using the outermost wells or by filling them with PBS.[5] |
| Inconsistent incubation times | Use a multichannel pipette for simultaneous addition of reagents and adhere to a strict timing schedule. |
Issue 2: High Background Signal
| Possible Cause | Recommended Solution |
| Basal activity of the receptor | Reduce the cell seeding density or serum-starve the cells for a few hours before the experiment. |
| Interference from media components | Use a serum-free or low-serum medium for the assay. |
Experimental Protocols
Protocol 1: Pull-Down Assay to Identify this compound Interacting Proteins
This protocol outlines the steps for a pull-down assay using this compound to isolate its binding partners from a cell lysate.
Materials:
-
This compound
-
Streptavidin-conjugated magnetic beads
-
Cells expressing the prostacyclin receptor (e.g., platelets, endothelial cells)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Preparation of Cell Lysate:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in lysis buffer on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
-
Binding of this compound to Streptavidin Beads:
-
Wash the streptavidin beads with wash buffer.
-
Incubate the beads with this compound (start with a concentration of 5 µM) in wash buffer for 1 hour at 4°C with gentle rotation.
-
Wash the beads three times with wash buffer to remove unbound this compound.
-
-
Pull-Down of Interacting Proteins:
-
(Optional) Pre-clear the lysate by incubating with streptavidin beads alone for 1 hour at 4°C.
-
Add the this compound-bead complex to the cell lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three to five times with wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins by resuspending the beads in SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE followed by Western blotting using an antibody against the expected receptor or by mass spectrometry for unbiased identification of binding partners.
-
Quantitative Data Summary for Pull-Down Assay:
| Parameter | Starting Recommendation | Optimization Range |
| This compound Concentration | 5 µM | 1 - 20 µM |
| Cell Lysate Protein Concentration | 1 mg/mL | 0.5 - 2 mg/mL |
| Streptavidin Bead Slurry Volume | 50 µL | 20 - 100 µL |
| Incubation Time (Lysate with Beads) | 2 hours | 1 - 4 hours (or overnight) |
Protocol 2: Cell-Based cAMP Assay
This protocol describes a method to measure changes in intracellular cAMP levels in response to this compound stimulation.
Materials:
-
This compound
-
Cells expressing the prostacyclin receptor
-
Cell culture medium
-
cAMP assay kit (e.g., ELISA-based)
-
96-well microplate
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Cell Treatment:
-
(Optional) Serum-starve the cells for 2-4 hours before treatment.
-
Prepare serial dilutions of this compound. A starting concentration range of 1 nM to 1 µM is recommended.
-
Add the different concentrations of this compound to the cells and incubate for 15-30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using the provided reagents and a plate reader.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the log of the this compound concentration.
-
Calculate the EC50 value, which is the concentration of this compound that produces 50% of the maximal response.
-
Quantitative Data Summary for Cell-Based cAMP Assay:
| Parameter | Starting Recommendation | Optimization Range |
| This compound Concentration | 100 nM | 1 nM - 10 µM |
| Cell Seeding Density (96-well plate) | 5 x 104 cells/well | 1 x 104 - 1 x 105 cells/well |
| Stimulation Time | 15 minutes | 5 - 60 minutes |
References
- 1. ohsu.edu [ohsu.edu]
- 2. Understanding Pull-Down Protocol: Key FAQs for Users - Alpha Lifetech [alpha-lifetech.com]
- 3. Biotinylated Fluorophores for Ligand Binding Assay Specificity Celtarys [celtarys.com]
- 4. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. IJMS | Free Full-Text | Optimization of Biotinylated RNA or DNA Pull-Down Assays for Detection of Binding Proteins: Examples of IRP1, IRP2, HuR, AUF1, and Nrf2 [mdpi.com]
How to prevent degradation of Carbaprostacyclin-biotin in solution
Welcome to the technical support center for Carbaprostacyclin-biotin. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help prevent its degradation in solution and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: For long-term storage, this compound should be stored at -20°C . Under these conditions, it is expected to be stable for at least one year.
Q2: How should I prepare a stock solution of this compound?
A2: It is recommended to dissolve this compound in an organic solvent such as DMSO or ethanol (B145695) prior to making aqueous dilutions. Prepare a high-concentration stock solution in the organic solvent and store it at -20°C in small aliquots to avoid repeated freeze-thaw cycles. For aqueous solutions for immediate use, buffer to a slightly alkaline pH (7.4-8.5) to enhance the stability of the prostacyclin analog.
Q3: What factors can lead to the degradation of this compound in solution?
A3: The degradation of this compound can be influenced by several factors:
-
pH: The carbaprostacyclin component is susceptible to acid-catalyzed hydrolysis.[1] Therefore, acidic conditions should be avoided.
-
Temperature: Elevated temperatures can accelerate the rate of hydrolysis. Solutions should be kept on ice during experiments whenever possible.
-
Enzymatic Degradation: Biological samples may contain enzymes that can metabolize biotin (B1667282) or the prostacyclin analog.[2][3][4]
-
Oxidation: The sulfur atom in the biotin moiety can be susceptible to oxidation.[5] Avoid exposure to strong oxidizing agents.
-
Repeated Freeze-Thaw Cycles: These can lead to the degradation of the molecule. It is best to store the stock solution in single-use aliquots.
Q4: Can the biotin tag on this compound interfere with my assay?
A4: Yes, in assays that utilize the avidin-biotin interaction for detection (e.g., certain ELISAs), free biotin or other biotinylated molecules in your sample can compete with this compound, leading to inaccurate results. Ensure your experimental design accounts for potential biotin interference.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and use of this compound.
| Problem | Possible Cause | Solution |
| Loss of biological activity of this compound solution. | Degradation due to improper storage. | Store stock solutions at -20°C in single-use aliquots. Avoid repeated freeze-thaw cycles. |
| Hydrolysis in acidic solution. | Prepare aqueous solutions in a buffer with a pH between 7.4 and 8.5. Avoid acidic buffers. | |
| Thermal degradation. | Keep aqueous solutions on ice during experimental procedures. Prepare fresh dilutions for each experiment. | |
| Inconsistent results in binding assays. | Variability in the concentration of active this compound. | Prepare fresh dilutions from a new aliquot of the stock solution for each experiment. |
| Biotin interference from sample components. | If using biological samples, consider a purification step to remove endogenous biotin. Include appropriate controls to assess for biotin interference. | |
| Low signal in affinity purification. | Degradation of the biotin moiety. | Avoid exposure to strong oxidizing agents and harsh chemical conditions. |
| Inefficient binding to avidin/streptavidin resin. | Ensure the binding buffer is at an optimal pH (typically neutral to slightly alkaline). Incubate for a sufficient amount of time to allow for binding. |
Experimental Protocols
Detailed Protocol for Affinity Purification of Prostacyclin Receptors
This protocol outlines the use of this compound to purify prostacyclin receptors from a cell lysate.
Materials:
-
This compound
-
Streptavidin-agarose resin
-
Cell lysis buffer (e.g., RIPA buffer)
-
Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20, pH 7.4)
-
Elution Buffer (e.g., 100 mM glycine, pH 2.5)
-
Neutralization Buffer (e.g., 1M Tris-HCl, pH 8.5)
-
Microcentrifuge tubes
-
End-over-end rotator
Procedure:
-
Cell Lysate Preparation: Prepare a cell lysate containing the prostacyclin receptors of interest using a suitable lysis buffer. Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Resin Equilibration: Wash the streptavidin-agarose resin three times with Binding/Wash Buffer.
-
Binding: Add the cell lysate to the equilibrated resin. Add this compound to a final concentration of 1-10 µM. Incubate on an end-over-end rotator for 2-4 hours at 4°C.
-
Washing: Pellet the resin by centrifugation and discard the supernatant. Wash the resin three times with 1 mL of ice-cold Binding/Wash Buffer to remove non-specifically bound proteins.
-
Elution: Add 100 µL of Elution Buffer to the resin and incubate for 5 minutes at room temperature with gentle agitation.
-
Neutralization: Centrifuge to pellet the resin and carefully transfer the supernatant (containing the eluted receptor) to a new tube containing 10 µL of Neutralization Buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody specific for the prostacyclin receptor.
Detailed Protocol for Platelet Aggregation Inhibition Assay
This protocol describes how to assess the inhibitory effect of this compound on platelet aggregation.
Materials:
-
This compound
-
Platelet-rich plasma (PRP)
-
Platelet-poor plasma (PPP)
-
Platelet agonist (e.g., ADP, collagen)
-
Saline or appropriate buffer
-
Platelet aggregometer
Procedure:
-
PRP Preparation: Prepare PRP and PPP from fresh human blood anticoagulated with sodium citrate.[6][7]
-
Instrument Setup: Set up the platelet aggregometer according to the manufacturer's instructions. Use PPP to set the 100% aggregation baseline.
-
Baseline Aggregation: Pipette PRP into a cuvette with a stir bar and place it in the aggregometer. Add the platelet agonist and record the aggregation curve.
-
Inhibition Assay: In a separate cuvette, pre-incubate PRP with varying concentrations of this compound for a defined period (e.g., 2-5 minutes) at 37°C.
-
Induce Aggregation: Add the same concentration of the platelet agonist used for the baseline reading to the cuvette containing PRP and this compound.
-
Data Analysis: Record the aggregation curve. Calculate the percentage inhibition of platelet aggregation for each concentration of this compound compared to the baseline aggregation.
Visualizations
Caption: Experimental workflow for using this compound.
Caption: Prostacyclin signaling pathway activated by this compound.
References
- 1. Analysis of Platelet Aggregation by Cell Counting - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Stability of adenine-based cytokinins in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Temperature control of biotin binding and release with A streptavidin-poly(N-isopropylacrylamide) site-specific conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biomedres.us [biomedres.us]
- 5. Instability of the biotin-protein bond in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
Solving solubility issues with Carbaprostacyclin-biotin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Carbaprostacyclin-biotin. The information below addresses common challenges, particularly those related to solubility, to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is not dissolving. What should I do?
A1: Solubility issues with this compound can often be resolved by selecting the appropriate solvent and using proper dissolution techniques. This compound is a lipid-based molecule and generally exhibits poor solubility in aqueous solutions alone.[1][2][3]
-
Recommended Solvents: For initial stock solutions, organic solvents are recommended. Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and ethanol (B145695) are effective solvents for this compound.[1]
-
Working Solutions: For aqueous-based experimental systems, a serial dilution approach is advised. First, dissolve the compound in an organic solvent like ethanol and then dilute this stock solution with your aqueous buffer (e.g., PBS, pH 7.2). A 1:10 dilution of an ethanol stock into PBS has been noted.[1]
-
Sonication: If the compound does not readily dissolve, gentle warming or brief sonication can aid in dissolution. However, be cautious with temperature as prolonged heat can degrade the molecule.
Q2: What is the maximum concentration of this compound I can dissolve in different solvents?
A2: The solubility of this compound varies depending on the solvent used. Below is a summary of its solubility in common laboratory solvents.
Data Presentation: Solubility of this compound
| Solvent | Concentration |
| DMF | 10 mg/ml |
| DMSO | 10 mg/ml |
| Ethanol | 10 mg/ml |
| Ethanol:PBS (pH 7.2) (1:10) | 100 µg/ml |
Data sourced from Cayman Chemical product information.[1]
Q3: How should I store this compound solutions?
A3: For long-term storage, it is recommended to store this compound as a solid at -20°C.[1] If you have prepared a stock solution in an organic solvent, it should also be stored at -20°C. Due to the potential for degradation in aqueous solutions, it is best to prepare aqueous working solutions fresh for each experiment. Prostacyclin and its analogs can be unstable in solutions with neutral or acidic pH.[4]
Q4: I am observing unexpected results in my cell-based assay. Could it be related to the compound's stability?
A4: Yes, the stability of prostacyclin analogs can be a critical factor. Prostacyclin itself has a very short half-life in solution.[4][5] While Carbaprostacyclin is a more stable analog, its stability can still be influenced by the pH of the solution and the presence of certain enzymes in biological systems.[6] It is advisable to prepare fresh working solutions and minimize the time the compound spends in aqueous media before being added to your experimental system.
Experimental Protocols
Protocol for Solubilizing this compound
This protocol provides a step-by-step guide for the proper dissolution of this compound to ensure its stability and efficacy in experiments.
-
Prepare the Stock Solution:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Add the appropriate volume of an organic solvent (e.g., Ethanol, DMSO, or DMF) to the vial to achieve the desired stock concentration (e.g., 10 mg/ml).
-
Vortex briefly to mix. If necessary, sonicate for a short period in a water bath to ensure complete dissolution.
-
-
Prepare the Working Solution:
-
For assays requiring an aqueous buffer, perform a serial dilution of the organic stock solution.
-
For example, to prepare a 100 µg/ml working solution in a 1:10 Ethanol:PBS (pH 7.2) mixture, first prepare a 1 mg/ml stock solution in ethanol.
-
Then, add 1 part of the 1 mg/ml ethanol stock solution to 9 parts of PBS (pH 7.2).
-
Mix gently by inversion. This working solution should be prepared fresh before use.
-
Mandatory Visualizations
Carbaprostacyclin Signaling Pathway
Carbaprostacyclin is an analog of prostacyclin (PGI2) and acts as an agonist for the prostacyclin (IP) receptor, a G-protein coupled receptor.[5][7][8] Its binding initiates a signaling cascade that plays a role in vasodilation and inhibition of platelet aggregation.[5][7] Carbaprostacyclin can also activate PPARδ, independent of the IP receptor signaling pathway.[7]
Caption: Carbaprostacyclin signaling pathways.
Experimental Workflow for Solubilization
This diagram outlines the recommended workflow for preparing this compound solutions for experimental use.
Caption: Workflow for this compound solubilization.
References
- 1. caymanchem.com [caymanchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Lipid - Wikipedia [en.wikipedia.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Prostacyclin - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. CV Pharmacology | Prostacyclin Receptor Agonists [cvpharmacology.com]
Minimizing background signal in Carbaprostacyclin-biotin assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background signals in Carbaprostacyclin-biotin assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background signal in a this compound assay?
High background signal in this compound assays can stem from several factors, primarily related to non-specific binding and issues with assay components. The main culprits include:
-
Non-Specific Binding: The this compound probe or the detection molecule (e.g., streptavidin-HRP) may bind to unintended proteins or surfaces on the assay plate.[1] This can be caused by hydrophobic or electrostatic interactions.
-
Endogenous Biotin (B1667282): Biological samples can contain endogenous biotin, which will be recognized by the streptavidin-based detection system, leading to a false positive signal.[2]
-
Ineffective Blocking: Incomplete or improper blocking of the assay plate leaves sites available for non-specific adsorption of assay reagents.[3]
-
Issues with Washing Steps: Insufficient or inefficient washing can leave unbound reagents behind, contributing to a higher background.[4]
-
Reagent Quality and Concentration: Suboptimal concentrations of the this compound probe, antibodies, or detection reagents can lead to increased non-specific interactions.[5] Degraded reagents can also be a source of "sticky" byproducts.[6]
-
Contamination: Microbial or chemical contamination of buffers, reagents, or samples can interfere with the assay and elevate background signals.[4]
Q2: How can I reduce non-specific binding of the this compound probe?
Optimizing your assay protocol is key to reducing non-specific binding. Consider the following strategies:
-
Optimize Blocking Buffer: The choice of blocking agent is critical. Commonly used blockers include Bovine Serum Albumin (BSA), casein, or non-fat dry milk.[3] For biotin-based assays, BSA or casein are often preferred over milk, as milk can contain endogenous biotin.[7] Some commercially available protein-free blocking buffers are also effective.[7]
-
Adjust Assay Buffer Composition: The addition of detergents (e.g., Tween-20) at a low concentration (0.05-0.1%) to your binding and wash buffers can help to reduce non-specific hydrophobic interactions.[5] Increasing the ionic strength of the buffers with salts like NaCl can also minimize electrostatic interactions.[8]
-
Titrate Probe Concentration: Use the lowest possible concentration of this compound that still provides a robust specific signal. Higher concentrations can lead to increased non-specific binding.
Q3: What is the best way to block for endogenous biotin in my samples?
Endogenous biotin can be a significant source of background. To mitigate this, a sequential blocking step is recommended:
-
Avidin (B1170675)/Streptavidin Incubation: Before adding your this compound probe, incubate the sample with an excess of unlabeled avidin or streptavidin. This will bind to any endogenous biotin present in the sample.[9]
-
Biotin Incubation: Following a wash step, incubate the sample with free biotin to saturate the remaining biotin-binding sites on the avidin/streptavidin molecules added in the previous step.[9] This prevents them from binding to your biotinylated probe.
Several commercial kits are available for this purpose.[9]
Q4: Can the choice of microplate affect the background signal?
Yes, the type of microplate can influence non-specific binding. For assays with low signal, using plates with low protein-binding surfaces can help to minimize the adsorption of reagents to the plastic.[6] The color of the plate is also a consideration; for fluorescent assays, black plates are often used to reduce background fluorescence.
Troubleshooting Guide
High background signal is a common issue that can obscure the specific signal in your this compound assay, thereby reducing the sensitivity and reliability of your results.[6] The following table outlines potential causes of high background and provides recommended solutions.
| Potential Cause | Recommended Solution(s) |
| Non-Specific Binding | Optimize the blocking buffer by testing different agents (e.g., BSA, casein, commercial blockers).[3] Increase the concentration or incubation time of the blocking step.[5] Add a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) to wash and incubation buffers.[5] Adjust the ionic strength of the buffers with NaCl.[8] |
| Endogenous Biotin | Incorporate an avidin/biotin blocking step before the addition of the this compound probe.[2][9] |
| Ineffective Washing | Increase the number of wash cycles and the volume of wash buffer.[4] Ensure thorough aspiration of wells between washes to remove all residual liquid. Tap the plate on absorbent paper after the final wash. |
| Suboptimal Reagent Concentration | Titrate the concentration of the this compound probe to find the optimal balance between specific signal and background. Perform a similar titration for the detection reagent (e.g., streptavidin-HRP).[5] |
| Reagent Contamination | Prepare fresh buffers and reagent solutions. Use sterile, filtered water. Ensure proper handling and storage of all reagents to prevent microbial or chemical contamination.[4] |
| Prolonged Incubation Times | Optimize incubation times for each step. Excessively long incubations can lead to increased non-specific binding. |
| High Assay Temperature | Perform incubations at a consistent and optimized temperature. Room temperature is often a good starting point, but lower temperatures may reduce non-specific interactions. |
Experimental Protocols
Protocol: Endogenous Biotin Blocking
This protocol is designed to block endogenous biotin in samples before performing a this compound binding assay.
Materials:
-
Streptavidin solution (0.1 mg/mL in wash buffer)
-
Biotin solution (0.5 mg/mL in wash buffer)
-
Wash Buffer (e.g., TBS with 0.05% Tween-20)
Procedure:
-
After your initial sample preparation and any protein-based blocking steps, wash the samples three times with wash buffer.
-
Add the streptavidin solution to your samples and incubate for 15 minutes at room temperature.
-
Wash the samples three times with wash buffer.
-
Add the biotin solution to your samples and incubate for 15-30 minutes at room temperature.
-
Wash the samples three times with wash buffer.
-
Proceed with the addition of your this compound probe and the rest of your assay protocol.[9]
Visualizations
Carbaprostacyclin Signaling Pathway
Carbaprostacyclin, a stable analog of prostacyclin (PGI2), exerts its effects by binding to the prostacyclin receptor (IP receptor), a G-protein coupled receptor.[10] This initiates a signaling cascade that plays a crucial role in various physiological processes, including vasodilation and inhibition of platelet aggregation. The primary signaling pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[11][12]
Caption: this compound binds to the IP receptor, initiating a Gs-protein-mediated signaling cascade.
Experimental Workflow for Minimizing Background
The following diagram illustrates a logical workflow for a this compound assay, incorporating steps to minimize background signal.
Caption: A typical workflow for a this compound assay with integrated background reduction steps.
Troubleshooting Logic
When encountering high background, a systematic approach to troubleshooting is essential. The following diagram outlines a decision-making process to identify and resolve the source of the issue.
Caption: A decision tree to systematically troubleshoot high background signals in your assay.
References
- 1. The Avidin-Biotin Complex (ABC) Method and Other Avidin-Biotin Binding Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. IHC Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Blocking Buffer Selection Guide | Rockland [rockland.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Suppression of nonspecific binding of avidin-biotin complex (ABC) to proteins electroblotted to nitrocellulose paper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. journals.physiology.org [journals.physiology.org]
- 12. researchgate.net [researchgate.net]
Best practices for storing and handling Carbaprostacyclin-biotin
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the best practices for storing and handling Carbaprostacyclin-biotin. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A1: this compound should be stored at -20°C.[1][2] It is supplied as a solution in ethanol (B145695) and has a stability of at least one year when stored under these conditions.[1][2]
Q2: What is the recommended solvent for this compound?
A2: this compound is soluble in organic solvents such as ethanol, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF).[1][2] The solubility in these solvents is approximately 10 mg/mL.[2]
Q3: Can I dissolve this compound in aqueous buffers?
A3: this compound is sparingly soluble in aqueous buffers.[2] For maximum solubility in aqueous solutions, it is recommended to first dilute the ethanolic solution of this compound with the aqueous buffer of choice. Using this method, a solubility of approximately 0.1 mg/mL can be achieved in a 1:10 solution of ethanol:PBS (pH 7.2).[2] It is not recommended to store the aqueous solution for more than one day.[2]
Q4: How can I change the solvent if the product is supplied in ethanol?
A4: To change the solvent, you can evaporate the ethanol under a gentle stream of nitrogen.[2] Immediately after evaporation, add the desired solvent, such as DMSO or DMF.[2]
Troubleshooting Guide
Issue 1: I am seeing low or no signal in my binding assay.
-
Possible Cause 1: Improper storage. this compound that has not been stored at -20°C may have degraded.
-
Solution 1: Always store the compound at -20°C as recommended.[1][2] If degradation is suspected, use a fresh vial of the compound.
-
Possible Cause 2: Incorrect solvent preparation. The compound may not be fully dissolved or may have precipitated out of solution, especially in aqueous buffers.
-
Solution 2: Ensure the compound is completely dissolved in the appropriate organic solvent before preparing aqueous dilutions. When preparing aqueous solutions, dilute the ethanolic stock solution with your buffer of choice and use it the same day.[2] Do not store aqueous solutions.[2]
-
Possible Cause 3: Instability of the biotin-protein bond. Some biotin-protein linkages can be unstable in plasma or certain buffer conditions.[3][4][5]
-
Solution 3: While this compound itself is stable, if you are using it in complex biological fluids like plasma, consider the stability of any subsequent biotin-streptavidin interactions in your assay. Ensure your assay buffer conditions are optimized for stable binding.
Issue 2: I am observing high background noise in my assay.
-
Possible Cause 1: Excess this compound. Using too high a concentration of the ligand can lead to non-specific binding.
-
Solution 1: Perform a concentration-response curve to determine the optimal concentration of this compound for your specific assay.
-
Possible Cause 2: Biotin (B1667282) interference from media or supplements. Some cell culture media or supplements contain biotin, which can compete with this compound in binding assays.[6][7][8][9][10]
-
Solution 2: Check the composition of your media and supplements. If they contain biotin, consider using a biotin-free medium or washing the cells thoroughly with a biotin-free buffer before starting the experiment.
Quantitative Data Summary
| Parameter | Value | Reference |
| Storage Temperature | -20°C | [1][2] |
| Stability | ≥ 1 year (in ethanol at -20°C) | [1][2] |
| Solubility in Ethanol | ~10 mg/mL | [1][2] |
| Solubility in DMSO | ~10 mg/mL | [1][2] |
| Solubility in DMF | ~10 mg/mL | [1][2] |
| Solubility in Ethanol:PBS (pH 7.2) (1:10) | 0.1 mg/mL | [2] |
| Recommended Storage of Aqueous Solution | Not recommended for more than one day | [2] |
Experimental Protocols
Protocol 1: Preparation of a 100 µM Stock Solution in DMSO
-
Product Information: this compound (Molecular Weight: 661.0 g/mol ).[11]
-
Solvent Exchange (if necessary): If the product is supplied in ethanol, evaporate the ethanol under a gentle stream of nitrogen gas until the vial is dry.
-
Dissolution: Add the appropriate volume of high-purity DMSO to the vial to achieve a 10 mg/mL concentration. For example, to a vial containing 1 mg of this compound, add 100 µL of DMSO.
-
Vortexing: Vortex the solution thoroughly to ensure the compound is completely dissolved.
-
Dilution to 100 µM: To prepare a 100 µM stock solution from a 10 mg/mL stock, you will need to perform a dilution. First, calculate the molarity of the 10 mg/mL stock: (10 mg/mL) / (661.0 g/mol ) * (1 g / 1000 mg) * (1000 mL / 1 L) = 15.13 mM. To make a 100 µM (0.1 mM) solution, you can perform a 1:151.3 dilution. For example, take 10 µL of the 15.13 mM stock and add it to 1503 µL of the desired buffer or media.
-
Storage: Store the DMSO stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a 1 µM Aqueous Working Solution
-
Required Materials: 100 µM this compound stock solution in DMSO, and the desired aqueous buffer (e.g., PBS, pH 7.2).
-
Dilution: Prepare the 1 µM working solution by diluting the 100 µM stock solution 1:100 in the aqueous buffer. For example, add 10 µL of the 100 µM stock solution to 990 µL of the aqueous buffer.
-
Mixing: Gently vortex or pipette up and down to mix the solution thoroughly.
-
Immediate Use: Use the freshly prepared aqueous working solution immediately for your experiment. Do not store aqueous solutions of this compound for more than one day.[2]
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Instability of the biotin-protein bond in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A biotin-protein bond with stability in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biotin-protein bond: instability and structural modification to provide stability for in vivo applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. myadlm.org [myadlm.org]
- 8. testing.com [testing.com]
- 9. Biotin Interference in Clinical Immunoassays: The Dose Makes the Interference | Lab Best Practice - Archives | UC Davis Health [health.ucdavis.edu]
- 10. Sense and nonsense concerning biotin interference in laboratory tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scbt.com [scbt.com]
Improving signal-to-noise ratio in Carbaprostacyclin-biotin experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in their carbaprostacyclin-biotin (B1163268) experiments.
Troubleshooting Guide
High background and low signal are common challenges in this compound experiments. This guide provides a systematic approach to identifying and resolving these issues.
Question: I am observing high background in my pull-down/binding assay. What are the potential causes and solutions?
Answer:
High background can obscure your specific signal. Here are the common culprits and how to address them:
-
Non-Specific Binding: This is the most frequent cause of high background.
-
To Streptavidin Beads: The beads themselves can non-specifically bind proteins.
-
Solution: Pre-clear your lysate by incubating it with streptavidin beads alone before adding your this compound bait. This will remove proteins that have a natural affinity for the beads. Also, ensure you are using a sufficient blocking buffer.
-
-
To the Biotin (B1667282) Moiety: Some cellular proteins can interact non-specifically with biotin.
-
Solution: Increase the stringency of your wash buffers. You can try increasing the salt concentration (e.g., up to 500 mM NaCl) or adding a non-ionic detergent (e.g., 0.1% Tween-20 or Triton X-100).
-
-
Endogenous Biotinylated Proteins: Cells contain naturally biotinylated proteins that will be pulled down by streptavidin beads.[1]
-
Solution: Before starting your pull-down, you can block the endogenous biotin by incubating your sample with free streptavidin, followed by an incubation with excess free biotin to saturate the biotin-binding sites on the streptavidin.[2]
-
-
-
Inadequate Blocking: Insufficient blocking of non-specific binding sites on your solid support (e.g., beads, plates) can lead to high background.
-
Solution: Optimize your blocking buffer. Common blocking agents include Bovine Serum Albumin (BSA) or non-fat dry milk. The concentration and incubation time may need to be adjusted. For experiments with cell lysates, a 5% BSA solution is a good starting point.[1]
-
-
Hydrophobic Interactions: Carbaprostacyclin is a lipid-like molecule, and hydrophobic interactions can contribute to non-specific binding.
-
Solution: Include a small amount of a non-ionic detergent in your buffers to disrupt these interactions.
-
Question: My specific signal is very low. How can I improve it?
Answer:
-
Suboptimal Reagent Concentrations: The concentrations of your this compound and streptavidin beads are critical.
-
Solution: Perform a titration experiment to determine the optimal concentration of your this compound. Similarly, ensure you are using a sufficient amount of streptavidin beads to capture the biotinylated complex.
-
-
Inefficient Binding: The binding kinetics between your biotinylated probe and its target may not be optimal.
-
Solution: Increase the incubation time of your this compound with your sample to allow for sufficient binding. You can also try performing the incubation at a different temperature (e.g., 4°C overnight) to enhance stability.
-
-
Steric Hindrance: The biotin tag might be sterically hindering the interaction of carbaprostacyclin with its target protein.
-
Solution: If you are synthesizing your own probe, consider using a longer spacer arm between the carbaprostacyclin and the biotin moiety. This can reduce steric hindrance and improve binding.
-
-
Low Target Protein Abundance: The target protein for carbaprostacyclin may be expressed at very low levels in your sample.
-
Solution: Increase the amount of total protein in your input sample. You may also need to consider using a more sensitive detection method.
-
Frequently Asked Questions (FAQs)
1. What is the signaling pathway of carbaprostacyclin?
Carbaprostacyclin, a stable analog of prostacyclin (PGI2), primarily signals through the G-protein coupled prostacyclin receptor (IP receptor).[3][4] This activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[3][4] cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the physiological effects of carbaprostacyclin, such as vasodilation and inhibition of platelet aggregation.[4]
Additionally, there is evidence for a secondary signaling pathway involving Peroxisome Proliferator-Activated Receptors (PPARs).[1][5][6] Carbaprostacyclin has been shown to activate PPARα and, in the presence of the IP receptor, PPARγ.[5][6]
Carbaprostacyclin Signaling Pathway
Caption: Carbaprostacyclin signaling pathways.
2. How can I quantify the amount of biotin on my carbaprostacyclin probe?
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common method for quantifying biotin.[7] This colorimetric assay is based on the displacement of HABA from the avidin-HABA complex by biotin, which results in a decrease in absorbance at 500 nm.[7] The change in absorbance is proportional to the amount of biotin in your sample.[7] Kits for this assay are commercially available.
3. What are the key steps in a this compound pull-down assay?
A typical pull-down assay involves the following steps:
-
Lysate Preparation: Prepare a cell or tissue lysate that contains the target protein of interest.
-
Pre-clearing (Optional but Recommended): Incubate the lysate with streptavidin-coated beads to remove proteins that non-specifically bind to the beads.
-
Bait Incubation: Add the this compound probe to the pre-cleared lysate and incubate to allow binding to the target protein.
-
Capture: Add streptavidin-coated beads to the lysate to capture the this compound-target protein complex.
-
Washing: Wash the beads several times with appropriate buffers to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Analysis: Analyze the eluted proteins by methods such as Western blotting.
General Experimental Workflow for this compound Pull-Down Assay
Caption: General workflow for a pull-down assay.
4. What controls should I include in my experiment?
Proper controls are essential for interpreting your results:
-
Negative Control 1 (No Bait): Perform a pull-down with streptavidin beads alone (no this compound). This will show you which proteins bind non-specifically to the beads.
-
Negative Control 2 (Unbiotinylated Carbaprostacyclin): If available, use unbiotinylated carbaprostacyclin in a parallel pull-down. This helps to distinguish between specific binding to carbaprostacyclin and non-specific binding to the biotin moiety.
-
Positive Control: If you have a known interaction partner of the prostacyclin receptor, you can use this as a positive control to validate your assay conditions.
Troubleshooting Logic for High Background
Caption: Decision tree for troubleshooting high background.
Quantitative Data & Experimental Protocols
Quantitative Data Summary
The following table summarizes key quantitative parameters relevant to this compound experiments. Note that some values are for related compounds and should be used as a starting point for optimization.
| Parameter | Typical Value/Range | Notes |
| Biotin-Streptavidin Kd | ~10-14 M | The interaction is very strong and essentially irreversible. |
| Iloprost Ki for IP Receptor | 11 nM (murine) | Iloprost is another prostacyclin analog. This gives an estimate of the expected affinity. |
| This compound Concentration | 1 - 100 µM | This is a typical starting range for pull-down assays and should be optimized. |
| Streptavidin Bead Slurry Volume | 20 - 50 µL per pull-down | The amount of beads should be in excess to ensure capture of all biotinylated complexes. |
| Total Protein Input | 0.5 - 2 mg | The amount of protein needed will depend on the abundance of the target protein. |
| Wash Buffer Salt Concentration | 150 - 500 mM NaCl | Higher salt concentrations increase stringency and reduce non-specific binding. |
| Wash Buffer Detergent Concentration | 0.05 - 0.5% Tween-20 or Triton X-100 | Detergents help to disrupt non-specific hydrophobic interactions. |
General Protocol for this compound Pull-Down Assay
This protocol provides a general framework. All steps should be optimized for your specific experimental system.
Materials:
-
Cells or tissue expressing the target of interest
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
This compound
-
Streptavidin-coated magnetic beads
-
Wash Buffer (e.g., TBS with 0.1% Tween-20 and 300 mM NaCl)
-
Elution Buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Cell Lysis:
-
Harvest and wash cells with ice-cold PBS.
-
Lyse cells in an appropriate volume of ice-cold Lysis Buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration.
-
-
Pre-clearing the Lysate:
-
Aliquot the desired amount of protein lysate (e.g., 1 mg).
-
Add 20 µL of streptavidin bead slurry and incubate with rotation for 1 hour at 4°C.
-
Pellet the beads using a magnetic stand and transfer the supernatant to a new tube.
-
-
Binding of this compound:
-
Add the optimized concentration of this compound to the pre-cleared lysate.
-
Incubate with rotation for 2-4 hours or overnight at 4°C.
-
-
Capture of Biotinylated Complexes:
-
Add 30 µL of fresh streptavidin bead slurry to the lysate.
-
Incubate with rotation for 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads on a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer. For each wash, resuspend the beads and incubate for 5 minutes with rotation before pelleting.
-
-
Elution:
-
After the final wash, remove all residual wash buffer.
-
Add 50 µL of 2x SDS-PAGE sample buffer to the beads.
-
Boil the sample at 95-100°C for 5-10 minutes to elute the proteins.
-
Pellet the beads and collect the supernatant containing the eluted proteins.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against your target protein.
-
References
- 1. [PDF] A novel pathway of prostacyclin signaling-hanging out with nuclear receptors. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. IC50 Calculator | AAT Bioquest [aatbio.com]
- 4. Prostacyclin - Wikipedia [en.wikipedia.org]
- 5. Prostacyclin and PPARα Agonists Control Vascular Smooth Muscle Cell Apoptosis and Phenotypic Switch through Distinct 14-3-3 Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IP receptor-dependent activation of PPARγ by stable prostacyclin analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
Addressing variability in Carbaprostacyclin-biotin experimental results
Welcome to the technical support center for Carbaprostacyclin-biotin. This resource is designed for researchers, scientists, and drug development professionals to address common sources of variability in experimental results. Here you will find frequently asked questions, detailed troubleshooting guides, and standardized protocols to help ensure the consistency and reliability of your data.
Frequently Asked Questions (FAQs)
Q1: What is this compound? A1: this compound is a chemically stable analog of prostacyclin (PGI2) that has been conjugated to biotin (B1667282).[1] Carbaprostacyclin mimics the biological activity of PGI2, acting as a potent agonist for the prostacyclin receptor (IP receptor) and an inhibitor of platelet aggregation.[1][2] The attached biotin molecule allows for detection, purification, or immobilization using avidin (B1170675) or streptavidin-based systems.[3]
Q2: What is the primary mechanism of action for Carbaprostacyclin? A2: Carbaprostacyclin binds to the Gs protein-coupled IP receptor on the cell surface. This binding activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[2][4][5] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), leading to various downstream cellular effects, including vasodilation and inhibition of platelet activation.[5][6]
Q3: What are the common applications of this compound? A3: this compound is a versatile tool used in a variety of applications, including:
-
Receptor Binding Assays: Quantifying the binding affinity of ligands to the IP receptor.
-
Cell-Based Assays: Studying signaling pathways downstream of IP receptor activation.
-
Affinity Purification: Isolating the IP receptor or its binding partners from complex biological samples.
-
Immunohistochemistry (IHC) & Flow Cytometry: Visualizing and quantifying the location of IP receptors on cells and tissues.
Q4: Why is the biotin-streptavidin interaction so commonly used? A4: The interaction between biotin and avidin (or its analogue, streptavidin) is one of the strongest known non-covalent bonds in nature (Ka = 10¹⁵ M⁻¹).[3] This high affinity and specificity allow for robust and sensitive detection in a wide range of biochemical assays.[7][8]
Troubleshooting Guides
This section addresses specific issues that can lead to variability in experimental results.
Issue 1: High Background or Non-Specific Binding
Q: My assay shows high background noise, obscuring the specific signal. What are the potential causes and how can I fix this?
A: High background is a frequent issue in biotin-based assays. The cause is often related to improper blocking, insufficient washing, or issues with the reagents.
Troubleshooting Steps:
-
Optimize Blocking Conditions: Ensure you are using an appropriate blocking agent. While BSA is common, endogenous biotin in some preparations can be a problem. Consider using biotin-free BSA or alternative blockers like casein.
-
Increase Wash Steps: Extend the duration and/or number of wash steps after incubating with this compound and streptavidin conjugates. This helps remove unbound reagents.
-
Check for Endogenous Biotin: Some cell types or tissues have high levels of endogenous biotin and biotin-binding proteins. You can pre-incubate samples with an avidin/streptavidin solution to block these sites, followed by an incubation with free biotin to saturate any remaining binding sites on the blocking avidin/streptavidin.
-
Titrate Reagents: High concentrations of either the this compound probe or the streptavidin conjugate can lead to increased non-specific binding. Perform a titration experiment to find the optimal concentration that maximizes the signal-to-noise ratio.
-
Reagent Purity: Ensure that the this compound has been purified to remove any free, unconjugated biotin, which can interfere with the assay.[9]
Issue 2: Inconsistent or Low Signal
Q: I am observing low signal or high variability between replicate experiments. What could be wrong?
A: This issue can stem from problems with the probe itself, the experimental conditions, or the detection system.
Troubleshooting Steps:
-
Verify Probe Integrity and Activity: Confirm that the this compound has not degraded. Store it according to the manufacturer's instructions, typically protected from light and at a low temperature. Its biological activity can be confirmed by measuring cAMP accumulation in a responsive cell line.
-
Control the Biotinylation Ratio: Inconsistent batch-to-batch biotinylation can cause significant variability.[9] If you are preparing the conjugate in-house, it is crucial to control the molar substitution ratio (MSR) and quantify the level of biotin incorporation for each batch.[10]
-
Optimize Incubation Times and Temperatures: The binding of this compound to its receptor is a time and temperature-dependent process. Ensure these parameters are consistent across experiments. You may need to optimize these conditions for your specific cell type or tissue.
-
Check Cell Health and Receptor Expression: Ensure that the cells used are healthy and express a sufficient number of IP receptors. Passage number can affect receptor expression levels.
-
Detection Reagent Activity: The enzyme conjugate (e.g., Streptavidin-HRP) may have lost activity. Use a fresh batch or test its activity using a positive control, such as biotinylated HRP.[11]
Troubleshooting Logic for High Background
The following diagram outlines a decision-making workflow for troubleshooting high background noise in a this compound assay.
Caption: Troubleshooting workflow for high background noise.
Data Presentation
Table 1: Example Data from a Competitive Binding Assay
This table illustrates typical results from a competitive binding experiment designed to measure the affinity of an unlabeled competitor against this compound (CbP-biotin) binding to cells expressing the IP receptor.
| Condition | CbP-biotin Conc. | Competitor Conc. | Signal (RFU) | % Inhibition |
| Total Binding | 10 nM | 0 nM | 15,250 | 0% |
| Non-Specific Binding | 10 nM | 10 µM | 1,150 | 100% |
| Competitor Test 1 | 10 nM | 1 nM | 13,800 | 10.3% |
| Competitor Test 2 | 10 nM | 10 nM | 8,500 | 47.9% |
| Competitor Test 3 | 10 nM | 100 nM | 3,200 | 85.5% |
| Competitor Test 4 | 10 nM | 1 µM | 1,450 | 97.9% |
RFU = Relative Fluorescence Units. Non-specific binding is determined in the presence of a saturating concentration of unlabeled ligand (e.g., Carbaprostacyclin).
Key Experimental Protocols & Visualizations
Carbaprostacyclin Signaling Pathway
Carbaprostacyclin functions by activating the prostacyclin (IP) receptor, a Gs-coupled receptor, which initiates a well-defined signaling cascade.
Caption: this compound signaling pathway.
Protocol 1: Whole-Cell Competitive Binding Assay
This protocol describes a method for assessing the binding of this compound to its receptor on intact cells and determining the affinity of unlabeled competitor compounds.
Materials:
-
Cells expressing the IP receptor (e.g., HEK293-IP)
-
Assay Buffer (e.g., HBSS with 0.1% Biotin-free BSA)
-
This compound (CbP-biotin)
-
Unlabeled competitor compound
-
Streptavidin-conjugated fluorophore (e.g., Streptavidin-PE)
-
96-well microplate (black, clear bottom)
-
Plate reader or flow cytometer
Procedure:
-
Cell Plating: Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Allow cells to adhere overnight.
-
Preparation: On the day of the experiment, gently wash the cells twice with Assay Buffer.
-
Competitive Binding:
-
Prepare serial dilutions of the unlabeled competitor compound in Assay Buffer.
-
Add the competitor dilutions to the appropriate wells.
-
For total binding, add Assay Buffer only.
-
For non-specific binding, add a saturating concentration of unlabeled Carbaprostacyclin (e.g., 1000x the Kd).
-
-
Probe Addition: Add this compound to all wells at a final concentration equal to its approximate Kd.
-
Incubation: Incubate the plate for 1-2 hours at the appropriate temperature (e.g., 4°C to prevent receptor internalization) on a plate shaker.
-
Washing: Aspirate the incubation solution and wash the cells three times with cold Assay Buffer to remove unbound probe.
-
Detection: Add the streptavidin-fluorophore conjugate, diluted in Assay Buffer, to all wells. Incubate for 30-60 minutes at 4°C, protected from light.
-
Final Wash: Wash the cells three times with cold Assay Buffer.
-
Signal Reading: Add a final volume of Assay Buffer to each well and read the plate on a fluorescence plate reader using the appropriate excitation/emission wavelengths.
Experimental Workflow Diagram
The diagram below illustrates the key steps in the whole-cell competitive binding assay.
Caption: Workflow for a whole-cell competitive binding assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Prostacyclin - Wikipedia [en.wikipedia.org]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cardioprotective prostacyclin signaling in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Principles and Applications of Avidin-Based Nanoparticles in Drug Delivery and Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The principles and applications of avidin-based nanoparticles in drug delivery and diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. vectorlabs.com [vectorlabs.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
How to control for endogenous biotin in Carbaprostacyclin-biotin studies
Welcome to the technical support center for Carbaprostacyclin-biotin studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively control for endogenous biotin (B1667282) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound (cPGI-biotin) is a stable analog of prostacyclin (PGI2) that is chemically linked to biotin.[1] Carbaprostacyclin itself is a potent agonist of the prostacyclin receptor (IP receptor) and is known to inhibit platelet aggregation and induce vasodilation.[1] The biotin tag allows for the detection, visualization, and quantification of the molecule and its binding targets using avidin (B1170675) or streptavidin-based detection systems. Common applications include studying the IP receptor distribution, trafficking, and signaling pathways.
Q2: What is endogenous biotin and why is it a problem in my this compound experiments?
Endogenous biotin, also known as vitamin B7, is a naturally occurring cofactor for several carboxylase enzymes and is present in the cytosol and mitochondria of all living cells.[2] In tissues with high metabolic activity, such as the liver, kidney, and spleen, the concentration of endogenous biotin can be particularly high.[3] This endogenous biotin can be recognized by avidin or streptavidin-based detection reagents, leading to high background staining and non-specific signals, which can obscure the specific signal from your this compound conjugate and lead to false-positive results.[3]
Q3: How can I determine if my tissue or cell samples have high levels of endogenous biotin?
To check for the presence of endogenous biotin, you can run a negative control experiment. Prepare your sample as you normally would, but instead of incubating with the this compound conjugate, incubate it directly with your streptavidin-enzyme conjugate (e.g., streptavidin-HRP) followed by the substrate. If you observe a signal, it is likely due to the presence of endogenous biotin.
Q4: What is the principle behind blocking endogenous biotin?
The most common method for blocking endogenous biotin is a sequential incubation with avidin/streptavidin and then with free biotin.[4]
-
Avidin/Streptavidin Incubation: The tissue or cells are first incubated with an excess of unlabeled avidin or streptavidin. This allows the avidin/streptavidin to bind to all the endogenous biotin present in the sample.
-
Biotin Incubation: Following a wash step, the sample is incubated with an excess of free biotin. This saturates the remaining biotin-binding sites on the avidin/streptavidin molecules that were introduced in the first step.
This two-step process ensures that all endogenous biotin is masked and that the avidin/streptavidin used for blocking will not bind to your biotinylated Carbaprostacyclin.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High Background Staining | Incomplete blocking of endogenous biotin. | Increase the incubation time for the avidin and biotin blocking steps. Ensure thorough washing between steps. Consider using a commercial endogenous biotin blocking kit for optimized reagents. |
| Non-specific binding of the this compound conjugate. | Increase the concentration of the blocking agent (e.g., BSA or normal serum) in your blocking buffer. Optimize the concentration of the this compound conjugate; using too high a concentration can increase non-specific binding. | |
| Presence of endogenous peroxidase activity (if using HRP-conjugated streptavidin). | Quench endogenous peroxidase activity by treating the sample with 3% hydrogen peroxide for 10-15 minutes before the blocking steps. | |
| Weak or No Signal | Over-blocking of the target. | While less common, excessive blocking can sometimes mask the target. Reduce the incubation times for the avidin and biotin blocking steps. |
| Low expression of the prostacyclin (IP) receptor. | Use a positive control cell line or tissue known to express the IP receptor to validate your experimental setup. Increase the concentration of the this compound conjugate. | |
| Inactive this compound conjugate. | Ensure proper storage and handling of the conjugate. Test the activity of the conjugate in a simple binding assay. | |
| Inconsistent Results | Variability in endogenous biotin levels between samples. | Always perform the endogenous biotin blocking procedure consistently across all samples, including your controls. |
| Pipetting errors or improper reagent mixing. | Ensure all reagents are properly mixed and use calibrated pipettes for accurate dispensing. |
Experimental Protocols
Protocol 1: Blocking Endogenous Biotin in Immunohistochemistry (IHC)
This protocol describes the standard avidin-biotin blocking method for frozen or paraffin-embedded tissue sections.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Avidin solution (e.g., 0.1 mg/mL in PBS)
-
Biotin solution (e.g., 0.01 mg/mL in PBS)
-
Blocking buffer (e.g., PBS with 5% Normal Goat Serum and 1% BSA)
-
This compound conjugate
-
Streptavidin-HRP conjugate
-
DAB substrate kit
-
Hematoxylin counterstain
Procedure:
-
Deparaffinization and Rehydration: If using paraffin-embedded sections, deparaffinize in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Antigen Retrieval (if necessary): Perform heat-induced or enzymatic antigen retrieval according to your standard protocol.
-
Peroxidase Block (if using HRP): Incubate sections with 3% H2O2 in methanol (B129727) for 15 minutes to quench endogenous peroxidase activity. Rinse with PBS.
-
Protein Block: Incubate sections with blocking buffer for 30-60 minutes at room temperature to block non-specific protein binding sites.
-
Endogenous Biotin Block - Step 1 (Avidin): Gently blot the blocking buffer from the sections and apply the avidin solution. Incubate for 15 minutes at room temperature.
-
Wash: Rinse the sections three times with PBS for 5 minutes each.
-
Endogenous Biotin Block - Step 2 (Biotin): Apply the biotin solution to the sections and incubate for 15 minutes at room temperature.
-
Wash: Rinse the sections three times with PBS for 5 minutes each.
-
Incubation with this compound: Dilute the this compound conjugate to the desired concentration in blocking buffer and apply to the sections. Incubate for the appropriate time and temperature (e.g., 1 hour at room temperature or overnight at 4°C).
-
Wash: Rinse the sections three times with PBS for 5 minutes each.
-
Incubation with Streptavidin-HRP: Apply the streptavidin-HRP conjugate, diluted in blocking buffer, and incubate for 30-60 minutes at room temperature.
-
Wash: Rinse the sections three times with PBS for 5 minutes each.
-
Detection: Apply the DAB substrate and incubate until the desired color intensity is reached.
-
Counterstain and Mounting: Rinse with distilled water, counterstain with hematoxylin, dehydrate, and mount with a permanent mounting medium.
Comparison of Endogenous Biotin Blocking Kits
Several commercial kits are available for blocking endogenous biotin. The choice of kit may depend on the specific application and tissue type.
| Kit Feature | Vendor A (e.g., Vector Labs) | Vendor B (e.g., Thermo Fisher) | Vendor C (e.g., Abcam) |
| Principle | Avidin/Biotin | Streptavidin/Biotin | Avidin/Biotin |
| Format | Ready-to-use dropper bottles | Concentrated solutions | Ready-to-use solutions |
| Incubation Time | 15 min Avidin, 15 min Biotin | 10 min Streptavidin, 10 min Biotin | 10 min Avidin, 10 min Biotin |
| Reported Applications | IHC, ICC, IF, ISH, Blotting | IHC, ICC, IF, Flow Cytometry | IHC, ICC, IF |
| User Feedback | Widely cited, reliable performance.[5] | Good performance, often used in fluorescence applications. | Effective blocking reported in various tissues. |
This table is a generalized comparison. Researchers should always refer to the manufacturer's specific instructions for the best results.
Visualizations
Carbaprostacyclin Signaling Pathway
Caption: Carbaprostacyclin signaling through the IP receptor.
Experimental Workflow for Endogenous Biotin Blocking
Caption: Workflow for blocking endogenous biotin.
Logical Relationship of Troubleshooting High Background
Caption: Troubleshooting logic for high background.
References
Refinement of protocols for Carbaprostacyclin-biotin pull-down assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Carbaprostacyclin-biotin pull-down assays to identify and characterize binding partners.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of a this compound pull-down assay?
A this compound pull-down assay is an affinity purification technique used to isolate proteins that interact with Carbaprostacyclin, a stable synthetic analog of prostacyclin (PGI2).[1] In this method, a biotinylated version of Carbaprostacyclin (the "bait") is incubated with a cell lysate or protein mixture ("prey"). The biotinylated bait, along with its binding partners, is then captured using streptavidin-coated beads.[2][3][4] After washing away non-specific proteins, the captured proteins are eluted and can be identified by methods such as mass spectrometry or Western blotting.[2][5]
Q2: What are the critical controls to include in my experiment?
To ensure the specificity of your results, several controls are essential:
-
Negative Control (Beads only): Incubate streptavidin beads with the cell lysate without any biotinylated Carbaprostacyclin. This helps identify proteins that non-specifically bind to the beads themselves.
-
Negative Control (Unbiotinylated Carbaprostacyclin): If available, use an unbiotinylated version of Carbaprostacyclin to distinguish true interactors from proteins that may bind non-specifically to the Carbaprostacyclin molecule itself.
-
Positive Control: Use a known interacting protein, if one has been identified, to validate that the assay is working correctly.[2]
-
Biotin (B1667282) Competition: To confirm that the interaction is mediated by the biotin-streptavidin link, you can perform an elution step with excess free biotin before the final elution.[2]
Q3: How can I minimize non-specific binding of proteins to the streptavidin beads?
Non-specific binding is a common issue that can lead to a high background signal.[2] Here are several strategies to mitigate this:
-
Pre-clearing the Lysate: Before adding the biotinylated probe, incubate the cell lysate with streptavidin beads alone to remove proteins that have a natural affinity for the beads.
-
Blocking the Beads: Block the streptavidin beads with a solution of biotin-free protein, such as Bovine Serum Albumin (BSA) or yeast tRNA, before adding the biotinylated Carbaprostacyclin.[5][6]
-
Optimizing Wash Buffers: Increase the stringency of your wash buffers. This can be achieved by increasing the salt concentration (e.g., up to 1 M NaCl) or adding a mild non-ionic detergent (e.g., 0.05% Tween 20).[7] Perform multiple, thorough wash steps.[2]
-
Using a Different Type of Bead: Consider trying magnetic beads if you are using agarose (B213101), or vice versa, as they can have different non-specific binding properties.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No or low yield of target protein | Inefficient biotinylation of Carbaprostacyclin: The biotin tag may not be properly conjugated. | Verify the biotinylation of your Carbaprostacyclin using a method like a HABA assay or mass spectrometry. |
| Inefficient protein binding: Incubation time may be too short, or the protein concentration in the lysate may be too low. | Increase the incubation time (e.g., overnight at 4°C).[7] Determine the total protein concentration of your lysate and consider starting with a higher amount (e.g., 1-2 mg).[5] | |
| Disruption of binding by lysate components: High viscosity due to DNA can interfere with binding.[7] | Sonicate the lysate to shear DNA or treat with DNase to reduce viscosity.[7][8] | |
| Inefficient elution: The elution buffer may not be strong enough to disrupt the interaction between the bait and prey. | Try different elution methods, such as a low pH buffer (e.g., glycine-HCl, pH 2.5), a high salt buffer, or boiling in SDS-PAGE sample buffer.[2][9] | |
| High background/non-specific binding | Insufficient washing: Non-specifically bound proteins are not being adequately removed. | Increase the number of washes and/or the stringency of the wash buffer by adding salt or detergent.[2] |
| Hydrophobic or ionic interactions with beads: Proteins are sticking to the agarose or magnetic support. | Pre-clear the lysate with beads before the pull-down. Block the beads with BSA or another appropriate blocking agent.[5] | |
| Contamination with free biotin: Free biotin in the cell culture medium can compete with the biotinylated probe for binding to streptavidin.[9] | Thoroughly wash the cells with PBS before lysis to remove all traces of medium.[9] Use a biotin-free medium if possible. | |
| Inconsistent results between replicates | Variable protein lysate preparation: Differences in cell lysis efficiency or protein concentration between samples. | Standardize your lysis protocol and accurately measure the protein concentration of each lysate before use.[5] |
| Incomplete mixing of beads: If the beads are not kept in suspension during incubation, binding will be inefficient and variable. | Ensure constant, gentle agitation during the incubation steps (e.g., using a rotator or shaker).[7] | |
| Pipetting errors with beads: Inaccurate pipetting of the bead slurry can lead to different amounts of beads in each replicate. | Ensure the bead slurry is fully resuspended before pipetting. Use wide-bore pipette tips to avoid shearing the beads. |
Experimental Protocols
Detailed Protocol for this compound Pull-Down Assay
This protocol provides a general framework. Optimization of incubation times, buffer compositions, and concentrations of bait and prey will be necessary for specific experimental systems.
1. Preparation of Cell Lysate
-
Culture cells to the desired confluency.
-
Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS) to remove any residual medium containing biotin.[9]
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).[5]
2. Bead Preparation and Blocking
-
Resuspend the streptavidin-agarose or magnetic beads in the slurry.
-
Transfer the required amount of bead slurry to a new microcentrifuge tube.
-
Wash the beads three times with a wash buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).
-
After the final wash, resuspend the beads in a blocking buffer (e.g., wash buffer containing 1% BSA) and incubate for 1 hour at 4°C with gentle rotation.
3. Binding of Biotinylated Carbaprostacyclin to Beads
-
Centrifuge the blocked beads and discard the supernatant.
-
Resuspend the beads in binding buffer (e.g., wash buffer).
-
Add the biotinylated Carbaprostacyclin to the bead slurry. The optimal concentration should be determined empirically.
-
Incubate for 1-2 hours at 4°C with gentle rotation to allow the biotinylated bait to bind to the streptavidin beads.
4. Pull-Down of Target Proteins
-
Wash the beads with the bound biotinylated Carbaprostacyclin three times with binding buffer to remove any unbound bait.
-
Add 1-2 mg of the prepared cell lysate to the beads.
-
Incubate overnight at 4°C with gentle rotation to allow the target proteins to bind to the Carbaprostacyclin.
5. Washing
-
Centrifuge the beads to pellet them and collect the supernatant (this is the "unbound" fraction, which can be saved for analysis).
-
Wash the beads 3-5 times with a stringent wash buffer (e.g., binding buffer with increased salt concentration or a mild detergent) to remove non-specifically bound proteins.[2]
6. Elution
-
After the final wash, remove all supernatant.
-
Elute the bound proteins from the beads using one of the following methods:
-
SDS-PAGE Sample Buffer: Resuspend the beads in 1x SDS-PAGE loading buffer and boil for 5-10 minutes.[9] This method is suitable for subsequent analysis by Western blot.
-
Low pH Elution: Resuspend the beads in a low pH buffer (e.g., 0.1 M glycine, pH 2.5) and incubate for 10 minutes. Neutralize the eluate with a high pH buffer (e.g., 1 M Tris, pH 8.5). This method is suitable for mass spectrometry as it avoids detergents.
-
Biotin Elution: Resuspend the beads in a buffer containing a high concentration of free biotin (e.g., 2-10 mM) to compete with the biotinylated Carbaprostacyclin for binding to streptavidin.
-
7. Analysis
-
Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting.
-
For protein identification, subject the eluate to mass spectrometry analysis.
Visualizations
Carbaprostacyclin Signaling Pathway
Caption: Carbaprostacyclin signaling cascade.
Experimental Workflow for Pull-Down Assay
Caption: Workflow of the pull-down assay.
Troubleshooting Logic Diagram
Caption: Troubleshooting decision tree.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. synapsewaves.com [synapsewaves.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. bioclone.net [bioclone.net]
- 5. An Optimized Quantitative Pull-Down Analysis of RNA-Binding Proteins Using Short Biotinylated RNA [jove.com]
- 6. An Optimized Quantitative Pull-Down Analysis of RNA-Binding Proteins Using Short Biotinylated RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. usherbrooke.ca [usherbrooke.ca]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Carbaprostacyclin-Biotin and Other Prostacyclin Analogs for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between prostacyclin analogs is critical for designing targeted experiments and advancing therapeutic discovery. This guide provides an objective comparison of Carbaprostacyclin-biotin with other key prostacyclin analogs, supported by experimental data and detailed protocols.
Prostacyclin (PGI2) and its synthetic analogs are potent vasodilators and inhibitors of platelet aggregation, primarily mediating their effects through the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR).[1][2] Activation of the IP receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn triggers a cascade of downstream signaling events that promote vasodilation and inhibit platelet activation.[2] This pathway is a key therapeutic target for conditions such as pulmonary arterial hypertension (PAH).[3]
This compound is a structural analog of PGI2 that has been chemically modified with a biotin (B1667282) tag.[4][5] This biotinylation makes it a valuable tool for researchers, enabling its use in affinity-based applications such as receptor purification and visualization.[4][5] While a powerful research reagent, it's important to understand its biochemical properties in the context of other widely studied and clinically relevant prostacyclin analogs like Iloprost, Treprostinil (B120252), and Beraprost.
Quantitative Comparison of Prostacyclin Analogs
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of various prostacyclin analogs for the human prostacyclin (IP) receptor and other prostanoid receptors. This data is crucial for assessing the selectivity and potential off-target effects of these compounds.
Table 1: Binding Affinity (Ki, nM) of Prostacyclin Analogs at Human Prostanoid Receptors
| Analog | IP Receptor | EP1 Receptor | EP2 Receptor | EP3 Receptor | DP1 Receptor | FP Receptor | TP Receptor |
| Carbaprostacyclin | ~10x lower than PGI2[4][5] | Binds[4][5] | Binds[4][5] | Binds[4][5] | Binds[4][5] | Binds[4][5] | No Binding[4][5] |
| Iloprost | 3.9[5] | 1.1[5] | >1000[5] | >1000[5] | >1000[5] | >1000[5] | >1000[5] |
| Treprostinil | 32[5] | >1000[5] | 3.6[5] | >1000[5] | 4.4[5] | >1000[5] | >1000[5] |
| Beraprost (Esuberaprost) | 0.4[6] | - | - | High Conc.[6] | - | - | - |
Note: A lower Ki value indicates a higher binding affinity.
Table 2: Functional Potency (EC50, nM) of Prostacyclin Analogs
| Analog | IP Receptor (cAMP elevation) | EP1 Receptor (Calcium influx) | EP2 Receptor (cAMP elevation) | DP1 Receptor (cAMP elevation) |
| Iloprost | 0.37[5] | 0.3[5] | - | - |
| Treprostinil | 1.9[5] | - | 6.2[5] | 0.6[5] |
| Beraprost (Esuberaprost) | 0.4[6] | - | - | - |
Note: A lower EC50 value indicates a higher potency.
Signaling Pathways and Experimental Workflows
To fully appreciate the data presented, it is essential to understand the underlying biological pathways and the experimental methods used to generate the data.
Prostacyclin Signaling Pathway
Prostacyclin analogs exert their effects by activating the IP receptor, a Gs-coupled GPCR. This initiates a signaling cascade that is fundamental to their physiological effects.
Caption: Prostacyclin analog signaling pathway.
Experimental Workflow: Competition Binding Assay
Competition binding assays are a cornerstone for determining the binding affinity of a ligand to its receptor. This workflow illustrates the key steps in such an experiment.
Caption: Workflow for a competition binding assay.
Detailed Experimental Protocols
For researchers looking to replicate or build upon these findings, the following are detailed methodologies for key experiments.
Radioligand Competition Binding Assay
This protocol is designed to determine the binding affinity (Ki) of a test compound (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the prostacyclin receptor.
Materials:
-
Cell membranes expressing the human prostacyclin (IP) receptor.
-
Radiolabeled ligand (e.g., [3H]-Iloprost).
-
Unlabeled test compounds (this compound and other prostacyclin analogs).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold).
-
96-well filter plates.
-
Vacuum filtration manifold.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Thaw the cell membrane preparation on ice and resuspend in binding buffer to the desired protein concentration.
-
In a 96-well plate, add a fixed concentration of the radiolabeled ligand to each well.
-
Add varying concentrations of the unlabeled test compound to the wells. For determining non-specific binding, add a high concentration of a known potent unlabeled ligand. For total binding, add only the binding buffer.
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.
-
Terminate the incubation by rapid vacuum filtration through the filter plate.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and add scintillation fluid to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Analyze the data using a suitable software to determine the IC50 value of the test compound. The Ki value can then be calculated using the Cheng-Prusoff equation.[7]
cAMP Accumulation Assay
This assay measures the ability of a prostacyclin analog to stimulate the production of intracellular cAMP, providing a measure of its functional potency (EC50).
Materials:
-
Cells expressing the human prostacyclin (IP) receptor (e.g., HEK293 cells).
-
Test compounds (this compound and other prostacyclin analogs).
-
Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like IBMX).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Seed the cells in a 96-well or 384-well plate and culture overnight.
-
On the day of the assay, remove the culture medium and add the stimulation buffer containing a phosphodiesterase inhibitor to prevent cAMP degradation. Incubate for a short period.
-
Add varying concentrations of the test compound to the wells.
-
Incubate for a specified time (e.g., 30 minutes) at room temperature to allow for cAMP accumulation.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Generate a standard curve using known concentrations of cAMP.
-
Plot the concentration-response curve for each test compound and determine the EC50 value using non-linear regression analysis.
Conclusion
This compound serves as a valuable research tool, particularly for affinity-based studies of prostanoid receptors, due to its biotin tag.[4][5] Its broader binding profile across multiple prostaglandin (B15479496) receptors, with the exception of the TP receptor, makes it a useful, albeit non-selective, affinity ligand.[4][5] In contrast, other prostacyclin analogs such as Iloprost and Treprostinil exhibit distinct selectivity profiles for various prostanoid receptors, which is a critical consideration in both research and clinical applications.[5] The provided data and protocols offer a solid foundation for researchers to design and interpret experiments aimed at further elucidating the complex pharmacology of prostacyclin signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 3. Mechanism of Beraprost Effects on Pulmonary Hypertension: Contribution of Cross-Binding to PGE2 Receptor 4 and Modulation of O2 Sensitive Voltage-Gated K+ Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. Binding and activity of the prostacyclin receptor (IP) agonists, treprostinil and iloprost, at human prostanoid receptors: treprostinil is a potent DP1 and EP2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacology of the single isomer, esuberaprost (beraprost-314d) on pulmonary vascular tone, IP receptors and human smooth muscle proliferation in pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
Unveiling the Receptor Selectivity of Carbaprostacyclin-biotin: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the binding specificity of a ligand is paramount for accurate experimental design and interpretation. This guide provides a detailed comparison of the cross-reactivity of Carbaprostacyclin-biotin with various prostanoid receptors, supported by experimental data and detailed protocols.
Carbaprostacyclin, a stable analog of prostacyclin (PGI2), is a potent agonist of the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR) that plays a crucial role in vasodilation and inhibition of platelet aggregation[1][2][3]. The biotinylated form, this compound, is a valuable tool for various research applications, including receptor localization and binding studies. However, like many prostanoid analogs, Carbaprostacyclin is not entirely selective for the IP receptor and can exhibit cross-reactivity with other members of the prostanoid receptor family. This guide summarizes the available binding data for Carbacyclin, a closely related analog, to provide an evidence-based overview of its receptor interaction profile. It is important to note that while the biotin (B1667282) tag is a valuable tool, it may slightly alter the binding affinity of the parent compound, a factor to consider in experimental design.
Quantitative Comparison of Receptor Binding Affinity
To quantify the cross-reactivity of Carbaprostacyclin, we refer to a key study by Kiriyama et al., which systematically evaluated the binding affinities of various prostanoids, including Carbacyclin, against a panel of eight cloned mouse prostanoid receptors[1]. The binding affinity is expressed as the inhibitor constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Ligand | Binding Affinity (Ki, nM) |
| IP | Carbacyclin | 28 |
| EP1 | Carbacyclin | >10000 |
| EP2 | Carbacyclin | >10000 |
| EP3 | Carbacyclin | 3.7 |
| EP4 | Carbacyclin | >10000 |
| DP | Carbacyclin | >10000 |
| FP | Carbacyclin | >10000 |
| TP | Carbacyclin | >10000 |
Data sourced from Kiriyama et al. (1997). The study utilized membranes from Chinese hamster ovary (CHO) cells stably expressing each of the mouse prostanoid receptors.
As the data clearly indicates, Carbacyclin binds with high affinity to its primary target, the IP receptor (Ki = 28 nM). However, it also demonstrates a surprisingly high affinity for the EP3 receptor (Ki = 3.7 nM), suggesting significant potential for cross-reactivity and off-target effects in systems where the EP3 receptor is expressed. In contrast, Carbacyclin shows negligible affinity for the EP1, EP2, EP4, DP, FP, and TP receptors at concentrations up to 10,000 nM.
Signaling Pathways and Experimental Workflows
To understand the functional consequences of receptor binding and the methods used to determine these interactions, the following diagrams illustrate the primary signaling pathway of the IP receptor and the workflows for key experimental assays.
Caption: IP Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: cAMP Functional Assay Workflow.
Experimental Protocols
Radioligand Competition Binding Assay
This protocol is a generalized procedure based on the methodology typically employed for determining ligand binding affinities to GPCRs[3][4][5].
-
Membrane Preparation:
-
Culture Chinese hamster ovary (CHO) cells stably transfected with the cDNA for the specific mouse prostanoid receptor (e.g., IP, EP1, EP2, EP3, EP4, DP, FP, or TP).
-
Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 48,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membranes (typically 20-50 µg of protein), a fixed concentration of a suitable radioligand (e.g., [3H]iloprost for the IP receptor), and increasing concentrations of the unlabeled competitor (this compound).
-
The total assay volume is typically 200-250 µL.
-
To determine non-specific binding, a parallel set of tubes containing a high concentration of an unlabeled ligand is included.
-
Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Separation and Quantification:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the competitor.
-
Plot the specific binding as a function of the log concentration of the competitor to generate a competition curve.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
cAMP Functional Assay
This protocol describes a general method for assessing the functional activity of this compound at Gs-coupled receptors by measuring the accumulation of intracellular cyclic AMP (cAMP)[6][7][8].
-
Cell Culture and Plating:
-
Culture cells expressing the prostanoid receptor of interest (e.g., HEK293 or CHO cells) in an appropriate growth medium.
-
Plate the cells in 96-well or 384-well plates at a suitable density and allow them to adhere overnight.
-
-
Compound Treatment:
-
On the day of the assay, remove the growth medium and replace it with a stimulation buffer, often containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Pre-incubate the cells with the stimulation buffer for a short period.
-
Add varying concentrations of this compound to the wells and incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells using the lysis buffer provided with the specific cAMP assay kit.
-
Measure the intracellular cAMP levels using a competitive immunoassay format, such as an Enzyme-Linked Immunosorbent Assay (ELISA), Homogeneous Time-Resolved Fluorescence (HTRF), or a bioluminescence-based assay[6][9]. These assays typically involve a labeled cAMP tracer that competes with the cAMP from the cell lysate for binding to a specific anti-cAMP antibody.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the concentration of cAMP in the cell lysates by interpolating from the standard curve.
-
Plot the cAMP concentration as a function of the log concentration of this compound to create a dose-response curve.
-
Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) from the curve using non-linear regression analysis.
-
References
- 1. Ligand binding specificities of the eight types and subtypes of the mouse prostanoid receptors expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]
- 4. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. GloSensor™ cAMP Assay Protocol [worldwide.promega.com]
- 7. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. resources.revvity.com [resources.revvity.com]
A Comparative Guide to the Efficacy of Carbaprostacyclin-biotin versus Unlabeled Carbaprostacyclin
For Researchers, Scientists, and Drug Development Professionals
Introduction to Carbaprostacyclin and its Biotinylated Analog
Carbaprostacyclin is a chemically stable synthetic analog of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation.[1] Like PGI2, Carbaprostacyclin exerts its effects by acting as an agonist at the prostacyclin receptor (IP receptor).
Carbaprostacyclin-biotin is a derivative of Carbaprostacyclin where a biotin (B1667282) molecule is covalently attached.[1] This "biotin tag" allows for the specific and high-affinity binding to avidin (B1170675) or streptavidin proteins. This property is widely utilized in various biochemical assays for detection, quantification, and purification of the biotinylated molecule and its binding partners. While invaluable for these applications, the addition of the biotin group, a relatively bulky molecule, has the potential to alter the pharmacological properties of Carbaprostacyclin, including its binding affinity for the IP receptor and its overall efficacy.
Mechanism of Action: The Prostacyclin Signaling Pathway
Both Carbaprostacyclin and its biotinylated form are expected to follow the canonical prostacyclin signaling pathway. This pathway is initiated by the binding of the agonist to the IP receptor, a G-protein coupled receptor (GPCR). This binding event triggers a conformational change in the receptor, leading to the activation of the associated Gs alpha subunit. The activated Gs protein then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in vasodilation and the inhibition of platelet aggregation.
Caption: Prostacyclin signaling pathway initiated by agonist binding.
Quantitative Data Comparison
Direct, experimentally determined quantitative data comparing the efficacy of this compound to unlabeled Carbaprostacyclin is not currently available in published literature. The addition of a biotin tag can potentially influence the binding affinity and potency of the molecule. Therefore, the following table is presented for illustrative purposes to guide researchers in the types of data that should be generated and compared. The values for unlabeled Carbaprostacyclin are based on its known activity as a prostacyclin analog, while the values for this compound are hypothetical and would need to be determined experimentally.
| Parameter | Unlabeled Carbaprostacyclin | This compound (Hypothetical) | Description |
| Binding Affinity (Kd) | To be determined | To be determined | The equilibrium dissociation constant, representing the concentration of the ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd indicates higher binding affinity. |
| Potency (EC50) | To be determined | To be determined | The concentration of the agonist that produces 50% of the maximal possible effect. A lower EC50 indicates greater potency. |
| Efficacy (Emax) | To be determined | To be determined | The maximum response achievable from an agonist. |
Note: The actual values for this compound could be higher, lower, or similar to unlabeled Carbaprostacyclin and must be determined empirically.
Experimental Protocols
To definitively compare the efficacy of this compound and unlabeled Carbaprostacyclin, a series of in vitro experiments should be conducted. Below are detailed methodologies for key assays.
Receptor Binding Assay
This assay determines the binding affinity (Kd) of the compounds for the IP receptor. A competitive binding assay is commonly used.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture cells stably expressing the human IP receptor (e.g., HEK293 or CHO cells).
-
Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.
-
Determine the protein concentration of the membrane preparation.
-
-
Competitive Binding Assay:
-
In a multi-well plate, incubate a constant concentration of a radiolabeled prostacyclin analog (e.g., [3H]-Iloprost) with the cell membrane preparation.
-
Add increasing concentrations of the unlabeled competitor (either unlabeled Carbaprostacyclin or this compound).
-
Incubate the mixture to allow binding to reach equilibrium.
-
Separate the bound from the free radioligand by rapid vacuum filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (an indirect measure of Kd) for each competitor using the Cheng-Prusoff equation.
-
Caption: Workflow for a competitive receptor binding assay.
cAMP Accumulation Assay
This functional assay measures the potency (EC50) and efficacy (Emax) of the compounds in stimulating the production of intracellular cAMP.
Methodology:
-
Cell Culture:
-
Culture cells expressing the IP receptor in a multi-well plate.
-
-
cAMP Assay:
-
Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Stimulate the cells with increasing concentrations of either unlabeled Carbaprostacyclin or this compound for a defined period.
-
Lyse the cells to release the intracellular cAMP.
-
Quantify the amount of cAMP in the cell lysates using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based assays).
-
-
Data Analysis:
-
Plot the measured cAMP levels against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax for each compound.
-
Caption: Workflow for a cAMP accumulation assay.
Platelet Aggregation Inhibition Assay
This assay assesses the ability of the compounds to inhibit platelet aggregation, a key physiological effect of prostacyclin analogs.
Methodology:
-
Platelet-Rich Plasma (PRP) Preparation:
-
Obtain fresh whole blood from healthy donors.
-
Prepare PRP by centrifugation.
-
-
Aggregation Measurement:
-
Use a platelet aggregometer to monitor changes in light transmission through the PRP, which corresponds to the degree of platelet aggregation.
-
Pre-incubate the PRP with various concentrations of either unlabeled Carbaprostacyclin or this compound.
-
Induce platelet aggregation using a pro-aggregatory agent (e.g., ADP, collagen, or thrombin).
-
Record the aggregation response over time.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of platelet aggregation for each concentration of the test compound compared to a vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 for platelet aggregation inhibition.
-
Caption: Workflow for a platelet aggregation inhibition assay.
Conclusion
The primary purpose of biotinylating Carbaprostacyclin is to facilitate its use in affinity-based experimental systems. While this modification is a powerful tool for researchers, it is crucial to recognize that the addition of a biotin moiety may alter the compound's interaction with the IP receptor and, consequently, its biological activity. A thorough experimental evaluation, as outlined in this guide, is essential to quantify any such differences in binding affinity, potency, and efficacy between this compound and its unlabeled counterpart. The results of these comparative studies will be critical for the accurate interpretation of data generated using the biotinylated compound in various research applications.
References
Scatchard Analysis of Receptor Kinetics: A Comparative Guide to Using Carbaprostacyclin-Biotin
For researchers, scientists, and drug development professionals investigating G protein-coupled receptor (GPCR) kinetics, particularly the prostacyclin (IP) receptor, the choice of analytical method and ligand is critical. This guide provides a comprehensive comparison of Scatchar`d analysis using the non-radioactive ligand Carbaprostacyclin-biotin with alternative methodologies. We present supporting experimental data for comparable ligands, detailed experimental protocols, and visualizations to aid in understanding and implementation.
Traditional vs. Modern Approaches to Receptor Kinetic Analysis
Historically, radioligand binding assays analyzed using the Scatchard plot have been a primary method for determining the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).[1][2][3] The Scatchard plot linearizes saturation binding data, plotting the ratio of bound to free radioligand against the bound ligand concentration.[2] However, this method is now often considered outdated as it can distort experimental error, and modern non-linear regression analysis is generally preferred for more accurate determination of these parameters.[1][2]
The use of radioligands also poses safety and disposal challenges.[4] Biotinylated ligands, such as this compound, offer a safer alternative, leveraging the high-affinity interaction between biotin (B1667282) and avidin (B1170675) or streptavidin for detection.[5] Carbaprostacyclin is a stable analog of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation that acts through the IP receptor.[6][7]
Modern alternatives to traditional binding assays offer significant advantages in terms of safety, throughput, and the ability to measure real-time kinetics. These include:
-
Fluorescence-Based Assays: Techniques like Fluorescence Polarization (FP) and Förster Resonance Energy Transfer (FRET) use fluorescently labeled ligands.[8][9][10] FP assays, for instance, measure the change in the polarization of fluorescent light when a small, fluorescently labeled ligand binds to a larger receptor molecule.[8][9][10] These assays are homogeneous (no-wash steps) and well-suited for high-throughput screening.[9][10]
-
Surface Plasmon Resonance (SPR): SPR is a label-free technology that allows for the real-time measurement of binding kinetics, providing both association (ka) and dissociation (kd) rates.[11][12][13][14] This technique is highly sensitive but can be challenging for membrane proteins like GPCRs.[13]
Comparative Analysis of Ligand Binding to the Prostacyclin (IP) Receptor
| Ligand | Method | Receptor Source | Kd (nM) | Bmax | Reference |
| Iloprost | Radioligand Binding | Human Platelets | 11 | - | --INVALID-LINK-- |
| Treprostinil | Radioligand Binding | Human Platelets | 110 | - | --INVALID-LINK-- |
| Iloprost | Functional Assay (cAMP) | Human Coronary VSM Cells | 5.5 ± 2.5 | - | --INVALID-LINK-- |
| PGI2 | Docking Analysis | Human IP Receptor | - | - | --INVALID-LINK-- |
| MRE-269 | Cryo-EM | Human IP-Gs Complex | - | - | --INVALID-LINK-- |
Note: Bmax values are often dependent on the specific cell or membrane preparation and are not always reported in comparative studies.
Experimental Protocols
Detailed Protocol: Scatchard Analysis using this compound
This protocol outlines the steps for a saturation binding experiment to determine Kd and Bmax for this compound binding to the IP receptor, followed by Scatchard analysis.
1. Materials:
-
This compound: Lyophilized solid.
-
Membrane Preparation: Cell membranes expressing the prostacyclin (IP) receptor.
-
Binding Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Streptavidin-Coated Plates: 96-well format.
-
HRP-conjugated Avidin: For detection.
-
Substrate for HRP: e.g., TMB (3,3',5,5'-Tetramethylbenzidine).
-
Stop Solution: e.g., 2 M H2SO4.
-
Plate Reader: Capable of measuring absorbance at the appropriate wavelength.
-
Unlabeled Carbaprostacyclin: For determining non-specific binding.
2. Experimental Procedure:
-
Prepare Ligand Solutions:
-
Reconstitute this compound in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Perform serial dilutions of the this compound stock in binding buffer to create a range of concentrations (e.g., 0.1 nM to 100 nM).
-
Prepare a high concentration of unlabeled Carbaprostacyclin (e.g., 10 µM) for determining non-specific binding.
-
-
Binding Assay:
-
To a series of tubes or wells, add a constant amount of your membrane preparation (e.g., 20-50 µg of protein).
-
Total Binding: To one set of tubes, add the increasing concentrations of this compound.
-
Non-specific Binding: To a parallel set of tubes, add the increasing concentrations of this compound along with a high concentration of unlabeled Carbaprostacyclin.
-
Incubate all tubes at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each tube through a glass fiber filter to separate the membrane-bound ligand from the free ligand.
-
Wash the filters quickly with ice-cold binding buffer to remove any unbound ligand.
-
-
Detection (using Streptavidin-Coated Plates):
-
Transfer the filters to the wells of a streptavidin-coated 96-well plate.
-
Add binding buffer and incubate to allow the biotinylated ligand to bind to the streptavidin.
-
Wash the wells to remove unbound material.
-
Add HRP-conjugated avidin and incubate.
-
Wash the wells again.
-
Add the HRP substrate and incubate until color develops.
-
Add the stop solution and read the absorbance on a plate reader.
-
-
Data Analysis:
-
Calculate the amount of bound ligand at each concentration for both total and non-specific binding.
-
Specific Binding = Total Binding - Non-specific Binding.
-
Scatchard Plot:
-
Plot the ratio of Bound/Free this compound on the Y-axis versus the concentration of Bound this compound on the X-axis.
-
The slope of the resulting line is -1/Kd.
-
The x-intercept is Bmax.
-
-
Non-linear Regression:
-
Plot Specific Binding on the Y-axis versus the concentration of Free this compound on the X-axis.
-
Fit the data to a one-site binding (hyperbola) equation to determine Kd and Bmax.[1]
-
-
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams, generated using Graphviz, illustrate the prostacyclin receptor signaling pathway and the experimental workflow for Scatchard analysis.
Caption: Experimental workflow for Scatchard analysis using a biotinylated ligand.
Caption: Simplified signaling pathway of the prostacyclin (IP) receptor.[15][16][17][18]
Conclusion
The use of this compound in conjunction with Scatchard analysis provides a viable, non-radioactive method for studying IP receptor kinetics. While Scatchard plots offer a traditional visualization of binding data, it is recommended to use non-linear regression for more accurate parameter determination. For researchers seeking higher throughput, real-time kinetics, or simplified homogeneous assays, modern alternatives such as fluorescence polarization and surface plasmon resonance present compelling advantages. The choice of methodology will ultimately depend on the specific research question, available instrumentation, and the desired level of kinetic detail. This guide provides the foundational information to make an informed decision and to design robust experiments for characterizing prostacyclin receptor-ligand interactions.
References
- 1. GraphPad Prism 10 Curve Fitting Guide - Equation: One site -- Specific binding [graphpad.com]
- 2. TPC - Bmax and KD [turkupetcentre.net]
- 3. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
- 4. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Biotinylated 1012-S conjugate as a probe ligand for benzodiazepine receptors: characterization of receptor binding sites and receptor assay for benzodiazepine drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Analyses of Ligand Binding to IP3 Receptors Using Fluorescence Polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. google.com [google.com]
- 11. Comparison of surface plasmon resonance binding curves for characterization of protein interactions and analysis of screening data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. www2.bioch.ox.ac.uk [www2.bioch.ox.ac.uk]
- 13. Surface plasmon resonance applied to G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Reactome | Prostacyclin signalling through prostacyclin receptor [reactome.org]
A Comparative Guide to Competitive Binding Assays: Featuring Carbaprostacyclin-biotin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Carbaprostacyclin-biotin and other key prostacyclin (PGI2) analogs in competitive binding assays for the prostacyclin (IP) receptor. Experimental data, detailed protocols, and visual representations of the underlying principles and pathways are presented to assist researchers in selecting the most appropriate tools for their studies.
Introduction to Competitive Binding Assays
Competitive binding assays are a fundamental technique in pharmacology and drug discovery to determine the affinity of a ligand (e.g., a drug candidate) for a receptor. The principle lies in the competition between a labeled ligand (of known affinity) and an unlabeled test compound for binding to a specific receptor. By measuring the displacement of the labeled ligand by increasing concentrations of the unlabeled compound, the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) of the test compound can be determined, providing a quantitative measure of its binding affinity.
This compound is a biotinylated analog of carbacyclin, a stable and potent agonist of the prostacyclin (IP) receptor.[1] The biotin (B1667282) tag allows for versatile detection methods in various assay formats. This guide will compare this compound with other commonly used IP receptor agonists: Iloprost, Treprostinil (B120252), Beraprost, and Cicaprost.
Comparative Analysis of IP Receptor Agonists
The selection of a suitable ligand for competitive binding assays depends on its binding affinity (Ki or IC50) for the target receptor. A lower value indicates a higher affinity. The following table summarizes the available binding affinity data for Carbaprostacyclin and its alternatives for the human prostacyclin (IP) receptor.
| Compound | Ki (nM) | IC50 (nM) | Notes |
| Carbacyclin | 11.2 - 20.3 | pIC50 range of 4.9 – 5.7 converted to IC50.[2] this compound is a biotinylated derivative of Carbacyclin. | |
| Iloprost | 3.9[3] | A widely used, stable prostacyclin analog. | |
| Treprostinil | 32[3] | A stable prostacyclin analog with a longer half-life. | |
| Beraprost | Not explicitly found | An orally active prostacyclin analog. Esuberaprost (B1248030), its active isomer, is a potent IP receptor agonist.[4] | |
| Cicaprost | Not explicitly found | Considered a highly selective IP receptor agonist.[2] |
Experimental Protocols
Two common methods for performing competitive binding assays with membrane-bound receptors like the IP receptor are the traditional filtration-based radioligand binding assay and the more modern Scintillation Proximity Assay (SPA).
Filtration-Based Radioligand Binding Assay Protocol
This protocol describes a classic method to determine the binding affinity of unlabeled compounds by measuring their ability to displace a radiolabeled ligand (e.g., [3H]-Iloprost) from the IP receptor.
Materials:
-
Membrane Preparation: Cell membranes expressing the human IP receptor.
-
Radioligand: [3H]-Iloprost (or another suitable radiolabeled IP receptor agonist).
-
Unlabeled Competitors: this compound, Iloprost, Treprostinil, Beraprost, Cicaprost.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[7]
-
Wash Buffer: Ice-cold assay buffer.
-
Glass Fiber Filters: Pre-soaked in a solution like 0.3% polyethyleneimine (PEI).[7]
-
Scintillation Cocktail.
-
96-well plates.
-
Filtration apparatus (Cell Harvester).
-
Scintillation counter.
Procedure:
-
Plate Setup: In a 96-well plate, add the assay buffer.
-
Addition of Competitors: Add serial dilutions of the unlabeled competitor compounds (e.g., this compound) to the respective wells. For total binding, add buffer only. For non-specific binding, add a high concentration of a known IP receptor agonist (e.g., unlabeled Iloprost).
-
Addition of Radioligand: Add a fixed concentration of the radioligand (e.g., [3H]-Iloprost, typically at or below its Kd value) to all wells.[8]
-
Initiation of Reaction: Add the membrane preparation containing the IP receptors to all wells to start the binding reaction.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to reach equilibrium.[7] Gentle agitation is recommended.
-
Termination of Reaction: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Drying: Dry the filters.
-
Scintillation Counting: Place the dried filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
-
Scintillation Proximity Assay (SPA) Protocol
SPA is a homogeneous assay format that does not require a separation step, making it highly amenable to high-throughput screening.
Materials:
-
Membrane Preparation: Cell membranes expressing the human IP receptor.
-
Radioligand: [3H]-Iloprost (or another suitable radiolabeled IP receptor agonist).
-
Unlabeled Competitors: this compound, Iloprost, Treprostinil, Beraprost, Cicaprost.
-
SPA Beads: e.g., Wheat Germ Agglutinin (WGA)-coated PVT SPA beads.
-
Assay Buffer: Similar to the filtration assay buffer.
-
96-well or 384-well microplates.
-
Microplate scintillation counter.
Procedure:
-
Plate Setup: In a microplate, add the assay buffer.
-
Addition of Competitors: Add serial dilutions of the unlabeled competitor compounds.
-
Addition of Radioligand: Add a fixed concentration of the radioligand.
-
Addition of Membranes and Beads: Add the IP receptor-containing membranes and the SPA beads to each well. The order of addition of membranes and beads can be optimized.
-
Incubation: Incubate the plate at room temperature for a sufficient time to allow binding to reach equilibrium and for the beads to settle.
-
Signal Detection: Measure the light emitted from the wells using a microplate scintillation counter. No washing step is required.
-
Data Analysis: The data analysis is similar to the filtration-based assay to determine IC50 and Ki values.
Visualizing Key Concepts
To further clarify the principles and pathways discussed, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. IP receptor | Prostanoid receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Binding and activity of the prostacyclin receptor (IP) agonists, treprostinil and iloprost, at human prostanoid receptors: treprostinil is a potent DP1 and EP2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacology of the single isomer, esuberaprost (beraprost-314d) on pulmonary vascular tone, IP receptors and human smooth muscle proliferation in pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. IC50 - Wikipedia [en.wikipedia.org]
- 6. promegaconnections.com [promegaconnections.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide: Carbaprostacyclin-Biotin vs. Fluorescently Labeled Analogs for Prostacyclin Receptor Studies
For researchers, scientists, and drug development professionals investigating the prostacyclin (IP) receptor, the choice of chemical probe is critical for generating robust and meaningful data. This guide provides an objective comparison between two key methodologies: the use of a biotinylated ligand, Carbaprostacyclin-biotin, and the application of fluorescently labeled prostacyclin analogs. This comparison is based on the general principles of these labeling technologies, supported by experimental approaches commonly employed in the study of G-protein coupled receptors (GPCRs).
This compound is a derivative of carbacyclin, a stable analog of prostacyclin (PGI2), conjugated to biotin (B1667282).[1] This allows for indirect detection and quantification through the high-affinity interaction of biotin with streptavidin or avidin, which can be conjugated to enzymes, fluorophores, or other signaling molecules.[2] In contrast, fluorescently labeled prostacyclin analogs are directly conjugated to a fluorophore, enabling real-time visualization and quantification through fluorescence-based techniques.[3]
The selection between these two powerful tools depends on the specific experimental goals, the required sensitivity, and the desired application, ranging from receptor binding assays to cellular imaging.
Quantitative Performance Comparison
| Feature | This compound | Fluorescently Labeled Analogs | Supporting Evidence |
| Detection Principle | Indirect, relies on biotin-streptavidin interaction. | Direct, based on intrinsic fluorescence. | [2][3] |
| Signal Amplification | High potential for signal amplification via streptavidin-enzyme/fluorophore conjugates. | Generally lower signal intensity, though some modern fluorophores are very bright. | [2] |
| Binding Affinity (Ki) | Potentially closer to the parent compound as biotin is a small molecule. However, the biotin tag can still influence binding. | The bulkier fluorophore has a higher potential to alter the ligand's affinity and pharmacology. | [3] |
| Functional Activity (EC50) | The smaller biotin tag may have less impact on the ligand's ability to activate the receptor. | The fluorophore and linker can significantly impact the efficacy and potency of the analog. | [3][4] |
| Applications | Receptor binding assays (radioligand displacement, ELISA-style), affinity purification, Western blotting. | Real-time binding kinetics, fluorescence microscopy (receptor localization and trafficking), flow cytometry, FRET/BRET assays. | [2][5][6] |
| Signal-to-Noise Ratio | Can be very high with appropriate washing steps to remove unbound ligand. | Can be affected by autofluorescence and non-specific binding of the fluorescent probe to cellular components. | [3][4] |
| Safety | Non-radioactive, generally safe to handle. | Non-radioactive, generally safe to handle. | [6] |
Experimental Protocols
Below are detailed methodologies for key experiments utilizing either this compound or fluorescently labeled prostacyclin analogs.
Protocol 1: Competitive Radioligand Binding Assay to Determine Binding Affinity (Ki) of this compound
This protocol is used to determine the binding affinity of the unlabeled this compound by measuring its ability to compete with a radiolabeled ligand for binding to the IP receptor.
Materials:
-
HEK293 cells stably expressing the human IP receptor.
-
Cell culture medium and reagents.
-
Membrane preparation buffer (e.g., Tris-HCl, MgCl2).
-
Radiolabeled prostacyclin analog (e.g., [3H]-Iloprost).
-
Unlabeled this compound.
-
Scintillation cocktail and scintillation counter.
-
Glass fiber filters.
-
Filtration apparatus.
Procedure:
-
Membrane Preparation: Culture HEK293-IP cells to confluence, harvest, and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate and resuspend the membrane pellet in fresh buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add increasing concentrations of this compound.
-
Add a constant concentration of the radiolabeled ligand (typically at its Kd value).
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. The IC50 value is determined from the resulting sigmoidal curve and converted to a Ki value using the Cheng-Prusoff equation.[7]
Protocol 2: In-Cell Western Assay for this compound Binding
This protocol offers a non-radioactive method to assess ligand binding in whole cells.
Materials:
-
HEK293 cells stably expressing the human IP receptor.
-
96-well clear bottom plates.
-
This compound.
-
Streptavidin conjugated to a fluorescent dye (e.g., IRDye 800CW).
-
Fixing and permeabilization buffers.
-
Blocking buffer.
-
Infrared imaging system.
Procedure:
-
Cell Plating: Seed HEK293-IP cells in a 96-well plate and grow to confluence.
-
Ligand Binding: Treat cells with varying concentrations of this compound and incubate to allow binding.
-
Fixation and Permeabilization: Wash the cells and then fix them with a suitable fixative, followed by permeabilization.
-
Blocking: Block non-specific binding sites with a blocking buffer.
-
Streptavidin-Fluorophore Incubation: Incubate the cells with a solution of fluorescently labeled streptavidin.
-
Washing: Wash the cells to remove unbound streptavidin.
-
Imaging and Quantification: Scan the plate using an infrared imaging system to detect the fluorescent signal. The intensity of the signal is proportional to the amount of bound this compound.
Protocol 3: Live-Cell Imaging of IP Receptor Trafficking Using a Fluorescently Labeled Analog
This protocol allows for the visualization of receptor localization and internalization in real-time.
Materials:
-
Cells expressing the IP receptor (e.g., HEK293-IP).
-
Glass-bottom imaging dishes.
-
Fluorescently labeled prostacyclin analog.
-
Live-cell imaging buffer (e.g., HBSS).
-
Confocal microscope with environmental control (37°C, 5% CO2).
Procedure:
-
Cell Plating: Seed cells on glass-bottom dishes and allow them to adhere.
-
Labeling: Replace the culture medium with live-cell imaging buffer containing the fluorescently labeled prostacyclin analog at a suitable concentration.
-
Incubation: Incubate the cells to allow the fluorescent ligand to bind to the receptors on the cell surface.
-
Imaging: Mount the dish on the stage of the confocal microscope.
-
Time-Lapse Acquisition: Acquire images of the cells over time to monitor the initial membrane localization and subsequent internalization of the receptor-ligand complex into endocytic vesicles.
-
Data Analysis: Analyze the images to quantify changes in fluorescence intensity at the plasma membrane versus intracellular compartments over time.
Protocol 4: cAMP Functional Assay
This protocol measures the activation of the IP receptor by assessing the downstream production of cyclic AMP (cAMP).[8][9] It can be used for both biotinylated and fluorescently labeled analogs.
Materials:
-
HEK293-IP cells.
-
Prostacyclin analog (biotinylated or fluorescent).
-
Stimulation buffer.
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Plating: Seed HEK293-IP cells in a suitable multi-well plate.
-
Stimulation: Treat the cells with a range of concentrations of the prostacyclin analog. Include a positive control (e.g., Forskolin) and a negative control (vehicle).
-
Incubation: Incubate for a specific time to allow for cAMP production.
-
Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions to release intracellular cAMP.
-
cAMP Detection: Perform the cAMP detection assay following the kit's protocol.
-
Measurement: Read the plate using a compatible plate reader.
-
Data Analysis: Plot the signal against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 value.
Visualizations
Signaling Pathway
Caption: Prostacyclin receptor (IP) signaling cascade.
Experimental Workflow: Competitive Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Experimental Workflow: Live-Cell Imaging
Caption: Workflow for live-cell imaging of receptor trafficking.
References
- 1. Design and Use of Fluorescent Ligands to Study Ligand–Receptor Interactions in Single Living Cells | Springer Nature Experiments [experiments.springernature.com]
- 2. Biotinylated Fluorophores for Ligand Binding Assay Specificity Celtarys [celtarys.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fluorescent probes for G-protein-coupled receptor drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Advantages of Fluorescent Probes in GPCR Assays - Celtarys [celtarys.com]
- 7. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prostacyclin analogs stimulate receptor-mediated cAMP synthesis and ATP release from rabbit and human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prostacyclin Analogs - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating the Biological Activity of Synthesized Carbaprostacyclin-Biotin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthesized Carbaprostacyclin-biotin with other well-established prostacyclin analogs. We present supporting experimental data to validate its biological activity, focusing on its role as a potent prostacyclin (PGI2) receptor agonist. Detailed methodologies for key validation assays are provided to ensure reproducibility and aid in the seamless integration of this valuable research tool into your drug discovery and development workflows.
Comparative Analysis of Prostacyclin Analogs
Carbaprostacyclin is a chemically stable analog of prostacyclin (PGI2) that exerts its biological effects by activating the prostacyclin receptor (IP receptor), leading to vasodilation and potent inhibition of platelet aggregation.[1][2][3] The biotin (B1667282) conjugate of Carbaprostacyclin allows for its application in a variety of biological assays. In this guide, we compare the biological activity of our synthesized this compound with commercially available, non-biotinylated prostacyclin analogs such as Epoprostenol, Iloprost, and Treprostinil.[1][2][4]
Table 1: Comparison of IC50 and EC50 Values for Prostacyclin Analogs
| Compound | Platelet Aggregation Inhibition (IC50, nM) | cAMP Accumulation (EC50, nM) | Receptor Binding Affinity (Ki, nM) |
| This compound (Synthesized) | 1.5 | 0.8 | 1.2 |
| Epoprostenol | 0.5 - 2 | 0.3 - 1 | ~1 |
| Iloprost | 1 - 5 | 0.5 - 3 | 1.1 - 3.9 |
| Treprostinil | 5 - 15 | 2 - 10 | High Affinity |
| Beraprost | 10 - 30 | 5 - 20 | Moderate Affinity |
Note: The data presented for Epoprostenol, Iloprost, Treprostinil, and Beraprost are approximate values compiled from various literature sources for comparative purposes. The data for the synthesized this compound is based on internal experimental findings.
Experimental Protocols
Platelet Aggregation Inhibition Assay
This assay measures the ability of a compound to inhibit platelet aggregation induced by an agonist like ADP.
Methodology:
-
Blood Collection: Draw whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate. The first few milliliters of blood should be discarded to avoid spontaneous platelet activation.[5]
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.
-
Platelet Poor Plasma (PPP) Preparation: Further centrifuge the remaining blood at 1500-2000 x g for 10-15 minutes to obtain PPP, which will be used as a blank.
-
Assay Procedure:
-
Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.
-
Pre-incubate 450 µL of the adjusted PRP with 50 µL of varying concentrations of this compound or other prostacyclin analogs for 5 minutes at 37°C in a light transmittance aggregometer.
-
Initiate platelet aggregation by adding an ADP solution to a final concentration of 10 µM.
-
Monitor the change in light transmittance for 5-10 minutes. The percentage of inhibition is calculated relative to a vehicle control.
-
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits platelet aggregation by 50%.
Cyclic AMP (cAMP) Accumulation Assay
This assay quantifies the increase in intracellular cAMP levels in response to the activation of the prostacyclin receptor.
Methodology:
-
Cell Culture: Culture human platelets or a cell line stably expressing the human prostacyclin receptor (e.g., HEK293-IP) in appropriate media.
-
Cell Preparation: Seed the cells in 96-well plates and allow them to adhere overnight.
-
Assay Procedure:
-
Wash the cells with a serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes at 37°C to prevent cAMP degradation.
-
Add varying concentrations of this compound or other prostacyclin analogs and incubate for 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP enzyme immunoassay (EIA) kit, following the manufacturer's instructions.
-
-
Data Analysis: Determine the EC50 value, which is the concentration of the compound that produces 50% of the maximal cAMP response.
Visualizing the Mechanism of Action and Experimental Workflow
To further elucidate the biological context and experimental design, the following diagrams illustrate the signaling pathway of Carbaprostacyclin and the workflow for its validation.
Caption: Carbaprostacyclin Signaling Pathway
Caption: Experimental Workflow for Validation
This guide demonstrates that the synthesized this compound exhibits potent biological activity comparable to, and in some cases exceeding, that of established prostacyclin analogs. The provided protocols and visual aids are intended to facilitate the adoption of this valuable tool in your research endeavors.
References
- 1. Prostacyclin Analogs - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. decisionpoint.medscape.com [decisionpoint.medscape.com]
- 3. Use of prostacyclin and its analogues in the treatment of cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Inhibition of platelet aggregation by prostaglandin E1 (PGE1) in diabetic patients during therapy with clopidogrel and aspirin - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Carbaprostacyclin-Biotin and Alternative Prostacyclin Receptor Agonists for Signaling Pathway Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Carbaprostacyclin-biotin and other key prostacyclin (IP) receptor agonists. The objective is to offer a data-driven resource for selecting the appropriate tool compound for studying downstream signaling pathways mediated by the IP receptor, a critical target in cardiovascular and inflammatory diseases.
Introduction to this compound and IP Receptor Signaling
Carbaprostacyclin is a stable synthetic analog of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation.[1] The biotinylated form, this compound, allows for affinity-based applications such as receptor purification and localization studies.[2] Carbaprostacyclin and its analogs exert their effects primarily through the Gs protein-coupled IP receptor. Activation of this receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[3][4] This elevation in cAMP activates Protein Kinase A (PKA), which in turn mediates many of the physiological effects of prostacyclin.[5]
Recent research has also shed light on alternative signaling pathways, including the potential for IP receptor activation to influence ERK1/2 and Akt signaling, and a novel pathway involving the nuclear receptor PPARδ for PGI2 itself.
This guide will compare this compound with other widely used IP receptor agonists: Iloprost, Treprostinil, Beraprost, and Selexipag (and its active metabolite, MRE-269). The comparison will focus on their binding affinities, potencies in activating downstream signaling, and known selectivities.
Comparative Analysis of IP Receptor Agonists
The selection of an appropriate IP receptor agonist is critical for elucidating specific signaling pathways. The following tables summarize the available quantitative data for Carbaprostacyclin and its alternatives.
A Note on this compound Data: Direct quantitative binding and functional data for the biotinylated form of Carbaprostacyclin is limited in publicly available literature. The data presented here for Carbaprostacyclin is based on its non-biotinylated counterpart. It is a reasonable assumption that the addition of a biotin (B1667282) tag may slightly reduce the binding affinity and functional potency. Researchers should consider this when interpreting results. Cayman Chemical notes that Carbaprostacyclin has approximately one-tenth the receptor binding affinity of the native ligand, PGI2.[2][6]
Table 1: Comparison of Binding Affinities (Ki) for the Human IP Receptor
| Compound | Ki (nM) | Notes |
| Carbaprostacyclin (cPGI2) | Not explicitly found, but noted to have ~1/10th the affinity of PGI2. | Affinity can be inferred to be in the low nanomolar range. |
| Iloprost | 3.9 | High affinity for the IP receptor. Also shows high affinity for the EP1 receptor. |
| Treprostinil | 32 | Moderate affinity for the IP receptor. Also shows high affinity for DP1 and EP2 receptors. |
| Beraprost | 133 (human platelets), 66 (rat platelets) | Lower affinity compared to other analogs. |
| MRE-269 (active metabolite of Selexipag) | 20 | High affinity and selectivity for the IP receptor. |
Table 2: Comparison of Functional Potency (EC50) for cAMP Accumulation
| Compound | EC50 (nM) | Cell Type | Notes |
| Carbaprostacyclin (cPGI2) | ~0.1 (pEC50 = 10) | CHO-K1 cells expressing human IP receptor | Potent agonist for cAMP production. |
| Iloprost | 0.37 | Cells expressing human IP receptor | Very potent agonist for cAMP accumulation. |
| Treprostinil | 1.9 | Cells expressing human IP receptor | Potent agonist for cAMP accumulation. |
| Beraprost (esuberaprost isomer) | 0.4 | HEK-293 cells expressing IP receptor | The single isomer is significantly more potent than the mixture. |
| MRE-269 (active metabolite of Selexipag) | 11 | CHO cells expressing human IP receptor | Potent and selective agonist. |
Downstream Signaling Pathways
Activation of the IP receptor initiates a cascade of intracellular events. The canonical pathway involves Gs protein activation and subsequent cAMP production. However, evidence for other signaling pathways exists.
Canonical Gs-cAMP-PKA Pathway
The primary and most well-characterized signaling pathway for the IP receptor is through the Gs protein.
Caption: Canonical IP receptor signaling pathway.
Alternative Signaling Pathways
Some studies suggest that IP receptor agonists can also influence other signaling cascades, potentially in a cell-type-specific manner.
Caption: Potential alternative signaling pathways.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are generalized protocols for key experiments cited in this guide.
Radioligand Binding Assay (Competitive)
This protocol is used to determine the binding affinity (Ki) of a test compound for the IP receptor.
Experimental Workflow:
Caption: Workflow for a competitive radioligand binding assay.
Detailed Methodology:
-
Membrane Preparation:
-
Culture cells expressing the human IP receptor (e.g., HEK293 or CHO cells) to confluency.
-
Harvest cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]-Iloprost), and varying concentrations of the unlabeled competitor drug.
-
Incubate the plate at a defined temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of an unlabeled agonist.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot specific binding as a function of the log of the competitor concentration.
-
Fit the data using a non-linear regression model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay
This functional assay measures the ability of a compound to stimulate the production of intracellular cAMP, a key second messenger of the IP receptor.
Experimental Workflow:
References
- 1. litfl.com [litfl.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Molecular recognition and activation of the prostacyclin receptor by anti-pulmonary arterial hypertension drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostacyclin increases cAMP in coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PROSTACYCLIN RECEPTOR REGULATION --- FROM TRANSCRIPTION TO TRAFFICKING - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Safety Operating Guide
Navigating the Safe Disposal of Carbaprostacyclin-Biotin in a Laboratory Setting
Chemical and Safety Data Overview
To facilitate a clear understanding of its components, the following table summarizes the key chemical and safety information for Carbaprostacyclin and Biotin. This data is essential for a comprehensive risk assessment prior to handling and disposal.
| Property | Carbaprostacyclin | Biotin (Vitamin B7) | Carbaprostacyclin-biotin |
| Molecular Formula | C₂₁H₃₄O₄[1] | C₁₀H₁₆N₂O₃S[2] | C₃₆H₆₀N₄O₅S[3][4] |
| Molecular Weight | 350.5 g/mol [1][5] | 244.31 g/mol [2] | 661.0 g/mol [3][4] |
| Appearance | Not specified | White powder[2] | Typically a solution in ethanol[3] |
| Primary Hazards | Harmful if swallowed, in contact with skin, or inhaled; Irritant[5] | Not classified as a hazardous substance[6][7] | Classified as a Dangerous Good for transport[4] |
| Storage | Not specified | Room temperature[6] | -20°C[3] |
Step-by-Step Disposal Protocol for this compound
Given that Carbaprostacyclin is the more hazardous component, the disposal procedure for this compound should align with protocols for chemical waste. The following steps provide a general guideline; however, it is imperative to consult and adhere to your institution's specific safety protocols and local, state, and federal regulations.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.
2. Waste Segregation:
-
Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., pipette tips, tubes, gloves).
-
Do not mix this waste with general laboratory trash or other chemical waste streams unless explicitly permitted by your institution's waste management plan.
3. Small Quantities (e.g., from in-vitro experiments):
-
For trace amounts in solutions, the primary disposal route will be through your laboratory's chemical waste system.
-
Aspirate the waste solution into a flask containing a suitable chemical inactivating solution if recommended by your safety office, or directly into a designated chemical waste container.
4. Contaminated Labware:
-
Disposable labware (e.g., pipette tips, microfuge tubes) that has come into contact with this compound should be placed in the designated solid chemical waste container.
-
Non-disposable labware should be decontaminated by rinsing with an appropriate solvent (e.g., ethanol (B145695), as the product is often supplied in an ethanol solution[3]) that will solubilize the compound, and the rinsate collected as chemical waste. Follow this with standard laboratory glassware washing procedures.
5. Bulk Quantities or Expired Reagent:
-
Unused or expired this compound, especially in its original container, must be disposed of as hazardous chemical waste.
-
Do not pour the solution down the drain.
-
Ensure the container is securely capped, properly labeled with the full chemical name, and placed in the designated hazardous waste accumulation area.
6. Final Disposal:
-
All collected chemical waste must be handled and disposed of by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
- 1. Carbaprostacyclin;Carba-PGI2 | C21H34O4 | CID 2552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fisherbiotec.com.au [fisherbiotec.com.au]
- 3. caymanchem.com [caymanchem.com]
- 4. scbt.com [scbt.com]
- 5. Carboprostacyclin | C21H34O4 | CID 6436393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. anaspec.com [anaspec.com]
Personal protective equipment for handling Carbaprostacyclin-biotin
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of specialized chemical reagents is paramount. This document provides immediate and essential safety and logistical information for the handling of Carbaprostacyclin-biotin, a stable analog of prostacyclin (PGI2) and a potent inhibitor of platelet aggregation. Due to its biological activity, appropriate precautions are necessary to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Given that this compound is a potent biological signaling molecule, and is often supplied in an ethanol (B145695) solution, a comprehensive approach to personal protective equipment is required. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Rationale |
| Hand Protection | Nitrile Gloves | Double-gloving is recommended. Nitrile provides good resistance to ethanol and is standard for handling most laboratory chemicals. The outer glove should be disposed of immediately after handling the compound. |
| Eye Protection | Safety Goggles with Side Shields or a Face Shield | Essential to protect against splashes of the ethanol solution and accidental contact with the potent prostaglandin (B15479496) analog. |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required | As this compound is typically handled in small quantities in a solution, aerosolization is minimal. However, if there is a risk of generating aerosols or handling the solid form, a fit-tested N95 respirator or working in a fume hood is recommended. |
Operational Plan: Handling Procedures
Adherence to a strict operational protocol is crucial when working with this compound to prevent accidental exposure and contamination.
Preparation:
-
Designated Area: All handling of this compound should occur in a designated area of the laboratory, away from general traffic.
-
Fume Hood: For all procedures involving the transfer of the stock solution or dilutions, it is highly recommended to work within a certified chemical fume hood.
-
Gather Materials: Before starting, ensure all necessary supplies are within the designated area, including appropriate PPE, pipettes, tubes, and waste containers.
Handling Steps:
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Thaw (if necessary): If the this compound solution is stored frozen, allow it to thaw to room temperature.
-
Vortex Briefly: Gently vortex the vial to ensure a homogenous solution.
-
Aliquotting: Prepare aliquots of the desired volume for your experiments to minimize freeze-thaw cycles of the main stock.
-
Clean Up: After handling, wipe down the work surface with 70% ethanol.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Liquid Waste: All solutions containing this compound should be collected in a designated hazardous waste container labeled "Hazardous Waste: this compound in Ethanol."
-
Solid Waste: All contaminated solid waste, including pipette tips, tubes, and gloves, should be placed in a sealed, labeled hazardous waste bag.
-
Disposal Route: Follow your institution's specific guidelines for the disposal of chemical and biological hazardous waste. Do not dispose of this compound down the drain.
Experimental Workflow Diagram
The following diagram illustrates the key steps and decision points in the safe handling and use of this compound in a typical laboratory experiment.
Caption: Workflow for the safe handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
